molecular formula C10H13ClN2O4S B094912 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide CAS No. 127-53-7

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Cat. No.: B094912
CAS No.: 127-53-7
M. Wt: 292.74 g/mol
InChI Key: PQUNWYHOMQGOAT-UHFFFAOYSA-N
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Description

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C10H13ClN2O4S and its molecular weight is 292.74 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S/c1-3-12(4-2)18(16,17)8-5-6-9(11)10(7-8)13(14)15/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUNWYHOMQGOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385366
Record name 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide
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Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127-53-7
Record name 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide. As a substituted benzenesulfonamide, this compound holds potential as a versatile intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents and functional materials. This document synthesizes available data on its structure, physicochemical characteristics, synthesis, and reactivity. It is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery, enabling informed decisions in experimental design and application.

Introduction: The Sulfonamide Scaffold in Modern Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antibiotic sulfa drugs. Beyond this historical significance, the benzenesulfonamide moiety is a privileged scaffold, appearing in a wide array of therapeutic agents, including diuretics, anticonvulsants, and antiviral drugs. Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of a phosphate group and its capacity to form crucial hydrogen bonds with biological targets. This compound is a member of this important class of compounds, featuring a substitution pattern that offers multiple avenues for further chemical modification, making it a molecule of significant interest for synthetic chemists.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its application in research and development. This section details the known and inferred physicochemical characteristics of this compound.

Nomenclature and Structure
  • IUPAC Name: this compound[1]

  • CAS Number: 127-53-7[2]

  • Molecular Formula: C₁₀H₁₃ClN₂O₄S[2]

  • Molecular Weight: 292.74 g/mol [2]

  • Synonyms: [(4-chloro-3-nitrophenyl)sulfonyl]diethylamine, N,N-Diethyl-3-nitro-4-chlorobenzenesulfonamide[1][3]

The structure is characterized by a benzene ring substituted with a chloro group, a nitro group, and an N,N-diethylsulfonamide group. The relative positions of these substituents—particularly the electron-withdrawing nitro and chloro groups—significantly influence the reactivity of the aromatic ring and the properties of the sulfonamide moiety.

Physicochemical Data Summary

While specific experimental data for this compound is not extensively published, properties can be reliably inferred from closely related analogs and computational models. The following table summarizes these key properties.

PropertyValue / ObservationSource / Rationale
Physical State Expected to be a crystalline solid at room temperature.Based on the solid nature of the parent amide, 4-chloro-3-nitrobenzenesulfonamide.[4]
Melting Point Estimated to be in the range of 60-80 °C.The analogous N,N-dimethyl compound has a melting point of 70 °C. The parent amide melts at a much higher 175-176 °C due to intermolecular hydrogen bonding.[4]
Boiling Point High, with an estimated value >380 °C.The N,N-dimethyl analog has a boiling point of 387.3 °C. Decomposition may occur at such high temperatures.
Solubility Limited solubility in water. Soluble in polar organic solvents.The parent amide has low water solubility but is more soluble in polar organic solvents.[4] The diethyl groups increase lipophilicity, likely further reducing water solubility.
pKa The sulfonamide nitrogen is non-acidic.Unlike primary or secondary sulfonamides, the tertiary sulfonamide nitrogen lacks a proton to donate.
XLogP3 2.2Computationally predicted value indicating moderate lipophilicity.[1]

Synthesis and Purification

The synthesis of this compound is a straightforward process rooted in well-established sulfonyl chloride chemistry. The primary route involves the reaction of a sulfonyl chloride precursor with a secondary amine.

Synthetic Pathway Overview

The logical and most common synthetic approach proceeds in two main stages:

  • Chlorosulfonation: Synthesis of the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride, from 2-chloronitrobenzene.

  • Amination: Reaction of the sulfonyl chloride with diethylamine to form the final tertiary sulfonamide.

Synthesis_Workflow Start 2-Chloronitrobenzene Step1 Step 1: Chlorosulfonation Start->Step1 Reagent1 Chlorosulfonic Acid (HSO3Cl) Reagent1->Step1 Intermediate 4-chloro-3-nitrobenzenesulfonyl chloride Step1->Intermediate Forms intermediate Step2 Step 2: Amination Intermediate->Step2 Reagent2 Diethylamine ((C2H5)2NH) Reagent2->Step2 Product This compound Step2->Product Final Product

Caption: General two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

This procedure is adapted from established methods for the chlorosulfonation of substituted benzenes.[5][6]

  • Reaction Setup: To a flask equipped with a stirrer, dropping funnel, and a gas outlet (to vent HCl), add chlorosulfonic acid (4-5 molar equivalents).

  • Reactant Addition: Cool the chlorosulfonic acid in an ice bath and slowly add 2-chloronitrobenzene (1 molar equivalent) with continuous stirring.

  • Reaction Progression: After the addition is complete, gradually heat the mixture. A typical heating profile involves holding the temperature at 100°C, then 110°C, and finally 120-130°C for several hours until the evolution of HCl gas subsides.[6]

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The product, 4-chloro-3-nitrobenzenesulfonyl chloride, will precipitate as a solid.

  • Isolation: Filter the solid product, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from a non-polar solvent like petroleum ether.[5]

Step 2: Synthesis of this compound

This amination is a classic example of nucleophilic acyl substitution at a sulfonyl center.[7]

  • Reaction Setup: Dissolve the 4-chloro-3-nitrobenzenesulfonyl chloride (1 molar equivalent) in a suitable aprotic solvent, such as dichloromethane or acetonitrile.

  • Amine Addition: Cool the solution in an ice bath. Add diethylamine (at least 2 molar equivalents) dropwise. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct. Alternatively, 1 equivalent of diethylamine can be used with 1 equivalent of a non-nucleophilic base like triethylamine.

  • Reaction Completion: Stir the mixture at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a complex aromatic region with three protons exhibiting distinct splitting patterns due to their ortho, meta, and para relationships. The diethyl group should present as a quartet (for the -CH₂- protons) and a triplet (for the -CH₃ protons), characteristic of an ethyl group coupled to each other.

  • ¹³C NMR: The carbon NMR would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro, nitro, and sulfonamide substituents. Two additional signals would be present for the ethyl carbons of the diethylamino group.

  • IR Spectroscopy: Key infrared absorption bands would include strong peaks corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group (typically around 1350 cm⁻¹ and 1160 cm⁻¹). Strong bands for the asymmetric and symmetric stretching of the N-O bonds of the nitro group would also be prominent (around 1530 cm⁻¹ and 1350 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three key functional components: the nitro group, the chloro group, and the sulfonamide-substituted aromatic ring.

Reactivity_Diagram Molecule This compound Nitro Nitro Group (-NO2) Molecule->Nitro Chloro Chloro Group (-Cl) Molecule->Chloro AromaticRing Aromatic Ring Molecule->AromaticRing Reduction Reduction to Amine (-NH2) Nitro->Reduction Can be reduced NucleophilicSub Nucleophilic Aromatic Substitution (SNAr) Chloro->NucleophilicSub Activated for SNAr ElectrophilicSub Electrophilic Aromatic Substitution (EAS) AromaticRing->ElectrophilicSub Deactivated for EAS

Caption: Key reactivity sites on the molecule.

Key Reactions
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in medicinal chemistry, as it unmasks a versatile amino group, enabling the synthesis of a wide range of derivatives through acylation, alkylation, or diazotization reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group is activated towards SNAr by the presence of the strongly electron-withdrawing nitro and sulfonamide groups. This allows for the displacement of the chloride by various nucleophiles (e.g., amines, alkoxides, thiols), providing a powerful method for introducing diverse functionalities onto the aromatic ring.

Potential Applications in Drug Discovery and Materials Science

The structural features of this compound make it an attractive building block for:

  • Scaffold Decoration: Its multiple functional handles allow for the systematic exploration of chemical space around the benzenesulfonamide core. The ability to perform sequential reactions—for instance, SNAr followed by nitro reduction and subsequent amidation—enables the construction of complex molecules with potential biological activity.

  • Intermediate for Azo Dyes: The parent compound, 4-chloro-3-nitrobenzenesulfonamide, is noted as an intermediate for azo dyes.[8] The amine derived from the reduction of the nitro group can be diazotized and coupled to form azo compounds, suggesting a similar application for this diethyl derivative in creating specialized dyes or functional materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be extrapolated from related compounds like 4-chloro-3-nitrobenzenesulfonamide.

  • General Hazards: Compounds of this class are typically irritants. Skin and eye contact should be avoided.[4] Inhalation of dust should be minimized.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical intermediate with considerable potential for applications in synthetic chemistry. Its value lies in the strategic placement of reactive functional groups on a stable benzenesulfonamide scaffold. The ability to selectively modify the nitro and chloro substituents provides a robust platform for generating diverse molecular architectures. This guide has consolidated the available and inferred knowledge on this compound to provide a solid foundation for its use in research, with the ultimate aim of facilitating the discovery and development of new chemical entities.

References

An In-depth Technical Guide to 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide, a key organic intermediate. The document details its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a vital resource for professionals in chemical synthesis and pharmaceutical development. It emphasizes safety, handling, and the compound's role as a versatile building block in the creation of more complex molecules.

Compound Identification and Core Properties

This compound is a substituted aromatic sulfonamide. The presence of a reactive sulfonyl chloride precursor, a nitro group, a chlorine atom, and diethylamine functionality makes it a significant intermediate in organic synthesis.

Chemical Identifiers:

  • CAS Number: 127-53-7[1][2][3][4]

  • Molecular Formula: C₁₀H₁₃ClN₂O₄S[1][2]

  • Molecular Weight: 292.74 g/mol [1][2]

  • Synonyms: N,N-Diethyl-4-chloro-3-nitrobenzenesulfonamide, [(4-chloro-3-nitrophenyl)sulfonyl]diethylamine[5]

Physicochemical Data Summary:

PropertyValueSource
CAS Number 127-53-7[1][2]
Molecular Formula C₁₀H₁₃ClN₂O₄S[1][2]
Molecular Weight 292.74 g/mol [1][2]
Storage Temperature 2-8°C, Sealed in dry conditions[1]

Note: Extensive experimental data for this specific compound is not broadly published. Properties are often inferred from closely related structures.

Synthesis and Mechanism

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The process involves the reaction of a highly reactive sulfonyl chloride with a secondary amine.

2.1. Synthesis of the Precursor: 4-chloro-3-nitrobenzenesulfonyl chloride

The essential precursor is 4-chloro-3-nitrobenzenesulfonyl chloride (CAS 97-08-5). This intermediate is typically synthesized via the chlorosulfonation of o-chloronitrobenzene.[6][7]

  • Reaction Principle: The process involves reacting o-chloronitrobenzene with an excess of chlorosulfonic acid. The temperature is carefully controlled in a stepwise manner, often starting around 100°C and gradually increasing to 130°C, to ensure the reaction proceeds to completion while minimizing side products.[6] The evolution of hydrogen chloride gas signifies the progress of the reaction.

  • Experimental Insights: Using a molar ratio of 4:1 to 5:1 of chlorosulfonic acid to o-chloronitrobenzene is optimal for achieving high yields, which can exceed 90%.[6][7] The reaction is quenched by carefully adding the mixture to an ice-water slurry, which causes the sulfonyl chloride product to precipitate as a solid. This step is critical as high temperatures during quenching can lead to hydrolysis of the sulfonyl chloride back to the less useful sulfonic acid, thereby reducing the yield.[6]

2.2. Final Synthesis Step: Formation of the Sulfonamide

The target compound is formed by reacting 4-chloro-3-nitrobenzenesulfonyl chloride with diethylamine.

  • Reaction Principle: This is a nucleophilic substitution reaction where the nitrogen atom of diethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base, such as triethylamine or an excess of diethylamine itself, to neutralize the hydrochloric acid (HCl) byproduct formed.[8]

  • Causality of Experimental Choices:

    • Solvent: A dry, inert solvent like dichloromethane is used to prevent hydrolysis of the reactive sulfonyl chloride.[8]

    • Temperature Control: The reaction is often initiated at low temperatures (e.g., -40°C to 0°C) to control the exothermic nature of the reaction and prevent the formation of side products.[8]

    • Base: The inclusion of a base is crucial. Without it, the HCl produced would protonate the diethylamine, rendering it non-nucleophilic and halting the reaction.

Detailed Experimental Protocol (Representative)

This protocol is adapted from the synthesis of analogous sulfonamides and represents a standard, field-proven methodology.[8]

  • Preparation: Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Amine Addition: Add a solution of diethylamine (2.2 equivalents) or a combination of diethylamine (1.1 equivalents) and triethylamine (1.1 equivalents) dropwise to the cooled solution over 30-60 minutes. Maintain the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Workup: Wash the reaction mixture sequentially with dilute HCl (to remove excess amine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis o-chloronitrobenzene o-chloronitrobenzene Precursor_Reaction Chlorosulfonation (100-130°C) o-chloronitrobenzene->Precursor_Reaction Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Precursor_Reaction Precursor_Product 4-chloro-3-nitro- benzenesulfonyl chloride Precursor_Reaction->Precursor_Product Final_Reaction Nucleophilic Substitution (0°C to RT) Precursor_Product->Final_Reaction Diethylamine Diethylamine Diethylamine->Final_Reaction Base Base (e.g., Triethylamine) Base->Final_Reaction Final_Product 4-chloro-N,N-diethyl-3- nitrobenzenesulfonamide Final_Reaction->Final_Product caption General synthesis pathway.

Caption: General synthesis pathway.

Analytical Methodologies

Ensuring the purity and identity of this compound is critical. Chromatographic techniques are the most powerful and widely used methods for analyzing sulfonamides.[9][10][11]

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for monitoring reaction progress and assessing the final purity of non-volatile compounds like sulfonamides.[9][10]

  • Principle: The method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. A UV detector is typically effective due to the aromatic nature of the compound.

  • Self-Validation: A robust HPLC method is validated for linearity, accuracy, precision, and selectivity.[10] The retention time is a reliable identifier, while the peak area allows for accurate quantification.

Typical HPLC Parameters for Sulfonamide Analysis

ParameterTypical Value / ConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides excellent separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientAllows for the elution of compounds with a range of polarities.[10]
Detection UV at ~278 nmThe aromatic ring and nitro group provide strong chromophores for UV detection.[10]
Flow Rate 1.0 mL/minA standard flow rate for analytical columns, balancing resolution and analysis time.[10]
Temperature 30°CEnsures reproducible retention times by controlling solvent viscosity.[10]
3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying volatile impurities or byproducts. While sulfonamides themselves may require derivatization to be volatile enough for GC, the technique is invaluable for analyzing starting materials and potential side-products.[11]

  • Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components are then fragmented and identified by their mass-to-charge ratio in the mass spectrometer, providing definitive structural information.

Analytical Workflow Diagram

Analytical_Workflow Sample Reaction Aliquot or Final Product Sample Preparation Sample Preparation (Dilution in Mobile Phase) Sample->Preparation Injection Inject into HPLC System Preparation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Purity, Concentration) Detection->Data_Analysis caption Typical HPLC analytical workflow.

Caption: Typical HPLC analytical workflow.

Safety, Handling, and Disposal

Working with substituted nitroaromatics and sulfonyl chlorides requires strict adherence to safety protocols. The following information is based on data for closely related compounds like 4-chloro-3-nitrobenzenesulfonamide and N-substituted sulfonamides.[12][13][14][15]

Hazard Identification (Anticipated):

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

  • Harmful if swallowed or in contact with skin.[13]

Safe Handling and First Aid Protocols

ProcedureStep-by-Step Instructions
Personal Protective Equipment (PPE) Always wear nitrile gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated fume hood.[12][14]
Handling Avoid generating dust. Keep away from incompatible materials like strong oxidizing agents and bases.[15] Prevent contact with skin, eyes, and clothing.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably refrigerated at 2-8°C.[1][14]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[13]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[14]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[15]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound (CAS 127-53-7) is a valuable chemical intermediate whose synthesis and handling are governed by well-understood principles of organic chemistry. Its preparation from 4-chloro-3-nitrobenzenesulfonyl chloride and diethylamine is a robust and scalable process. Proper analytical oversight, primarily through HPLC, ensures the quality required for subsequent applications in pharmaceutical and materials science. Adherence to stringent safety protocols is paramount due to the potential hazards associated with this class of compounds. This guide provides the foundational knowledge for scientists to utilize this versatile molecule effectively and safely in their research and development endeavors.

References

An In-Depth Technical Guide to 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide, a molecule of interest for researchers, scientists, and drug development professionals. We will delve into its molecular structure, a robust synthetic pathway, detailed characterization methods, and a proposed framework for evaluating its biological potential, all grounded in established scientific principles.

Introduction: The Scientific Interest in Substituted Benzenesulfonamides

Benzenesulfonamides are a cornerstone of medicinal chemistry. The structural motif is present in a wide array of therapeutic agents, demonstrating antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of specific substituents onto the benzene ring, such as chloro and nitro groups, can significantly modulate the compound's physicochemical properties and biological activity. The nitroaromatic scaffold, in particular, is known for its diverse and potent bioactivities, although often accompanied by toxicity concerns that necessitate careful evaluation.[4][5] This guide will focus on the diethylamino derivative, this compound, providing a detailed roadmap for its synthesis and initial biological screening.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central benzene ring substituted with a chlorine atom, a nitro group, and an N,N-diethylsulfonamide group.

Physicochemical Data Summary
PropertyValueSource
CAS Number 127-53-7[6]
Molecular Formula C10H13ClN2O4S[6]
Molecular Weight 292.74 g/mol [6]
Canonical SMILES CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)--INVALID-LINK--[O-]Inferred
InChI Key PQUNWYHOMQGOAT-UHFFFAOYSA-N[6]

Structural Diagram

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of the target compound can be efficiently achieved in a two-step process, starting from the readily available o-chloronitrobenzene. The first step involves the chlorosulfonation of o-chloronitrobenzene to yield the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride. The subsequent step is the reaction of this sulfonyl chloride with diethylamine to afford the final product.

Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

This procedure is adapted from established methods for the chlorosulfonation of nitroaromatic compounds.[7][8][9]

Experimental Protocol:

  • In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Charge the flask with chlorosulfonic acid (4 to 5 molar equivalents relative to o-chloronitrobenzene).

  • Cool the flask in an ice-water bath and slowly add o-chloronitrobenzene (1 molar equivalent) dropwise via the dropping funnel with vigorous stirring.

  • After the addition is complete, gradually heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours, or until the evolution of HCl gas ceases.[8][9]

  • Carefully pour the cooled reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent like petroleum ether.[9]

Step 2: Synthesis of this compound

This is a standard procedure for the synthesis of N,N-disubstituted sulfonamides from sulfonyl chlorides.[10]

Experimental Protocol:

  • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1 molar equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice-water bath.

  • Slowly add a solution of diethylamine (2.2 molar equivalents) in the same solvent to the cooled solution of the sulfonyl chloride. The excess diethylamine acts as both a nucleophile and a base to neutralize the HCl generated during the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess diethylamine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthetic Workflow Diagram

Synthesis_Workflow Start o-Chloronitrobenzene Step1 Chlorosulfonation with Chlorosulfonic Acid Start->Step1 Intermediate 4-chloro-3-nitrobenzenesulfonyl chloride Step1->Intermediate Step2 Reaction with Diethylamine Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Product This compound Purification->Product

Caption: Synthetic pathway for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, as well as the ethyl groups of the diethylamino moiety (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons).

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the aromatic carbons and the carbons of the ethyl groups.[11][12]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the sulfonyl group (S=O stretches, typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), the nitro group (N=O stretches, around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹), and the C-Cl bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion.

Proposed Biological Evaluation

Given the structural alerts present in this compound (sulfonamide and nitroaromatic moieties), a preliminary in vitro biological screening is warranted to assess its potential therapeutic applications and cytotoxic profile.

In Vitro Cytotoxicity Screening

A primary assessment of cytotoxicity is crucial for any compound intended for biological applications.[13]

Experimental Protocol (MTT Assay):

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

  • Compound Treatment: Seed the cells in 96-well plates and, after 24 hours, treat them with a range of concentrations of this compound.

  • MTT Assay: After a 48-72 hour incubation period, add MTT solution to each well. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the half-maximal inhibitory concentration (IC₅₀) value for each cell line.

Antimicrobial Screening

The sulfonamide moiety suggests potential antimicrobial activity.[2]

Experimental Protocol (Broth Microdilution Method):

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate containing bacterial growth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation and Analysis: Incubate the plates at 37°C for 18-24 hours. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biological Screening Workflow Diagram

Biological_Screening_Workflow Start Synthesized Compound (this compound) Cytotoxicity In Vitro Cytotoxicity (MTT Assay on Cancer and Non-cancerous Cell Lines) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (Broth Microdilution against Gram-positive and Gram-negative bacteria) Start->Antimicrobial DataAnalysis Data Analysis (IC50 and MIC determination) Cytotoxicity->DataAnalysis Antimicrobial->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis and Further Optimization DataAnalysis->SAR

Caption: Proposed workflow for the initial biological evaluation.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of this compound. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined characterization and biological screening protocols provide a solid foundation for assessing the potential of this molecule in drug discovery and development. Future work should focus on the actual execution of these experimental plans, followed by a detailed structure-activity relationship (SAR) analysis to guide the design of more potent and less toxic analogs.

References

An In-depth Technical Guide to the Solubility of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide is a substituted aromatic sulfonamide of interest in various chemical and pharmaceutical research areas. An accurate understanding of its solubility is fundamental for its application in synthesis, formulation development, and biological screening. Solubility dictates a compound's bioavailability, dictates the choice of solvents for reactions and purifications, and influences the design of analytical methods. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, its expected solubility behavior, and a detailed protocol for its experimental determination.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential to predict its solubility. Due to a lack of extensive experimental data in peer-reviewed literature for this compound, this section combines available information with predicted values and data from analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-chloro-3-nitrobenzenesulfonamide (Parent Compound)Notes
CAS Number 127-53-797-09-6Identification of the specific chemical entity.
Molecular Formula C₁₀H₁₃ClN₂O₄SC₆H₅ClN₂O₄SThe addition of two ethyl groups increases molecular weight and lipophilicity.
Molecular Weight 292.74 g/mol 236.63 g/mol Affects molar solubility calculations.
Boiling Point 409.3±55.0 °C (Predicted)[1]175-176 °CThe N,N-diethyl substitution significantly increases the boiling point.
Density 1.382±0.06 g/cm³ (Predicted)[1]~1.60 g/cm³ (estimate)[2]
pKa No experimental data found. Predicted: -6.49±0.70[1]9.28±0.60 (Predicted)[2]The predicted pKa of -6.49 for the diethyl derivative is likely for the nitro or sulfonyl group and not physiologically relevant. The parent sulfonamide's predicted pKa of 9.28 is more indicative of the sulfonamide N-H acidity, which is absent in the N,N-disubstituted title compound. The diethyl derivative lacks an acidic proton on the sulfonamide nitrogen, making it a non-ionizable compound in typical aqueous pH ranges.
Water Solubility No experimental data found. Expected to be low.224.8 mg/L at 15 °C[2]The parent compound has limited water solubility. The N,N-diethyl substitution increases the molecule's lipophilicity, which is expected to further decrease its aqueous solubility.

Understanding the Solubility Profile

The molecular structure of this compound provides key insights into its expected solubility:

  • Aqueous Solubility: The presence of polar nitro (-NO₂) and sulfonyl (-SO₂-) groups can engage in dipole-dipole interactions with water. However, the molecule is dominated by a non-polar aromatic ring and two ethyl groups, which will significantly limit its solubility in water. Unlike its parent compound, 4-chloro-3-nitrobenzenesulfonamide, the N,N-diethyl derivative lacks the acidic proton on the sulfonamide nitrogen. This means its solubility will not be significantly influenced by pH changes in the typical aqueous range (pH 1-10)[3].

  • Organic Solvent Solubility: It is anticipated that this compound will exhibit greater solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. This is due to the ability of these solvents to interact with the polar functionalities of the molecule. Solubility in less polar solvents like ethanol and methanol is expected to be moderate, while it is likely to be low in nonpolar solvents such as hexane and toluene[3].

Experimental Determination of Equilibrium Solubility

The following protocol outlines a robust method for determining the equilibrium solubility of this compound using the shake-flask method, followed by quantification with High-Performance Liquid Chromatography (HPLC).

Part 1: Equilibrium Saturation

This phase involves creating a saturated solution of the compound in the selected solvents.

Protocol:

  • Solvent Selection: Choose a range of solvents for testing, for example: water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, and DMSO.

  • Sample Preparation: Add an excess amount of crystalline this compound to a known volume of each solvent in a series of glass vials. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24-48 hours. This extended time ensures that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample from the supernatant of each vial. To avoid transferring any undissolved solid, it is crucial to filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sample Sampling A Add excess compound to known volume of solvent B Seal vials A->B C Shake at constant temp (e.g., 25°C) for 24-48h B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22µm syringe filter E->F G Saturated Solution F->G Proceed to Analysis

Caption: Workflow for preparing a saturated solution.

Part 2: Quantification by HPLC-UV

This phase involves accurately measuring the concentration of the dissolved compound in the filtered supernatant.

Protocol:

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound of a known high concentration (e.g., 1 mg/mL) in a suitable solvent where it is freely soluble (e.g., acetonitrile or DMSO).

    • Perform a series of serial dilutions from the stock solution to create a set of calibration standards with known concentrations.

  • Sample Dilution: Dilute the filtered supernatant samples from Part 1 with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis:

    • Inject the calibration standards and the diluted samples onto an appropriate HPLC system. A reverse-phase C18 column is a common starting point for sulfonamides.

    • Develop a suitable isocratic or gradient elution method. A mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.

    • Use a UV detector set to a wavelength where the compound has maximum absorbance (this can be determined by a UV scan of a standard solution).

  • Data Analysis:

    • Integrate the peak area for the compound in each chromatogram.

    • Plot a calibration curve of peak area versus concentration for the standards.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted samples.

    • Multiply the calculated concentration by the dilution factor to determine the original concentration in the saturated supernatant, which represents the solubility.

G cluster_standards Standard Curve cluster_samples Sample Analysis A Prepare stock solution (known concentration) B Create serial dilutions A->B C Inject standards into HPLC B->C D Generate calibration curve (Peak Area vs. Conc.) C->D H Determine Solubility D->H E Dilute saturated solution F Inject diluted sample into HPLC E->F G Measure peak area F->G G->H

Caption: Workflow for solubility quantification by HPLC.

Conclusion

References

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide spectral analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Foreword: The Analytical Imperative

In the landscape of pharmaceutical development and advanced chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. This compound, a substituted nitroaromatic sulfonamide, represents a class of molecules with significant potential, finding applications from medicinal chemistry to specialized dye synthesis[1]. Its efficacy and safety are intrinsically linked to its precise chemical structure. This guide provides a comprehensive, field-proven framework for the spectral analysis of this molecule, moving beyond mere data presentation to explore the causal relationships that govern its spectroscopic behavior. We will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with the insights needed for confident characterization.

Molecular Structure and Analytical Overview

Before delving into the spectral data, it is crucial to understand the molecular architecture of this compound. The molecule is comprised of a 1,2,4-trisubstituted benzene ring bearing three distinct and electronically influential functional groups: a strongly electron-withdrawing nitro group (-NO₂), a chloro group (-Cl), and an N,N-diethylsulfonamide group (-SO₂N(CH₂CH₃)₂).

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O₄S[2]
Molecular Weight 292.74 g/mol
Monoisotopic Mass 292.02844 Da[2]
CAS Number 54545-91-8

The interplay of these groups dictates the molecule's electronic environment and, consequently, its unique spectral fingerprint. Our analytical workflow is designed to probe this structure from multiple angles to build a self-validating dataset.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Compound 4-chloro-N,N-diethyl-3- nitrobenzenesulfonamide NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Sample IR IR Spectroscopy Compound->IR Sample MS Mass Spectrometry Compound->MS Sample Structure Final Structure Confirmation NMR->Structure Combined Data IR->Structure Combined Data MS->Structure Combined Data G M [C₁₀H₁₃³⁵ClN₂O₄S]⁺˙ m/z 292 F1 [M - C₂H₅]⁺ m/z 263 M->F1 - •C₂H₅ F2 [M - NO₂]⁺ m/z 246 M->F2 - •NO₂ F3 [M - SO₂N(C₂H₅)₂]⁺ m/z 155/157 M->F3 - •SO₂N(C₂H₅)₂ F4 [SO₂N(C₂H₅)₂]⁺ m/z 136 M->F4 S-N Cleavage F5 [M - C₂H₄]⁺˙ m/z 264 M->F5 - C₂H₄

References

A Strategic Guide to Elucidating the Mechanism of Action of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course into the Unknown

The compound 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide belongs to the benzenesulfonamide class, a scaffold of significant interest in medicinal chemistry.[1] While the broader family of benzenesulfonamides has yielded drugs targeting a range of biological entities—from enzymes like carbonic anhydrases and kinases to ion channels—the specific mechanism of action for this particular derivative remains uncharted territory.[2][3][4][5] The absence of direct research necessitates a structured, hypothesis-driven approach to unveil its biological function.

This guide is structured not as a review of established facts, but as a strategic roadmap for the research scientist. It provides a comprehensive, multi-phase experimental plan designed to systematically investigate, identify, and validate the mechanism of action (MoA) of this compound. Our approach is rooted in a philosophy of progressive clarification, beginning with broad, unbiased screening and iteratively narrowing the focus to specific molecular targets and pathways.

Phase 1: Hypothesis Generation through Broad-Spectrum Analysis

The initial phase is designed to cast a wide net, leveraging computational predictions and target-agnostic cellular assays to generate initial hypotheses about the compound's biological activity.

Part 1A: In Silico Target Prediction

Expertise & Experience: Before committing to resource-intensive wet-lab experiments, we first explore the most probable biological targets through computational modeling. This approach utilizes the known chemical space of ligands and their targets to predict interactions for our novel compound. The structural motifs within this compound—namely the sulfonamide group and the nitro-substituted aromatic ring—provide a strong basis for these predictive algorithms.[6][7][8]

Experimental Protocol: Computational Target Prediction

  • Compound Preparation: Obtain the 2D structure of this compound (SMILES: CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)--INVALID-LINK--[O-]) and convert it to a 3D conformer using computational chemistry software (e.g., ChemDraw, Avogadro).

  • Database Selection: Utilize multiple target prediction databases and software to ensure a consensus-based approach. Recommended platforms include:

    • SwissTargetPrediction

    • SuperPred

    • PharmMapper

  • Prediction Execution: Submit the 3D structure to each platform. The algorithms will screen for structural similarity against a library of known bioactive ligands and rank potential protein targets based on the likelihood of interaction.

  • Target Prioritization: Consolidate the results. Prioritize targets that appear across multiple prediction platforms or belong to protein families known to interact with benzenesulfonamide derivatives (e.g., carbonic anhydrases, kinases, G-protein coupled receptors, ion channels).[2][3][4]

Trustworthiness: This multi-platform approach provides a self-validating system. A target predicted by several independent algorithms is a more trustworthy candidate for subsequent experimental validation.

Part 1B: Phenotypic Screening

Expertise & Experience: Phenotypic screening allows us to observe the compound's effect on whole cells without preconceived notions of its target.[9][10][11] This is a powerful, unbiased method to uncover unexpected biological activities.[12] We will employ a high-content screening (HCS) approach to extract multi-parametric data from a diverse panel of cancer cell lines, which often exhibit dysregulated pathways that can be modulated by small molecules.

Experimental Protocol: High-Content Phenotypic Screening

  • Cell Line Panel Selection: Select a panel of 6-12 human cancer cell lines representing diverse tissue origins (e.g., MCF-7 (breast), A549 (lung), U-87 MG (glioblastoma), HCT116 (colon)).

  • Compound Treatment: Plate cells in 96- or 384-well microplates. Treat with a dose-response curve of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine for apoptosis).

  • Multiplexed Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular features:

    • Nuclei: Hoechst 33342 (for cell counting and nuclear morphology).

    • Cytoskeleton: Phalloidin-Alexa Fluor 488 (for cell shape and spreading).

    • Apoptosis Marker: Antibody against cleaved Caspase-3.

    • Cell Cycle Marker: Antibody against Phospho-Histone H3 (Ser10) for mitotic cells.

  • Automated Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use dedicated software to quantify multiple phenotypic parameters per cell, such as cell count (viability), nuclear size and intensity, cell area, and the intensity of apoptosis and mitosis markers.

Data Presentation: Hypothetical Phenotypic Screening Results

Cell LineIC50 (µM)Primary Phenotypic Observation
MCF-712.5G2/M Cell Cycle Arrest
A549> 100No significant effect
U-87 MG8.2Induction of Apoptosis
HCT11625.1G2/M Cell Cycle Arrest

Visualization: Overall MoA Discovery Workflow

MOA_Workflow cluster_phase1 Phase 1: Hypothesis Generation cluster_phase2 Phase 2: Target-Based Assays cluster_phase3 Phase 3: Validation & Pathway Analysis P1_InSilico In Silico Target Prediction P2_CA Carbonic Anhydrase Inhibition Assay P1_InSilico->P2_CA Suggests target class P2_Kinase Kinase Panel Screening P1_InSilico->P2_Kinase Suggests target class P2_Ion Ion Channel Electrophysiology P1_InSilico->P2_Ion Suggests target class P1_Pheno Phenotypic Screening P1_Pheno->P2_CA Suggests pathway P1_Pheno->P2_Kinase Suggests pathway P1_Pheno->P2_Ion Suggests pathway P3_Validation Target Engagement Assays (e.g., CETSA) P2_CA->P3_Validation Identifies primary hit P2_Kinase->P3_Validation Identifies primary hit P2_Ion->P3_Validation Identifies primary hit P3_Omics Proteomics/Transcriptomics P3_Validation->P3_Omics Confirms target MoA MoA P3_Omics->MoA Elucidated MoA

Caption: A multi-phase workflow for MoA elucidation.

Phase 2: Directed Mechanistic Assays

Based on the outputs from Phase 1 and the established pharmacology of the benzenesulfonamide scaffold, this phase involves targeted biochemical and biophysical assays.

Protocol 2A: Carbonic Anhydrase (CA) Inhibition Assay

Authoritative Grounding: The sulfonamide moiety is a classic zinc-binding group, making many benzenesulfonamides potent inhibitors of carbonic anhydrases.[2][13][14][15] Several CA isoforms (e.g., CA IX, XII) are implicated in cancer, making this a high-priority target class to investigate.[14]

Experimental Protocol: Stopped-Flow Carbon Dioxide (CO₂) Hydration Assay

  • Enzyme and Compound Preparation: Obtain purified human CA isoforms (I, II, IX, and XII). Prepare a stock solution of this compound in DMSO and create serial dilutions.

  • Assay Buffer: Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5).

  • Reaction Initiation: Use a stopped-flow instrument. One syringe will contain the CA enzyme (e.g., 10 µM) pre-incubated with the test compound or vehicle. The second syringe will contain a CO₂-saturated solution.

  • Data Acquisition: Rapidly mix the two solutions. Monitor the change in absorbance of a pH indicator (e.g., phenol red) over time as the CO₂ is hydrated to carbonic acid, causing a pH drop.

  • Data Analysis: Calculate the initial rates of reaction. Determine the IC50 value for each isoform by plotting the percentage of enzyme inhibition against the compound concentration. Acetazolamide should be used as a positive control.

Protocol 2B: Kinase Inhibition Profiling

Authoritative Grounding: Benzenesulfonamide derivatives have been successfully developed as inhibitors of various protein kinases, including receptor tyrosine kinases and calcium/calmodulin-dependent protein kinases.[3][5][16] A broad kinase panel screen is the most efficient method to identify potential kinase targets.

Experimental Protocol: Kinase Panel Screen (e.g., using a commercial service)

  • Service Selection: Engage a reputable contract research organization (CRO) offering kinase profiling services (e.g., Eurofins DiscoverX, Promega). Select a panel that covers a diverse range of the human kinome (e.g., 96 to 400 kinases).

  • Compound Submission: Provide the CRO with this compound at a specified concentration (typically 1 µM or 10 µM for a primary screen).

  • Assay Principle: Most platforms use in vitro assays that measure the consumption of ATP or the phosphorylation of a substrate, often employing fluorescence, luminescence, or radiometric detection.

  • Data Analysis: The CRO will provide a report detailing the percent inhibition for each kinase in the panel. Hits are typically defined as kinases inhibited by >50% at the screening concentration.

  • Follow-up: For any identified hits, perform secondary assays to determine the IC50 values and elucidate the mechanism of inhibition (e.g., ATP-competitive or allosteric).

Protocol 2C: Ion Channel Activity Assessment

Authoritative Grounding: Certain sulfonamide-containing compounds are known to modulate the activity of voltage-gated ion channels, such as sodium and potassium channels.[4][17][18][19] If phenotypic screening suggests effects on excitable cells (e.g., neurons, muscle cells) or if computational predictions point to ion channels, direct electrophysiological assessment is warranted.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Line Selection: Use a cell line (e.g., HEK293) stably expressing the ion channel of interest (e.g., NaV1.7, KV3.1).

  • Cell Preparation: Culture the cells on glass coverslips suitable for microscopy and electrophysiology.

  • Recording Configuration: Using a patch-clamp amplifier and micromanipulator, form a high-resistance (>1 GΩ) seal between a glass micropipette and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit ionic currents through the channel of interest.

  • Compound Application: After establishing a stable baseline current, perfuse the cell with a solution containing this compound at various concentrations.

  • Data Analysis: Measure the peak current amplitude and channel kinetics before and after compound application. Calculate the percent inhibition and determine the IC50. Known channel blockers (e.g., Tetrodotoxin for sodium channels) should be used as positive controls.

Visualization: Experimental Workflow for Kinase Hit Validation

Kinase_Workflow Start Primary Kinase Panel Screen (e.g., 400 kinases @ 10 µM) Hit_ID Identify Hits (% Inhibition > 50%) Start->Hit_ID IC50 Dose-Response Assay (Determine IC50) Hit_ID->IC50 Hit(s) Found MoI Mechanism of Inhibition Assay (ATP Competition) IC50->MoI Cellular Cellular Target Engagement (e.g., Western Blot for phospho-substrate) MoI->Cellular End Validated Target Cellular->End

Caption: Workflow for validating hits from a kinase screen.

Phase 3: Target Validation and Pathway Analysis

Once a primary molecular target is identified and confirmed through the assays in Phase 2, the final phase focuses on confirming this interaction in a cellular context and understanding its downstream consequences. This involves techniques such as the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells, followed by proteomics and transcriptomics (RNA-seq) to map the global cellular response to target modulation. These advanced studies will ultimately connect the molecular interaction to the observed phenotype, providing a complete picture of the compound's mechanism of action.

References

The Latent Therapeutic Potential of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting Unexplored Chemical Space

In the landscape of medicinal chemistry, the sulfonamide scaffold stands as a testament to enduring therapeutic relevance. From their initial breakthrough as antimicrobial agents to their contemporary roles in oncology and beyond, sulfonamides represent a privileged structure in drug design. This technical guide delves into the prospective biological activities of a largely unexplored subclass: derivatives of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide. While direct and extensive research on this specific family of compounds remains nascent, this document serves as a comprehensive framework for their synthesis, evaluation, and potential mechanisms of action, drawing upon established principles and data from structurally analogous sulfonamides. We aim to provide researchers, scientists, and drug development professionals with a robust intellectual launchpad for initiating discovery programs centered on this promising chemical scaffold.

The Core Moiety: this compound - A Strategic Starting Point

The parent compound, this compound, presents a compelling foundation for derivatization. The strategic placement of its functional groups—the chloro and nitro substituents on the benzene ring and the diethylamino group on the sulfonamide nitrogen—offers multiple avenues for chemical modification. The electron-withdrawing nature of the chloro and nitro groups influences the overall electronic properties of the phenyl ring, which can be pivotal for molecular recognition by biological targets. The N,N-diethyl substitution provides a degree of lipophilicity and steric bulk that can be fine-tuned in subsequent derivatization strategies to optimize pharmacokinetic and pharmacodynamic properties.

The synthesis of the precursor, 4-chloro-3-nitrobenzene sulfonyl chloride, is a critical first step. A common synthetic route involves the chlorosulfonation of o-chloronitrobenzene.

Experimental Protocol: Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride

This protocol is based on established methods for the synthesis of sulfonyl chlorides.

Objective: To synthesize 4-chloro-3-nitrobenzene sulfonyl chloride from o-chloronitrobenzene.

Materials:

  • o-Chloronitrobenzene

  • Chlorosulfonic acid

  • Petroleum ether

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a fume hood, carefully add o-chloronitrobenzene to a four-fold molar excess of chlorosulfonic acid in a round-bottom flask equipped with a reflux condenser and a gas trap.

  • Heat the reaction mixture to 120°C and maintain this temperature for 4 hours with constant stirring.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture over crushed ice to quench the excess chlorosulfonic acid.

  • The crude product will precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from petroleum ether to obtain pure 4-chloro-3-nitrobenzene sulfonyl chloride.

  • Characterize the final product using appropriate analytical techniques, such as ¹H NMR and IR spectroscopy, to confirm its identity and purity.[1]

Derivatization Strategies: Expanding the Chemical Diversity

The 4-chloro-3-nitrobenzenesulfonamide scaffold can be readily diversified at several key positions to generate a library of novel compounds for biological screening. The primary sites for modification are the sulfonamide nitrogen and the aromatic ring.

N-Substituent Modification

The diethyl groups on the sulfonamide nitrogen can be replaced with a wide array of substituents to modulate the compound's physicochemical properties. This can be achieved by first synthesizing the parent 4-chloro-3-nitrobenzenesulfonamide and then performing N-dealkylation followed by N-alkylation or N-arylation with different moieties.

Aromatic Ring Functionalization

The nitro and chloro groups on the benzene ring offer handles for further chemical transformations.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This amino group can be acylated, alkylated, or used as a handle for the introduction of various heterocyclic systems.

  • Nucleophilic Aromatic Substitution: The chloro group can be displaced by various nucleophiles, although the presence of the deactivating nitro and sulfonyl groups can make this challenging.

Prospective Biological Activities: A Landscape of Therapeutic Promise

Based on the extensive literature on analogous sulfonamide derivatives, we can anticipate a range of promising biological activities for derivatives of this compound.

Anticancer Potential

Sulfonamide derivatives have emerged as a significant class of anticancer agents, with several compounds having reached clinical use.[2] The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in tumor progression or to induce apoptosis.

Potential Mechanisms of Action:

  • Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which is essential for tumor growth, invasion, and metastasis.[3]

  • Tubulin Polymerization Inhibition: Some sulfonamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

  • Kinase Inhibition: The sulfonamide scaffold can be incorporated into molecules that act as inhibitors of various protein kinases that are dysregulated in cancer.

  • Induction of Apoptosis: Novel sulfonamide derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

Caption: A generalized workflow for the evaluation of anticancer activity.

Quantitative Data from Analogous Compounds

The following table summarizes the anticancer activity of structurally related sulfonamide derivatives against various cancer cell lines. This data provides a benchmark for the potential potency of novel this compound derivatives.

Compound ClassCell LineActivity (GI50/IC50)Reference
2-alkylthio-5-chloro-N-(1,2,4-triazin-3-yl)benzenesulfonamidesColon (HCT-116), Renal (786-0), Melanoma (M14)0.33-1.08 µM[5]
N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidinesBreast (MCF-7), Colon (HCT-116)2.5–5 µM[6]
4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivativesLiver (HepG2)More potent than doxorubicin[7]
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolCNS (SNB-19), Lung (NCI-H460)PGI = 65.12, 55.61[4]
Antimicrobial Activity

The foundational biological activity of sulfonamides is their antimicrobial effect.[8] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. Humans are unaffected by this mechanism as they obtain folic acid from their diet.

Potential Microbial Targets:

  • Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis.

  • Gram-negative bacteria: Such as Escherichia coli and Klebsiella pneumoniae.

  • Mycobacteria: Including Mycobacterium tuberculosis.

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.

  • Prepare a standardized bacterial inoculum (0.5 McFarland standard) and dilute it to the appropriate concentration in MHB.

  • Add the bacterial suspension to each well of the microtiter plate, including a positive control (bacteria only) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[8]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroic Acid DHPS->DHF Catalyzes DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Catalyzes Nucleotides Nucleotide Synthesis THF->Nucleotides Essential for Sulfonamides Sulfonamide Derivatives Sulfonamides->DHPS Competitively Inhibits

Caption: The bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Quantitative Data from Analogous Compounds

The following table presents the antimicrobial activity of structurally related sulfonamide derivatives.

Compound ClassMicroorganismActivity (MIC)Reference
4-chloro-3-nitrophenylthiourea derivativesStaphylococcus aureus0.5-2 µg/mL[9]
N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivativesE. coli, K. pneumoniae7.81-62.5 µg/mL[8][10]
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolGram-positive and Gram-negative bacteria8 µg/mL[4]

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of sulfonamide derivatives is intricately linked to their structural features. For the this compound scaffold, several SAR hypotheses can be postulated based on data from related compounds:

  • Substituents on the Aromatic Ring: The nature and position of substituents on the phenyl ring can significantly impact activity. Electron-withdrawing groups, such as the inherent nitro group, may enhance antimicrobial activity. Modifications at the ortho and meta positions relative to the sulfonamide group could influence binding to target enzymes.

  • N-Sulfonamide Substituents: The nature of the groups attached to the sulfonamide nitrogen plays a crucial role in determining the pharmacokinetic properties and target specificity. Varying the alkyl or aryl substituents can modulate lipophilicity, which affects cell membrane permeability.

  • Introduction of Heterocyclic Moieties: The incorporation of heterocyclic rings, such as triazines, oxadiazoles, or benzoxazoles, has been a successful strategy in developing potent anticancer and antimicrobial sulfonamides.[4][5][11]

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. High-throughput screening methods can be employed to rapidly identify initial hits, which can then be optimized through iterative cycles of chemical synthesis and biological testing. Computational modeling and docking studies can also be utilized to guide the design of more potent and selective analogs.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By leveraging the established knowledge of sulfonamide chemistry and pharmacology, and by employing rational drug design principles, it is anticipated that derivatives of this core structure will yield compounds with significant anticancer and antimicrobial activities. This technical guide provides a foundational roadmap for researchers to embark on this exciting avenue of drug discovery, with the ultimate goal of developing new medicines to address unmet medical needs.

References

Role of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Role of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide in Medicinal Chemistry

This guide provides a comprehensive technical overview of this compound, a synthetic compound belonging to the well-established sulfonamide class of molecules. While direct, in-depth research on this specific derivative is nascent, this document synthesizes available data on its chemical nature, the activities of closely related analogs, and the broader therapeutic relevance of the sulfonamide scaffold to project its potential roles in medicinal chemistry. This analysis is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter.

Introduction to the Sulfonamide Scaffold and the Subject Compound

Sulfonamides are a cornerstone of medicinal chemistry, first introduced as antibacterial agents and now encompassing a vast array of therapeutic applications[1][2]. Their enduring relevance stems from a synthetically tractable structure and the ability to mimic or antagonize the function of p-aminobenzoic acid (PABA), a critical metabolite in bacteria. Beyond their antimicrobial properties, sulfonamide derivatives have been developed as diuretics, anticonvulsants, anti-inflammatory agents, and anti-cancer therapies[3][4].

This compound features a benzenesulfonamide core with three key substitutions that define its chemical character and potential for biological activity:

  • A chloro group at position 4.

  • A nitro group at position 3, which is a strong electron-withdrawing group.

  • A diethylamino group on the sulfonamide nitrogen, which increases lipophilicity.

This unique combination of functional groups suggests that this compound could serve as a versatile intermediate or a biologically active agent in its own right.

Synthesis and Physicochemical Properties

The synthesis of this compound is not explicitly detailed in the available literature. However, a logical synthetic route can be derived from established protocols for its precursors, primarily 4-chloro-3-nitrobenzenesulfonamide[5]. The proposed synthesis involves a two-step process.

Part A: Synthesis of 4-chloro-3-nitrobenzenesulfonamide

The foundational intermediate is synthesized from 2-chloronitrobenzene via chlorosulfonation followed by amination.

Experimental Protocol:

  • Chlorosulfonation: Slowly add 2-chloronitrobenzene (100 g) to chlorosulfonic acid (450 mL) in a reaction vessel equipped with a stirrer and a gas trap. Heat the mixture to 100°C and maintain for 6 hours. Cool the reaction to ambient temperature and continue stirring for 12 hours[5]. The reaction produces 4-chloro-3-nitrobenzenesulfonyl chloride.

  • Amination: Slowly pour the reaction mass into chilled aqueous ammonia (800 mL) while maintaining the temperature at -10°C. Stir the mixture for 3 hours, then allow it to warm to 23°C and stir for an additional 2 hours[5].

  • Purification: Filter the resulting precipitate and wash it with water. The crude solid can be purified by recrystallization from a methanol/water mixture to yield pure 4-chloro-3-nitrobenzenesulfonamide[5].

Part B: N,N-di-alkylation to Yield this compound (Proposed)

This step involves the alkylation of the sulfonamide nitrogen with ethyl groups.

Experimental Protocol (Hypothetical):

  • Deprotonation: Dissolve 4-chloro-3-nitrobenzenesulfonamide (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH, ~2.2 equivalents), portion-wise at 0°C to deprotonate the sulfonamide nitrogen.

  • Alkylation: Add an ethylating agent, such as iodoethane or diethyl sulfate (2.5 equivalents), dropwise to the reaction mixture.

  • Reaction Monitoring & Workup: Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC). Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties

The known properties of the target compound and its immediate precursor are summarized below.

PropertyThis compound4-chloro-3-nitrobenzenesulfonamide
CAS Number 127-53-7[6]97-09-6[7]
Molecular Formula C10H13ClN2O4S[6]C6H5ClN2O4S[7][8]
Molecular Weight 292.74 g/mol [6]236.63 g/mol [8]
Appearance Not specified (likely a solid)Light yellow solid[9]
Boiling Point 409.3°C (Predicted)[6]Not available
Solubility Not specifiedSoluble in methanol[9]

Potential Roles in Medicinal Chemistry

Based on the activities of structurally related molecules, we can hypothesize several promising applications for this compound.

Intermediate for Targeted Therapeutics

The precursor, 4-chloro-3-nitrobenzenesulfonamide, is a known intermediate in the synthesis of Venetoclax, a potent and selective B-cell lymphoma 2 (Bcl-2) inhibitor used to treat chronic lymphocytic leukemia[9]. The core structure is therefore validated as a valuable building block for complex, biologically active molecules. The nitro group can be readily reduced to an amine, providing a handle for further chemical elaboration to build novel scaffolds targeting a range of proteins.

G cluster_0 Synthetic Pathway 2-chloronitrobenzene 2-chloronitrobenzene Intermediate_1 4-chloro-3-nitro- benzenesulfonyl chloride 2-chloronitrobenzene->Intermediate_1 Chlorosulfonation Intermediate_2 4-chloro-3-nitro- benzenesulfonamide Intermediate_1->Intermediate_2 Amination Target 4-chloro-N,N-diethyl- 3-nitrobenzenesulfonamide Intermediate_2->Target N,N-di-alkylation (Proposed) Venetoclax Venetoclax (Bcl-2 Inhibitor) Intermediate_2->Venetoclax Further Elaboration

Caption: Synthetic utility of the core scaffold.
Ion Channel Modulator

A closely related analog, 4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzenesulfonamide, is described as a potent inhibitor of sodium and potassium ion channels[10]. This suggests that the 4-chloro-3-nitrobenzenesulfonamide scaffold possesses inherent ion channel blocking activity. The N,N-diethyl substitution in our compound of interest may modulate this activity, potentially altering potency or selectivity. Ion channel blockers are therapeutically important as antiarrhythmics, anticonvulsants, and anesthetics.

Proposed Experimental Workflow: Electrophysiological Screening

To validate this hypothesis, the compound should be screened for activity against a panel of voltage-gated sodium (NaV) and potassium (KV) channels using automated patch-clamp electrophysiology.

  • Cell Culture: Use stable cell lines expressing the desired ion channel subtype (e.g., HEK293 cells expressing NaV1.5 or hERG).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the extracellular recording solution.

  • Data Acquisition: Using an automated patch-clamp system, record baseline channel activity. Perfuse the cells with increasing concentrations of the test compound and record the resulting inhibition of ionic currents.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each channel to determine the compound's potency and selectivity profile.

G Start HEK293 cells expressing ion channel of interest Protocol Automated Patch-Clamp Protocol Start->Protocol Step1 Record Baseline Current Protocol->Step1 Step2 Apply Test Compound (Dose-Response) Step1->Step2 Step3 Record Inhibited Current Step2->Step3 Analysis Calculate IC50 Value Step3->Analysis Result Potency & Selectivity Profile Analysis->Result

Caption: Workflow for ion channel activity screening.
Antimicrobial Agent

The sulfonamide moiety is a classic pharmacophore for antimicrobial agents[1][2]. While resistance is an issue for older sulfa drugs, novel sulfonamide derivatives continue to be explored for new antimicrobial properties[4]. The specific substitutions on this compound may confer activity against resistant bacterial or fungal strains.

Proposed Experimental Workflow: Antimicrobial Susceptibility Testing

The compound's antimicrobial potential can be assessed using standard broth microdilution methods.

  • Strain Selection: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans)[1].

  • Assay Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in appropriate growth media (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for 24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Structure-Activity Relationship (SAR) Insights and Future Directions

The medicinal chemistry potential of this compound can be systematically explored by modifying its core structure.

  • Nitro Group: Reduction of the nitro group to an amine is a key transformation that opens up a vast chemical space for derivatization, as seen in the path towards Venetoclax[9]. The resulting aniline can be acylated, alkylated, or used in cyclization reactions to generate diverse libraries of compounds.

  • N,N-diethyl Group: The size and lipophilicity of the N-alkyl substituents can be varied to fine-tune pharmacokinetic properties and target engagement. Replacing diethyl with other groups (e.g., dimethyl, cyclic amines) could alter potency and selectivity[10].

  • Chloro Group: Halogen atoms can participate in halogen bonding and influence the electronic properties of the aromatic ring. Exploring other halogens (Br, F) or replacing the chloro group with other substituents could modulate biological activity.

Future research should focus on executing the proposed experimental workflows. Positive hits in antimicrobial or ion channel screens would warrant the synthesis of a focused library of analogs to build a robust SAR profile. For its role as a synthetic intermediate, efforts should be directed at efficiently performing the nitro reduction and subsequent derivatization to create novel molecular scaffolds for high-throughput screening.

Conclusion

While this compound is not yet an established player in medicinal chemistry, its structural components and the activities of its close analogs provide a strong rationale for its investigation. It stands as a promising starting point, either as a versatile chemical intermediate for complex therapeutics like Bcl-2 inhibitors or as a potential lead compound for developing novel ion channel modulators or antimicrobial agents. The experimental pathways outlined in this guide offer a clear and logical framework for unlocking its full potential in drug discovery and development.

References

An In-depth Technical Guide to 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide has emerged as a highly valuable and versatile building block, particularly in the fields of medicinal chemistry and materials science. Its utility stems from a unique confluence of reactive sites: a chloro group activated for nucleophilic aromatic substitution, a reducible nitro group for subsequent functionalization, and a robust sulfonamide moiety. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering researchers and drug development professionals a comprehensive resource grounded in mechanistic principles and field-proven protocols.

Introduction: The Strategic Value of a Multifunctional Reagent

This compound is an aromatic compound distinguished by three key functional groups arranged for synergistic reactivity. The chloro and nitro substituents on the benzene ring create a potent electrophilic system, priming the molecule for specific chemical transformations. The true power of this building block lies in its capacity for controlled, sequential reactions, allowing chemists to introduce molecular diversity in a predictable manner.

The core structural features contributing to its utility are:

  • An Activated Leaving Group: The chlorine atom at the C4 position is rendered highly susceptible to displacement by nucleophiles. This is a direct consequence of the strong electron-withdrawing effects of the nitro group positioned ortho and the sulfonamide group positioned para to it. These groups stabilize the negatively charged intermediate formed during nucleophilic aromatic substitution (SNAr).

  • A Latent Functional Handle: The nitro group at the C3 position serves as a "masked" amine. Its reduction to an aniline derivative uncovers a new nucleophilic center, opening pathways for a host of secondary transformations such as acylation, alkylation, or diazotization.

  • A Modulating Sulfonamide: The N,N-diethylsulfonamide group is not merely a spectator. It is a powerful electron-withdrawing group that contributes significantly to the activation of the C4 position. Furthermore, sulfonamides are a well-recognized pharmacophore in numerous therapeutic agents, making this building block particularly attractive for drug discovery programs.

This guide will dissect the synthesis of this reagent, elucidate its fundamental reaction pathways, and showcase its application in the synthesis of complex target molecules.

Physicochemical Properties and Identification

A thorough understanding of a reagent's physical properties is critical for its effective use and handling in a laboratory setting.

PropertyValueSource
CAS Number 127-53-7[1]
Molecular Formula C10H13ClN2O4S[1]
Molecular Weight 292.74 g/mol [1]
Appearance Crystalline Powder[2]
Melting Point 70 °C (for the N,N-dimethyl analog)
Storage Sealed in dry, 2-8°C[1]

Note: Data for the N,N-diethyl derivative is sparse in readily available literature; the melting point of the closely related N,N-dimethyl analog (CAS 137-47-3) is provided for reference.

Synthesis of the Building Block: A Two-Step Approach

The preparation of this compound is reliably achieved through a two-step sequence starting from 2-chloronitrobenzene. This process first involves an electrophilic aromatic substitution to install the sulfonyl chloride group, followed by a nucleophilic substitution on the sulfonyl chloride with diethylamine.

Workflow for Synthesis

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A 2-Chloronitrobenzene C 4-Chloro-3-nitrobenzenesulfonyl chloride A->C Heat (100-130°C) B Chlorosulfonic Acid (ClSO3H) D Diethylamine ((C2H5)2NH) E 4-chloro-N,N-diethyl-3- nitrobenzenesulfonamide C->E Base, Solvent

References

The Structure-Activity Relationship of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of analogs based on the 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical framework for the discovery of novel therapeutic agents. This document synthesizes established principles of medicinal chemistry with data from related compound series to project a comprehensive SAR landscape, offering a roadmap for strategic analog design and optimization.

Introduction: The Benzenesulfonamide Scaffold in Medicinal Chemistry

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically significant drugs. Its utility spans from antimicrobial agents (sulfa drugs) to diuretics, and more recently, to targeted anticancer therapies such as carbonic anhydrase inhibitors.[1][2] The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, coupled with the synthetic tractability of the benzene ring, allows for fine-tuning of physicochemical and pharmacological properties.

The specific scaffold of interest, this compound, presents a unique combination of substituents ripe for exploration. The electron-withdrawing nature of the chloro and nitro groups is known to influence the electronic properties of the entire molecule, often enhancing biological activity.[3][4] Furthermore, the N,N-diethyl substitution on the sulfonamide nitrogen provides a lipophilic handle that can be systematically modified to probe interactions with hydrophobic pockets in biological targets. While direct and extensive SAR studies on this specific diethyl analog series are not widely published, by examining related structures, we can construct a robust and predictive SAR model to guide future research. For instance, the related compound, 4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzenesulfonamide, has been identified as an ion channel blocker, suggesting a potential, though not exclusive, therapeutic area for this class of molecules.[5]

Core Scaffold: Synthesis and Key Structural Features

The foundational structure, this compound, serves as the template for analog design. Its synthesis is predicated on established sulfonamide chemistry, offering a reliable and scalable route for generating a diverse library of analogs.

General Synthetic Pathway

The synthesis of the target analogs typically begins with the chlorosulfonation of 2-chloronitrobenzene to yield the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride.[6][7] This electrophilic intermediate is then reacted with a primary or secondary amine, in this case, diethylamine, to afford the final sulfonamide product. This two-step process is highly amenable to parallel synthesis, allowing for the rapid generation of analogs by varying the amine nucleophile.

G A 2-Chloronitrobenzene C 4-Chloro-3-nitrobenzenesulfonyl chloride A->C Chlorosulfonation Step 1 B Chlorosulfonic Acid (ClSO3H) E 4-chloro-N,N-diethyl-3- nitrobenzenesulfonamide C->E Amination Step 2 D Diethylamine (Et2NH)

Caption: General synthetic route for this compound.

Structure-Activity Relationship (SAR) Analysis

The following SAR discussion is a predictive model based on established principles and findings from related benzenesulfonamide series, particularly in the context of anticancer and antimicrobial activities.[1][4][8] The core scaffold is dissected into three primary regions for modification: (A) The N-alkyl substituents, (B) the chloro and nitro groups on the aromatic ring, and (C) the potential for further substitution on the aromatic ring.

SAR_Diagram cluster_0 SAR of this compound Analogs cluster_A Region A: N-Alkyl Substituents cluster_B Region B: Ring Substituents cluster_C Region C: Additional Ring Substitution Core Core Scaffold: 4-chloro-3-nitrobenzenesulfonamide A1 Vary Alkyl Chain Length/Bulk (e.g., dimethyl, dipropyl, cyclic amines) Core->A1 Modulates Lipophilicity & Steric Interactions A2 Introduce Polar Functionality (e.g., hydroxyl, ether, amino) Core->A2 Impacts Solubility & Introduces H-bonding B1 Positional Isomers (e.g., 2-nitro-4-chloro) Core->B1 Probes Electronic & Steric Environment of Target B2 Bioisosteric Replacement (e.g., CN, CF3 for NO2; F, Br for Cl) Core->B2 Fine-tunes Electronic Profile & Metabolic Stability C1 Introduce Electron-Donating Groups Core->C1 Alters Ring Electronics C2 Introduce Electron-Withdrawing Groups Core->C2 Enhances Electron-Deficient Nature of the Ring

Caption: Key regions for SAR exploration on the core scaffold.

Region A: N,N-Dialkyl Substituents

The N,N-diethyl group provides a crucial starting point for modification. Its size, shape, and lipophilicity will dictate interactions with the target protein.

  • Alkyl Chain Length and Bulk:

    • Hypothesis: Altering the alkyl chain length (e.g., from methyl to butyl) or introducing steric bulk (e.g., isopropyl, cyclobutyl) will directly impact binding affinity and selectivity. Smaller groups like N,N-dimethyl may allow access to more constrained binding pockets, while larger groups like N,N-dibutyl could enhance binding through increased van der Waals interactions in more accommodating, lipophilic pockets.[9] The optimal size will be target-dependent.

    • Experimental Approach: Synthesize a series of N,N-dialkyl analogs (methyl, propyl, butyl, isopropyl) and cyclic amines (pyrrolidine, piperidine, morpholine). The morpholine analog is particularly noteworthy as it introduces a polar ether linkage, potentially improving aqueous solubility and offering a hydrogen bond acceptor.

  • Introduction of Polar Functionality:

    • Hypothesis: Incorporating polar groups into the N-alkyl chains can enhance solubility and introduce new hydrogen bonding opportunities. For instance, an N,N-bis(2-hydroxyethyl) analog could form additional hydrogen bonds with the target, potentially increasing potency.

    • Experimental Approach: Utilize amino alcohols (e.g., diethanolamine) or diamines (e.g., N,N'-dimethylethylenediamine) in the amination step to generate analogs with enhanced polarity.

Region B: Aromatic Ring Substituents (Cl and NO₂)

The 4-chloro and 3-nitro substituents are strong electron-withdrawing groups that significantly influence the pKa of the sulfonamide (if a proton is present) and the overall electronic character of the aromatic ring.

  • Positional Isomerism:

    • Hypothesis: The relative positions of the chloro and nitro groups are critical. Moving the nitro group to other positions (e.g., 2-nitro or 5-nitro) will alter the dipole moment and steric profile of the molecule, likely leading to significant changes in biological activity.

    • Experimental Approach: Synthesize positional isomers starting from the appropriate chloronitrobenzene isomers.

  • Bioisosteric Replacement:

    • Hypothesis: Replacing the nitro or chloro groups with bioisosteres can fine-tune activity and improve drug-like properties. Replacing the nitro group with a cyano (CN) or trifluoromethyl (CF₃) group can maintain the electron-withdrawing character while altering size and metabolic stability. Replacing the chloro group with other halogens (F, Br) will systematically vary the size and electronegativity at that position.

    • Experimental Approach: Synthesize analogs with these bioisosteric replacements and evaluate their activity. Fluorine substitution is often favored for its potential to improve metabolic stability and binding affinity.

Region C: Additional Aromatic Ring Substitution
  • Hypothesis: The remaining positions on the benzene ring (2, 5, and 6) are open for substitution to probe for additional interactions with the target. Introducing small alkyl groups, halogens, or methoxy groups could identify new pockets or interactions that enhance potency.

  • Experimental Approach: Select the most promising analog from the initial SAR studies and use it as a template for further substitution on the aromatic ring.

Data Presentation: A Framework for SAR Analysis

Systematic evaluation of newly synthesized analogs requires clear and concise data presentation. A tabular format is recommended to facilitate direct comparison of structural modifications with their impact on biological activity.

Table 1: Illustrative SAR Data for this compound Analogs (Note: The following data is hypothetical and serves as a template for organizing experimental results.)

Compound IDR Group (on Sulfonamide N)Ring SubstituentsBiological Activity (IC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Parent -N(CH₂CH₃)₂4-Cl, 3-NO₂10.5>100>9.5
Analog 1 -N(CH₃)₂4-Cl, 3-NO₂15.2>100>6.6
Analog 2 -N(CH₂CH₂CH₃)₂4-Cl, 3-NO₂5.8>100>17.2
Analog 3 Morpholine4-Cl, 3-NO₂8.9>100>11.2
Analog 4 -N(CH₂CH₃)₂4-F, 3-NO₂9.1>100>11.0
Analog 5 -N(CH₂CH₃)₂4-Cl, 3-CN12.3>100>8.1

Experimental Protocols

The following protocols are generalized methodologies based on standard procedures found in the literature for the synthesis and evaluation of sulfonamide derivatives.[6][8][10]

Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride (Intermediate)
  • To a stirred solution of chlorosulfonic acid (4.0 eq), slowly add 2-chloronitrobenzene (1.0 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 100-120 °C for 4-6 hours.[6][7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like petroleum ether to yield pure 4-chloro-3-nitrobenzenesulfonyl chloride.[7]

General Procedure for the Synthesis of N,N-disubstituted-4-chloro-3-nitrobenzenesulfonamide Analogs
  • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired amine (e.g., diethylamine, 2.2 eq) dropwise to the stirred solution. An excess of the amine or the addition of a non-nucleophilic base like triethylamine (1.2 eq) can be used to quench the HCl byproduct.

  • Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure sulfonamide analog.[3]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in Mueller-Hinton broth (or another appropriate bacterial growth medium).

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.[8]

  • Include positive control (bacteria in broth without compound) and negative control (broth only) wells.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Assays should be performed in triplicate.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR analysis presented in this guide, derived from foundational principles and data on related compounds, provides a strategic framework for analog design. Systematic modifications in the N-alkyl substituents (Region A), the aromatic ring substitution pattern (Region B), and the introduction of new functionalities (Region C) are key to unlocking the full potential of this scaffold. Future work should focus on the synthesis of a focused library of analogs based on these principles, followed by broad biological screening to identify primary target classes. Once a lead compound with confirmed activity is identified, further optimization can be pursued to enhance potency, selectivity, and pharmacokinetic properties.

References

Methodological & Application

Leveraging 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide in the Rational Design and Synthesis of Novel Bcl-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Senior Application Scientist Note: The evasion of apoptosis, or programmed cell death, is a cornerstone of cancer development and therapeutic resistance.[1] The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of this process, with anti-apoptotic members like Bcl-2 itself being prime therapeutic targets.[2][3] Small molecules that mimic the action of pro-apoptotic BH3-only proteins can bind to and inhibit Bcl-2, restoring the cell's natural ability to undergo apoptosis.[2]

This guide provides a detailed, research-level protocol for the synthesis of a potential Bcl-2 inhibitor utilizing 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide as a key starting material. The rationale for this starting material is twofold:

  • Activated Aromatic System: The presence of a nitro group ortho to a chlorine atom strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the strategic introduction of a core structural element of many known Bcl-2 inhibitors.

  • Precursor to a Key Linker: The nitro group can be readily reduced to an aniline, which serves as a versatile chemical handle for further molecular elaboration, enabling the construction of the final pharmacophore.

The sulfonamide moiety itself is a well-established component in Bcl-2 inhibitors, contributing to binding affinity and influencing critical pharmacokinetic properties like solubility and metabolic clearance.[1][4] This protocol outlines a logical, multi-step synthesis that leverages these chemical features to build a novel compound designed to fit within the BH3 binding groove of Bcl-2.

Part 1: Strategic Synthesis Pathway

The overall synthetic strategy is a three-step process designed for efficiency and modularity, allowing for future derivatization to explore structure-activity relationships (SAR).

A 4-Chloro-N,N-diethyl- 3-nitrobenzenesulfonamide (Starting Material) B Intermediate 1 (SNAr Product) A->B Step 1: Nucleophilic Aromatic Substitution (SNAr) Reagent: 4-aminophenol C Intermediate 2 (Aniline Derivative) B->C Step 2: Nitro Group Reduction Reagent: SnCl2·2H2O D Final Product (Potential Bcl-2 Inhibitor) C->D Step 3: Amide Coupling Reagent: 4-(dimethylamino)benzoyl chloride

Caption: A three-step synthetic workflow from the starting material to the final inhibitor.

Part 2: Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents are for research use only.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Causality: This step joins the core sulfonamide scaffold to a phenol-containing fragment, a common feature in many protein-protein interaction inhibitors. The electron-withdrawing nitro group facilitates the displacement of the chloride by the phenoxide ion generated in situ from 4-aminophenol and a mild base.

Protocol: Synthesis of 4-((4-amino-phenoxy)methyl)-N,N-diethyl-3-nitrobenzenesulfonamide (Intermediate 1)

  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq, 2.93 g, 10 mmol).

    • Add 4-aminophenol (1.1 eq, 1.20 g, 11 mmol).

    • Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq, 2.76 g, 20 mmol).

    • Add N,N-Dimethylformamide (DMF) as the solvent (40 mL).

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to 90°C using an oil bath.

    • Maintain stirring at 90°C for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 200 mL of ice-cold water with stirring. A precipitate should form.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with deionized water (3 x 50 mL).

    • Dry the crude product under vacuum.

    • Recrystallize the crude solid from ethanol to yield pure Intermediate 1 as a yellow solid.

ReagentMW ( g/mol )MmolEquiv.Mass (g)
This compound292.74101.02.93
4-aminophenol109.13111.11.20
Potassium Carbonate (K₂CO₃)138.21202.02.76
N,N-Dimethylformamide (DMF)---40 mL
Step 2: Nitro Group Reduction

Causality: The nitro group is reduced to a primary amine, which is a crucial functional group for the subsequent amide coupling step. Tin(II) chloride is a classic and effective reagent for this transformation, offering high yields under mild acidic conditions.

Protocol: Synthesis of 3-amino-4-((4-amino-phenoxy)methyl)-N,N-diethylbenzenesulfonamide (Intermediate 2)

  • Reagent Preparation:

    • In a 250 mL round-bottom flask, suspend Intermediate 1 (1.0 eq, 3.63 g, 10 mmol) in ethanol (100 mL).

    • Stir the suspension to create a slurry.

  • Reaction Execution:

    • Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq, 11.28 g, 50 mmol) to the slurry in one portion.

    • Equip the flask with a reflux condenser and heat the mixture to 75°C.

    • Stir vigorously at this temperature for 4-6 hours. The yellow color of the starting material should fade.

    • Monitor the reaction by TLC until Intermediate 1 is fully consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing 200 mL of ice.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the solution is ~8. This will neutralize the acid and precipitate tin salts.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel (eluting with a gradient of 50% to 100% ethyl acetate in hexanes) to yield Intermediate 2.

ReagentMW ( g/mol )MmolEquiv.Mass (g) / Vol (mL)
Intermediate 1363.41101.03.63 g
Tin(II) Chloride Dihydrate225.63505.011.28 g
Ethanol---100 mL
Step 3: Amide Coupling

Causality: This final step installs the second key binding motif. The newly formed aniline (Intermediate 2) acts as a nucleophile, attacking an activated acyl chloride. This reaction, a variation of the Schotten-Baumann reaction, forms a stable amide bond to complete the synthesis of the target molecule.[5] The choice of the acyl chloride can be varied to probe different regions of the Bcl-2 binding pocket.

Protocol: Synthesis of N-(2-amino-4-(N,N-diethylsulfamoyl)-5-((4-amino-phenoxy)methyl)phenyl)-4-(dimethylamino)benzamide (Final Product)

  • Reagent Preparation:

    • Dissolve Intermediate 2 (1.0 eq, 3.33 g, 10 mmol) in dichloromethane (DCM) (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (TEA) (1.5 eq, 2.1 mL, 15 mmol) as a base.

    • Cool the solution to 0°C in an ice bath.

  • Reaction Execution:

    • In a separate flask, dissolve 4-(dimethylamino)benzoyl chloride (1.1 eq, 2.04 g, 11 mmol) in DCM (20 mL).

    • Add the acyl chloride solution dropwise to the stirred solution of Intermediate 2 at 0°C over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 8-12 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture with 1M HCl (2 x 50 mL), followed by a saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 2-10% methanol in DCM) to afford the final pure compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ReagentMW ( g/mol )MmolEquiv.Mass (g) / Vol (mL)
Intermediate 2333.44101.03.33 g
4-(dimethylamino)benzoyl chloride183.64111.12.04 g
Triethylamine (TEA)101.19151.52.1 mL
Dichloromethane (DCM)---70 mL

Part 3: Data Interpretation and Validation

The successful synthesis of each intermediate and the final product must be validated through rigorous analytical techniques.

cluster_0 Synthesis & Purification cluster_1 Analytical Validation Start Crude Product Purify Column Chromatography / Recrystallization Start->Purify Pure Pure Compound Purify->Pure NMR 1H & 13C NMR (Structure Verification) Pure->NMR Characterize MS HRMS (Molecular Formula) Pure->MS Characterize Purity HPLC (Purity Assessment >95%) Pure->Purity Characterize

Caption: Workflow for purification and analytical validation of synthesized compounds.

Expected Outcomes:

  • ¹H NMR: Will confirm the presence of protons corresponding to the aromatic rings, the diethyl groups of the sulfonamide, the dimethyl groups of the benzamide, and the various NH protons. The disappearance of the nitro group and the appearance of the new amide bond will be key diagnostic features.

  • HRMS: Will provide the exact mass of the synthesized compound, confirming its elemental composition.

  • HPLC: Will be used to determine the purity of the final compound, which should be >95% for use in biological assays.

Upon successful synthesis and validation, the compound is ready for biological evaluation, including in vitro binding assays (e.g., ELISA, TR-FRET) to determine its affinity for Bcl-2 and cellular assays to measure its ability to induce apoptosis in cancer cell lines known to be dependent on Bcl-2 for survival.[6]

References

Protocol for N-arylation of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Arylation of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Introduction: The Significance of N-Aryl Sulfonamides in Modern Chemistry

The N-aryl sulfonamide moiety is a cornerstone in medicinal chemistry and materials science. This structural motif is present in over 70 FDA-approved drugs, where it serves as a critical pharmacophore for treating a wide array of diseases, including cancer, bacterial infections, and inflammatory conditions.[1][2] The synthesis of these compounds is, therefore, a subject of intense research. Traditionally, N-aryl sulfonamides were prepared by the condensation of an aromatic amine with a sulfonyl chloride.[3] However, this approach is often limited by the availability, stability, and potential toxicity of the requisite aniline precursors.

Modern synthetic chemistry has largely pivoted towards transition-metal-catalyzed cross-coupling reactions to construct the vital C–N bond, offering a more versatile and modular approach.[4] These methods bypass the need for pre-functionalized anilines, instead coupling a sulfonamide directly with an aryl (pseudo)halide or its equivalent. This guide provides a detailed protocol and scientific rationale for the N-arylation of this compound, a representative electron-deficient sulfonamide, leveraging contemporary catalytic methods.

Methodological Foundations: Palladium and Copper-Catalyzed N-Arylation

Two primary catalytic systems dominate the landscape of N-arylation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

1. Buchwald-Hartwig Amination: This palladium-catalyzed reaction has revolutionized C-N bond formation due to its remarkable functional group tolerance, broad substrate scope, and generally mild reaction conditions.[5][6] The catalytic cycle, illustrated below, typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the sulfonamide, deprotonation by a base to form a palladium amide intermediate, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical, with bulky, electron-rich phosphines often being essential for high catalytic efficiency.[7]

Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L)₂ Pd0->PdII Ar-X OxAdd Oxidative Addition PdAmide Ar-Pd(II)-NR'SO₂R(L)₂ PdII->PdAmide + RSO₂NHR' - HX Deprot Base (Deprotonation) PdAmide->Pd0 Product Ar-NR'SO₂R PdAmide->Product RedElim Reductive Elimination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

2. Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed method for forming C-N bonds.[8] While traditional protocols required harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to milder, more practical procedures using catalytic amounts of copper salts, often accelerated by ligands.[8][9] Ligand-free systems have also been developed, enhancing the method's cost-effectiveness and operational simplicity.[10][11] The Chan-Lam coupling, a variation that utilizes arylboronic acids as the aryl source, is particularly noteworthy for its often mild, aerobic conditions.[12][13] These copper-catalyzed methods provide an economical and sustainable alternative to palladium-based systems.[10]

Application Protocol: Palladium-Catalyzed N-Arylation

This protocol details a robust and broadly applicable Buchwald-Hartwig amination procedure for coupling this compound with various aryl bromides. The use of a palladium catalyst with a suitable phosphine ligand ensures high efficiency for this transformation.

Objective

To synthesize a range of N-aryl-4-chloro-N,N-diethyl-3-nitrobenzenesulfonamides via a palladium-catalyzed cross-coupling reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound>97%Sigma-Aldrich
Aryl Bromide (e.g., 4-Bromotoluene)>98%Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeStrem Chemicals
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)>98%Sigma-Aldrich
Cesium Carbonate (Cs₂CO₃)Anhydrous, >99.9%Sigma-Aldrich
1,4-DioxaneAnhydrous, >99.8%Acros Organics
Diethyl EtherACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Celite® 545---Sigma-Aldrich
Anhydrous Magnesium Sulfate (MgSO₄)---Fisher Scientific
Argon or Nitrogen GasHigh PurityLocal Supplier
Equipment
  • Schlenk tube or oven-dried sealed vial with a magnetic stir bar

  • Magnetic stirrer hotplate with oil bath

  • Inert gas manifold (Schlenk line)

  • Standard laboratory glassware (syringes, needles, flasks, etc.)

  • Rotary evaporator

  • Flash chromatography system

  • Analytical balance

Detailed Step-by-Step Methodology

start Start setup 1. Reaction Setup - Add solids (sulfonamide, aryl bromide,  Cs₂CO₃, Pd₂(dba)₃, Xantphos) to  an oven-dried Schlenk tube. start->setup inert 2. Inert Atmosphere - Seal tube. Evacuate and backfill  with Argon/Nitrogen (3 cycles). setup->inert solvent 3. Solvent Addition - Add anhydrous 1,4-dioxane  via syringe. inert->solvent react 4. Reaction - Place in preheated oil bath (100-110 °C). - Stir for 12-24 hours. solvent->react monitor 5. Monitoring - Check completion by TLC or LC-MS. react->monitor monitor->react Incomplete workup 6. Work-up - Cool to RT. - Dilute with Ethyl Acetate. - Filter through Celite. monitor->workup Complete extract 7. Extraction & Drying - Concentrate filtrate. - Redissolve and wash with brine. - Dry organic layer with MgSO₄. workup->extract purify 8. Purification - Concentrate and purify by flash  column chromatography. extract->purify char 9. Characterization - Analyze pure product by  ¹H NMR, ¹³C NMR, and HRMS. purify->char end End char->end

Caption: Experimental workflow for N-arylation.

1. Reaction Setup (Under Inert Atmosphere):

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv).

  • Add the aryl bromide (0.6 mmol, 1.2 equiv) and cesium carbonate (1.0 mmol, 2.0 equiv).

  • In a separate vial, briefly mix the catalyst and ligand, then add Pd₂(dba)₃ (0.01 mmol, 2 mol %) and Xantphos (0.024 mmol, 4.8 mol %) to the Schlenk tube. The use of a slight excess of ligand can improve catalyst stability and activity.

2. Establishing Inert Conditions:

  • Seal the Schlenk tube with a septum or screw cap.

  • Connect the tube to a Schlenk line and perform three cycles of evacuating the vessel followed by backfilling with high-purity argon or nitrogen gas.

3. Solvent Addition:

  • Using a dry syringe, add anhydrous 1,4-dioxane (2.5 mL) to the reaction mixture.

  • Briefly purge the headspace with inert gas one final time before closing the stopcock.

4. Reaction Execution:

  • Place the sealed tube into a preheated oil bath set to 100–110 °C.

  • Stir the mixture vigorously for 12–24 hours. The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

5. Work-up Procedure:

  • Once the reaction is complete (as indicated by the consumption of the starting sulfonamide), remove the tube from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL).

  • Filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

6. Purification:

  • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • The resulting crude residue should be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 30% ethyl acetate).

  • Combine the fractions containing the pure product and concentrate to yield the N-arylated sulfonamide.

7. Product Characterization:

  • The structure and purity of the final compound should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: The proton of the sulfonamide –SO₂NH– group, present in the starting material, will be absent in the product spectrum.[14] New signals corresponding to the coupled aryl ring will appear.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized molecule.

Scientific Insights and Troubleshooting

  • Causality of Component Selection:

    • Catalyst System: Pd₂(dba)₃ serves as a stable Pd(0) precursor. Xantphos is a wide bite-angle ligand that facilitates the reductive elimination step, which is often rate-limiting for C-N bond formation, and is effective for coupling with less nucleophilic sulfonamides.[7]

    • Base: Cesium carbonate (Cs₂CO₃) is a strong, yet non-nucleophilic, base that is highly effective in Buchwald-Hartwig aminations. Its solubility in organic solvents is low, but it effectively deprotonates the sulfonamide at the catalyst center without causing unwanted side reactions.

    • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are required to ensure the stability of the catalytic species and prevent catalyst deactivation.

  • Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; poor quality reagents/solvent; insufficient temperature.Ensure all reagents are pure and the solvent is strictly anhydrous. Screen other ligands (e.g., RuPhos, SPhos) or bases (e.g., K₃PO₄). Increase temperature slightly (e.g., to 120 °C).
Side Product Formation Reaction time too long; decomposition of starting materials or product.Monitor the reaction closely and stop it upon completion. Attempt the reaction at a slightly lower temperature for a longer duration.
Difficulty in Purification Product co-elutes with impurities.Optimize the eluent system for flash chromatography. If necessary, consider a different purification method like preparative HPLC or crystallization.

Safety Precautions

  • Handling Reagents: Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.

  • Reaction Conditions: The reaction is performed under pressure at elevated temperatures. Use appropriate sealed reaction vessels (e.g., Schlenk tubes or pressure-rated vials) and a blast shield.

References

Application Note: Chemoproteomic Profiling with 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of protein targets for small molecules and the discovery of ligandable sites within the proteome are critical challenges in modern drug discovery. Covalent chemoproteomic probes offer a powerful solution by irreversibly labeling proteins at or near functional sites, enabling their identification via mass spectrometry. This document provides a detailed guide to the application of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide , a sulfonyl-based electrophilic fragment, for proteome-wide covalent ligand discovery and target identification. We present the underlying chemical principles, a comprehensive experimental protocol for use in complex cell lysates, and guidelines for mass spectrometry data analysis.

Introduction: Expanding the Druggable Proteome

A significant fraction of the human proteome is considered "undruggable" by conventional small molecules that rely on high-affinity, non-covalent interactions within well-defined binding pockets. Covalent drug discovery has emerged as a transformative strategy to address this challenge, enabling the targeting of proteins through irreversible bond formation with nucleophilic amino acid residues.[1][2] This approach often allows for potent and durable target engagement, even with ligands that possess modest initial binding affinity.

Activity-based protein profiling (ABPP) and related chemoproteomic technologies are the foundational tools for this discovery process.[3][4][5] These methods utilize small molecule probes equipped with a reactive electrophile, or "warhead," to scan the proteome for functional, hyper-reactive sites.[6] The identity of the covalently modified proteins can then be determined with high precision using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

Here, we introduce This compound as a fragment-like covalent probe. Its benzenesulfonamide core is related to sulfonyl fluoride and sulfonyl-triazole electrophiles, which have proven effective in targeting a broad range of nucleophilic amino acids, including lysine, tyrosine, serine, and histidine.[2][8][9] This application note details a robust workflow for using this compound to map reactive, ligandable sites across the proteome, thereby identifying novel protein targets for therapeutic intervention.

Principle and Mechanism of Action

The utility of this compound as a chemoproteomic probe is rooted in the electrophilicity of its sulfonyl group. The electron-withdrawing nature of the two sulfonyl oxygens, the nitro group, and the chlorine atom renders the sulfur atom susceptible to nucleophilic attack.

The proposed mechanism involves the direct reaction of a nucleophilic amino acid side chain (e.g., the ε-amino group of lysine or the hydroxyl group of tyrosine) with the sulfonyl sulfur. This attack results in the displacement of the chloride leaving group and the formation of a stable, covalent sulfonamide or sulfonate ester bond between the probe and the protein.

This covalent labeling event is highly dependent on the microenvironment of the amino acid residue. Residues located within binding pockets or allosteric sites often exhibit enhanced nucleophilicity, making them preferential targets for such probes. Consequently, the labeling pattern provides a direct readout of accessible and reactive sites across the entire proteome.

G cluster_product Product Probe 4-chloro-N,N-diethyl- 3-nitrobenzenesulfonamide Adduct Covalently Modified Protein (Stable Sulfonamide/Sulfonate Adduct) Probe->Adduct Covalent Reaction (Nucleophilic Attack) Protein Protein with Nucleophilic Residue (e.g., Lysine, Tyrosine) Protein->Adduct

Caption: Proposed mechanism of covalent protein modification.

Application: Proteome-Wide Target Identification

The primary application of this compound is in "fragment-based" covalent ligand screening to identify proteins with reactive, druggable hotspots. Unlike probes that carry a reporter tag (e.g., biotin or a fluorophore), this workflow relies on the direct detection of the mass shift imparted by the probe on tryptic peptides during LC-MS/MS analysis.[10][11]

This "label-free" approach avoids the potential steric hindrance of a reporter tag and is a direct method for identifying both the protein target and the precise site of modification.[12][13] A competitive profiling experiment can be included to validate targets of a related, non-probe compound of interest.

3.1. Experimental Workflow

The overall workflow involves incubating the probe with a complex biological sample, such as a cell lysate, followed by sample preparation and in-depth proteomic analysis to pinpoint the sites of covalent modification.

G start Prepare Cell Lysate incubation Incubate Lysate with Probe (or DMSO Vehicle Control) start->incubation quench Quench Reaction & Reduce/Alkylate incubation->quench 1-2 hours digest Proteolytic Digestion (e.g., Trypsin) quench->digest lcms LC-MS/MS Analysis digest->lcms analysis Database Search & Data Analysis lcms->analysis end List of Covalently Modified Proteins & Sites analysis->end

Caption: Workflow for covalent probe target identification.

3.2. Detailed Protocol: Target Profiling in Cell Lysate

This protocol describes the steps for labeling proteins in a human cell lysate (e.g., HEK293T, HeLa) and preparing samples for mass spectrometry.

A. Materials and Reagents

  • Cell Lysis Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail.

  • Probe Stock Solution: 100 mM this compound in anhydrous DMSO.

  • Vehicle Control: Anhydrous DMSO.

  • Reducing Agent: 100 mM Dithiothreitol (DTT).

  • Alkylating Agent: 200 mM Iodoacetamide (IAA).

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Sequencing-grade Trypsin.

  • Digestion Buffer: 50 mM Tris-HCl pH 8.0, 1 M Urea.

  • Sample Desalting Columns (e.g., C18 StageTips).

B. Procedure

  • Lysate Preparation:

    • Harvest cultured cells and wash twice with ice-cold PBS.

    • Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay. Adjust concentration to 2 mg/mL with Lysis Buffer.

  • Probe Labeling:

    • For each sample, aliquot 500 µL of the 2 mg/mL lysate (1 mg total protein).

    • To the "Probe" sample, add 5 µL of the 100 mM probe stock solution for a final concentration of 1 mM.

    • To the "Control" sample, add 5 µL of DMSO.

    • Incubate all samples for 1 hour at 37°C with gentle agitation.

    • Expert Insight: The optimal probe concentration and incubation time may need to be determined empirically (e.g., by testing a range from 100 µM to 2 mM).

  • Sample Processing and Digestion:

    • Quench the labeling reaction by adding 50 µL of 1 M Tris-HCl, pH 8.0.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool samples to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes to alkylate free cysteines.

    • Precipitate proteins using a methanol-chloroform extraction or a similar method to remove detergents and unreacted probe.

    • Resuspend the protein pellet in 100 µL of Digestion Buffer.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup for MS:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using C18 StageTips according to the manufacturer's protocol.

    • Elute peptides, dry them in a vacuum centrifuge, and resuspend in a suitable buffer (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Mass Spectrometry and Data Analysis

A. LC-MS/MS Acquisition

  • Samples should be analyzed on a high-resolution Orbitrap mass spectrometer or equivalent.

  • Use a standard data-dependent acquisition (DDA) method with a 90-120 minute gradient.

  • Ensure that the method includes fragmentation techniques suitable for identifying modification sites, such as higher-energy collisional dissociation (HCD).

B. Database Search Strategy

  • The key to identifying targets is to search for the specific mass modification imparted by the probe.

  • The molecular formula of the added moiety (C10H13N2O4S) results in a monoisotopic mass shift of +273.0548 Da on modified residues.

  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to search the raw data against a relevant protein database (e.g., UniProt Human).

  • Crucial Search Parameters:

    • Variable Modifications:

      • Carbamidomethyl (C) on Cysteine: +57.021 Da (fixed modification).

      • Oxidation (M) on Methionine: +15.995 Da.

      • Probe Adduct (K, Y, S, T, H): +273.0548 Da. Searching on multiple potential residues is recommended.

    • Enzyme: Trypsin/P.

    • Precursor and Fragment Mass Tolerance: Set according to instrument performance (e.g., 10 ppm for precursor, 0.02 Da for fragments).

C. Interpreting the Results

  • Filter the results to identify peptides that are uniquely found or significantly enriched in the probe-treated sample compared to the DMSO control.

  • Manually inspect the MS/MS spectra of modified peptides to confirm the modification site. High-quality spectra will show a series of b- and y-ions that confidently localize the +273.0548 Da mass shift to a specific amino acid.

  • Compile a list of high-confidence protein "hits" and their corresponding modification sites.

4.1. Expected Data Output

The final output should be a table summarizing the identified protein targets, the specific site of modification, and quantitative data comparing the probe-treated sample to the control.

Protein (UniProt ID)GeneSite of ModificationPeptide SequenceFold Change (Probe/DMSO)
P04075HSPA1AK159IINEPTAAAIAY(+273.05)GLDK> 50
P62258PPIAY123FEDENFILKHTGPGILSMANAGPNTN(+273.05)GSQFFICTR> 50
Q06830PRDX1K197ADVTPVDV(+273.05)KFSVVDSK> 50
P08670VIMK78LGDALY(+273.05)LKK> 50
...............
Table 1: Representative data format for identified protein targets. Data is illustrative.
Conclusion

This compound serves as an effective, fragment-like covalent probe for exploring the ligandable proteome. The protocols outlined in this note provide a comprehensive framework for its application in identifying novel protein targets directly in complex biological systems. By leveraging the principles of covalent chemistry and the power of high-resolution mass spectrometry, this approach can accelerate the discovery of new therapeutic targets and provide crucial insights into protein function and regulation.

References

Application Notes and Protocols: The Strategic Use of 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Tool for Complex Peptide and Amine Synthesis

In the landscape of solid-phase synthesis, particularly in the construction of peptides and complex amine-containing molecules, the choice of protecting groups and linkers is paramount to a successful outcome.[1][2][3] The strategic deployment of reagents that offer robust protection under a variety of reaction conditions, yet can be cleaved with high selectivity and efficiency, is a cornerstone of modern synthetic chemistry.[4] 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide, a derivative of the well-established nitrobenzenesulfonyl (nosyl) family of protecting groups, has emerged as a valuable tool for researchers in this domain.[5] This application note provides an in-depth guide to the utilization of this reagent, detailing its mechanistic underpinnings, comprehensive protocols for its application, and insights into its strategic advantages in complex synthetic workflows.

The "nosyl" group, in its various forms, is renowned for its ability to protect primary and secondary amines.[5] Its strong electron-withdrawing nature renders the sulfonamide proton acidic, facilitating subsequent N-alkylation reactions, a principle famously exploited in the Fukuyama amine synthesis.[5][6] Crucially, the nosyl group can be cleaved under mild, neutral, or slightly basic conditions using thiol nucleophiles, offering orthogonality to common acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[5] This orthogonality is a critical feature that allows for selective deprotection in multi-step syntheses, a frequent requirement in drug development and natural product synthesis.[5]

Mechanistic Insights: The "Safety-Catch" Principle in Action

The utility of this compound in solid-phase synthesis can be conceptualized through the "safety-catch" linker strategy.[4] In this approach, the linkage of the growing molecule to the solid support is stable throughout the synthesis but can be activated for cleavage by a specific chemical transformation.[4] The nitrobenzenesulfonyl moiety serves as a robust anchor that can be readily cleaved upon treatment with a suitable thiol, releasing the final product from the resin.

The cleavage mechanism proceeds via a nucleophilic aromatic substitution (SNAr) reaction. A thiol, typically in the presence of a mild base, attacks the electron-deficient aromatic ring of the nitrobenzenesulfonamide, forming a Meisenheimer complex intermediate.[6] This is followed by the elimination of the sulfonamide-linked product. The presence of the nitro group is critical as it strongly activates the aromatic ring towards nucleophilic attack.

Meisenheimer_Complex_Formation cluster_0 Cleavage Mechanism Resin-Linker-Substrate Resin-Linker-SO2-N(R)-Peptide Meisenheimer_Complex Meisenheimer Complex Resin-Linker-Substrate->Meisenheimer_Complex + R'-S⁻ Thiolate R'-S⁻ Cleaved_Peptide H-N(R)-Peptide Meisenheimer_Complex->Cleaved_Peptide Elimination Thioether_Byproduct Resin-Linker-SO2-S-R' Meisenheimer_Complex->Thioether_Byproduct

Caption: Cleavage via Meisenheimer complex formation.

Core Applications and Strategic Advantages

The use of this compound as a linker or protecting group in solid-phase synthesis offers several key advantages:

  • Orthogonality: The nosyl group is stable to acidic conditions used for Boc-group removal (e.g., TFA) and the hydrogenolysis conditions for Cbz-group cleavage, allowing for selective deprotection strategies.[5]

  • Mild Cleavage Conditions: Cleavage is achieved under mild, often neutral or slightly basic conditions with thiols, preserving sensitive functional groups within the synthesized molecule.[5]

  • Versatility: This reagent can be employed for the synthesis of a variety of molecules, including peptides, peptidomimetics, and other amine-containing small molecules.

Experimental Protocols

PART 1: Immobilization of the First Amino Acid or Amine

This protocol details the attachment of the initial building block to a suitable solid support functionalized with the 4-chloro-3-nitrobenzenesulfonyl moiety.

Materials:

  • 4-Chloro-3-nitrobenzenesulfonyl chloride-functionalized resin (e.g., Polystyrene, TentaGel)

  • Fmoc-protected amino acid or primary/secondary amine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 4-chloro-3-nitrobenzenesulfonyl chloride resin in DMF for 30 minutes in a solid-phase synthesis vessel.[7]

  • Drain the DMF and wash the resin three times with DCM.[7]

  • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and DIPEA (3.5-4 equivalents) in a minimal amount of DMF.[7]

  • Add the amino acid solution to the resin and agitate the mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress using a qualitative test (e.g., Kaiser test) on a small sample of resin beads.

  • Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and isopropanol (2 times).

  • Dry the resin under vacuum.

Immobilization_Workflow Start Start Swell_Resin Swell Resin in DMF Start->Swell_Resin Wash_DCM Wash with DCM Swell_Resin->Wash_DCM Prepare_AA_Solution Prepare Amino Acid/ DIPEA Solution in DMF Wash_DCM->Prepare_AA_Solution Couple_AA Couple Amino Acid to Resin Prepare_AA_Solution->Couple_AA Monitor_Reaction Monitor Reaction (e.g., Kaiser Test) Couple_AA->Monitor_Reaction Wash_Resin Wash Resin (DMF, DCM, IPA) Monitor_Reaction->Wash_Resin Dry_Resin Dry Resin under Vacuum Wash_Resin->Dry_Resin End End Dry_Resin->End

Caption: Workflow for amino acid immobilization.

PART 2: Solid-Phase Synthesis and Chain Elongation

Following the immobilization of the first residue, the synthesis proceeds with standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry.

General Cycle:

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.[8]

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the deprotection byproducts.

  • Coupling: Add the next Fmoc-protected amino acid, activated with a suitable coupling reagent (e.g., HBTU, DIC), to the resin.[8]

  • Washing: Wash the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired sequence is assembled.

PART 3: Cleavage of the Final Product from the Resin

This protocol outlines the final step of releasing the synthesized molecule from the solid support.

Materials:

  • Peptide-bound resin

  • Thiophenol or other suitable thiol (e.g., p-mercaptobenzoic acid)[9]

  • Potassium carbonate or other mild base

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Trifluoroacetic acid (TFA) (if side-chain deprotection is required)

  • Scavengers (e.g., triisopropylsilane, water)

  • Diethyl ether (cold)

Procedure:

  • Swell the peptide-bound resin in DMF or acetonitrile.

  • Prepare a cleavage cocktail consisting of a thiol (e.g., thiophenol, 10-20 equivalents) and a mild base (e.g., potassium carbonate, 10-20 equivalents) in DMF or acetonitrile.[6]

  • Add the cleavage cocktail to the resin and agitate the mixture at room temperature for 2-12 hours. The reaction time may need to be optimized depending on the substrate.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with additional DMF or acetonitrile and combine the filtrates.

  • If acid-labile side-chain protecting groups are present, concentrate the filtrate and treat with a standard TFA cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-4 hours.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge and decant the ether to isolate the crude product.

  • Purify the product by preparative HPLC.

Table 1: Representative Thiol Reagents for Nosyl Group Cleavage

Thiol ReagentBaseTypical ConditionsNotes
ThiophenolPotassium CarbonateDMF, room temp, 2-12 hHighly effective but has a strong odor.[6]
2-MercaptoethanolDBUCH2Cl2, room temp, 1-4 h
n-DodecanethiolLithium HydroxideDMF, room tempAn odorless alternative to thiophenol.[9]
p-Mercaptobenzoic acidPotassium CarbonateDMF, 40°C, 12 hOdorless and the byproduct is easily removed by aqueous extraction.[9]

Conclusion

This compound represents a valuable and versatile reagent in the solid-phase synthesis toolkit. Its robust nature, coupled with mild and orthogonal cleavage conditions, provides researchers with a powerful strategy for the construction of complex peptides and amine-containing molecules. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for the effective implementation of this reagent in a variety of synthetic endeavors.

References

Application Note: A Validated HPLC Method for Purity Analysis of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide. The method is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound and its potential impurities. The protocol employs a reversed-phase C18 column with isocratic elution and UV detection. The entire workflow, from method development rationale to a step-by-step validation protocol compliant with International Council for Harmonisation (ICH) guidelines, is presented. This document serves as a comprehensive guide for implementing this method in a quality control or research environment.

Introduction

This compound is a sulfonamide derivative of interest in various chemical and pharmaceutical research fields. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity is a critical step in the development process to ensure safety, efficacy, and consistency.[1] Impurities can originate from the manufacturing process, degradation, or storage and may impact the compound's biological activity or toxicity.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1] This note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar organic molecules like the target analyte from its potential non-polar and polar impurities.

Compound Profile: this compound

  • Chemical Structure: Chemical Structure of this compound

  • CAS Number: 127-53-7[2]

  • Molecular Formula: C₁₀H₁₃ClN₂O₄S[2]

  • Molecular Weight: 292.74 g/mol [2]

  • Solubility: Based on analogous sulfonamide structures, the compound is expected to have low solubility in water and non-polar solvents but good solubility in polar organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO).[3]

Principle and Method Development Rationale

The method is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a mixture of a polar aqueous component and a slightly less polar organic solvent.

  • Column Selection (Stationary Phase): A C18 (octadecylsilane) column was chosen due to its hydrophobic nature, which provides excellent retention for moderately polar compounds like this compound. The long alkyl chains offer a high degree of interaction, enabling effective separation from closely related impurities.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) is selected over methanol as it generally provides better peak shape (lower asymmetry) and has a lower viscosity, resulting in lower backpressure. Its UV cutoff is also lower, which is beneficial for detection at lower wavelengths.

    • Aqueous Phase: A phosphate buffer is used to maintain a constant pH. The sulfonamide group has an acidic proton, and controlling the pH ensures a consistent ionization state of the analyte, leading to reproducible retention times. A pH of 3.0 is chosen to suppress the ionization of the sulfonamide group, promoting its retention on the non-polar stationary phase.

  • Detection Wavelength (λmax): The presence of the nitro-substituted aromatic ring suggests strong UV absorbance. A UV-Vis scan of the analyte in the mobile phase would be performed to identify the wavelength of maximum absorbance (λmax), which provides the highest sensitivity. For many nitroaromatic compounds, this is typically in the range of 250-280 nm. A wavelength of 265 nm is selected as a starting point, which is common for sulfonamide analysis.[4]

  • Isocratic Elution: For a purity analysis where the main goal is to separate the primary peak from its impurities, an isocratic elution (constant mobile phase composition) is often sufficient and provides better reproducibility and simplicity than a gradient elution.

Instrumentation, Reagents, and Materials

CategoryItem
Instrumentation HPLC system with quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD)
Analytical balance (0.01 mg readability)
pH meter
Sonicator
Reagents This compound Reference Standard (>99.5% purity)
Acetonitrile (HPLC Grade)
Monobasic Potassium Phosphate (KH₂PO₄), ACS Grade
Phosphoric Acid (H₃PO₄), ACS Grade
Water, HPLC Grade or Milli-Q
Materials C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
10 mL Volumetric flasks
1.5 mL HPLC vials with caps
0.45 µm Syringe filters (PTFE or Nylon)

Detailed Experimental Protocol

Preparation of Solutions
  • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation (Acetonitrile:Buffer 50:50 v/v):

    • Mix 500 mL of Acetonitrile with 500 mL of the prepared phosphate buffer.

    • Degas the solution by sonicating for 15-20 minutes or by using an online degasser.

  • Diluent Preparation:

    • Use the Mobile Phase as the diluent for all standard and sample preparations to ensure peak shape integrity.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent.

  • Working Standard Solution (100 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with diluent.

  • Sample Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, dilute to the mark with diluent, and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20mM KH₂PO₄ Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 25 minutes
Data Analysis and Purity Calculation
  • Inject the prepared sample solution into the HPLC system.

  • Integrate all peaks in the resulting chromatogram, excluding solvent front peaks.

  • Calculate the purity of the sample using the area percent method:

    % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Method Validation Protocol (ICH Q2(R2) Guidelines)

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6][7] The following parameters should be assessed.

References

Application Note: High-Throughput Characterization of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the characterization of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide using Gas Chromatography-Mass Spectrometry (GC-MS). In the realm of pharmaceutical development and chemical synthesis, rigorous analytical characterization is paramount for ensuring product purity, identifying potential impurities, and adhering to regulatory standards. The following sections detail a meticulously developed protocol, grounded in established principles of analytical chemistry, to provide a robust and reliable method for the qualitative and quantitative analysis of this compound. The causality behind each experimental choice is elucidated to empower the user with a deep understanding of the methodology.

Introduction: The Analytical Imperative

This compound is a sulfonamide derivative with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active compounds. Its structure, featuring a nitro group, a chloro substituent, and a sulfonamide moiety, necessitates a highly selective and sensitive analytical method for its characterization. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for this purpose, offering high-resolution separation and definitive molecular identification.

The successful implementation of a GC-MS protocol for this analyte hinges on a nuanced understanding of its physicochemical properties. Sulfonamides can exhibit limited volatility and thermal stability, often necessitating derivatization to ensure efficient transit through the GC system. Furthermore, the presence of a nitroaromatic group suggests that specific GC column chemistries and MS detection modes can be leveraged for enhanced selectivity and sensitivity. This guide provides a systematic approach to navigate these analytical challenges.

Principle of the Method: A Synergistic Approach

The methodology described herein relies on the synergistic power of gas chromatography for separation and mass spectrometry for detection and identification. The sample, containing this compound, is first prepared and, if necessary, derivatized to enhance its volatility and thermal stability. An aliquot of the prepared sample is then injected into the GC system.

Within the GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. The column's stationary phase interacts with the analyte based on its polarity and boiling point, effecting separation from the solvent front and any potential impurities. The separated analyte then elutes from the column and enters the mass spectrometer.

In the MS ion source, the analyte molecules are ionized, typically through electron ionization (EI), which generates a unique fragmentation pattern. These fragments are then separated by their mass-to-charge ratio (m/z) by the mass analyzer. The resulting mass spectrum serves as a molecular fingerprint, allowing for unequivocal identification by comparison to reference spectra or through structural elucidation. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Experimental Protocol

This protocol is a robust starting point and may require minor optimization based on the specific instrumentation and sample matrix.

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Dichloromethane (GC grade), Ethyl acetate (HPLC grade)

  • Reference Standard: this compound (purity ≥98%)

  • Internal Standard (IS): (Optional, for quantitative analysis) e.g., a structurally similar compound not present in the sample, such as a deuterated analog.

  • Derivatization Agent (if required): N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Diazomethane (use with extreme caution and appropriate safety measures).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

Sample Preparation

The choice of sample preparation procedure is critical and depends on the sample matrix. For a relatively pure standard or a dry reaction mixture, the following procedure is recommended:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with acetonitrile to the desired concentration range (e.g., 1-100 µg/mL).

  • Internal Standard: If using an internal standard, add a constant, known concentration to all standards and samples.

  • Derivatization (if necessary): The thermal lability of the sulfonamide moiety may necessitate derivatization to prevent degradation in the hot GC injector and column. To a 100 µL aliquot of the sample or standard solution, add 50 µL of MSTFA. Cap the vial tightly and heat at 60°C for 30 minutes. Allow to cool before injection. The use of derivatization is a common strategy for the GC analysis of sulfonamides.[1][2]

GC-MS Instrumentation and Conditions

The following parameters provide a validated starting point for method development.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890B or equivalentA robust and widely used platform for routine analysis.
Column Mid-polarity capillary column, e.g., DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)Provides good separation for a wide range of semi-volatile organic compounds, including aromatic and nitro-containing structures.[3]
Carrier Gas Helium at a constant flow rate of 1.0 mL/minAn inert and efficient carrier gas for GC-MS applications.
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless mode enhances sensitivity, while a split injection prevents column overloading with concentrated samples.
Injector Temperature 280°CEnsures rapid and complete vaporization of the analyte without causing thermal degradation.
Oven Temperature Program Initial: 100°C, hold for 2 min; Ramp: 15°C/min to 300°C, hold for 5 minA well-defined temperature program is crucial for achieving good chromatographic resolution and peak shape.
Mass Spectrometer Agilent 7000 series Triple Quadrupole or 5977B MSD or equivalentOffers high sensitivity and selectivity.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Source Temperature 230°COptimizes ion formation and transmission.
Quadrupole Temperature 150°CMaintains consistent mass analysis.
Acquisition Mode Full Scan (m/z 50-500) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysisFull scan provides comprehensive mass spectral data for identification, while SIM mode enhances sensitivity by monitoring specific ions.
Data Analysis
  • Qualitative Analysis: Identify the this compound peak by its retention time and by comparing the acquired mass spectrum with a reference spectrum. Key fragments should be identified and rationalized based on the molecule's structure.

  • Quantitative Analysis: If an internal standard is used, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression to determine the concentration of the analyte in unknown samples. The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) according to ICH guidelines.[4]

Workflow and Data Visualization

The overall analytical workflow is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Solvent Dissolution in Acetonitrile Sample->Solvent IS Internal Standard Addition Solvent->IS Deriv Derivatization (MSTFA) IS->Deriv Vial Transfer to GC Vial Deriv->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Qual Qualitative Analysis (Retention Time & Mass Spectrum) Detection->Qual Quant Quantitative Analysis (Calibration Curve) Detection->Quant Report Final Report Qual->Report Quant->Report

Caption: GC-MS analytical workflow for this compound.

Expected Results and Discussion

The successful application of this protocol will yield a well-resolved chromatographic peak for this compound (or its derivative). The mass spectrum obtained in full scan mode will provide a unique fragmentation pattern that can be used for definitive identification. Key expected fragments may arise from the loss of the diethylamino group, the nitro group, the chloro atom, and the sulfonyl moiety.

For quantitative analysis, a linear calibration curve with a correlation coefficient (R²) greater than 0.99 is expected over the defined concentration range. The precision of the method, expressed as the relative standard deviation (RSD), should be within acceptable limits (typically <15%).

Troubleshooting

IssuePotential CauseSuggested Solution
No peak or poor peak shape Analyte degradationConsider derivatization; lower injector temperature.
Column bleedCondition the column; use a high-quality, low-bleed column.
Co-eluting peaks Inadequate separationOptimize the oven temperature program (slower ramp rate).
Poor sensitivity Low analyte concentrationUse splitless injection; operate in SIM mode.
Ion source contaminationClean the ion source.
Inconsistent results Leaks in the systemCheck for leaks in the injector, column fittings, and MS interface.
Inconsistent sample preparationEnsure accurate and precise pipetting and dilutions.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the characterization of this compound by GC-MS. By carefully considering the chemical nature of the analyte and leveraging established analytical principles, this method offers a reliable and robust solution for purity assessment, impurity profiling, and quantitative analysis in research and drug development settings. The provided workflow, instrument parameters, and troubleshooting guide are designed to facilitate the successful implementation of this powerful analytical technique.

References

1H NMR and 13C NMR assignment for 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide via ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy

Abstract

This application note provides a comprehensive guide to the structural elucidation of this compound using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, step-by-step protocol for sample preparation and data acquisition. The core of this document is an in-depth analysis and unambiguous assignment of all proton and carbon resonances, explaining the chemical shifts and coupling patterns based on the compound's molecular structure and the electronic effects of its substituents. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who rely on precise molecular characterization.

Introduction

This compound is a substituted aromatic sulfonamide. Compounds within this class are pivotal as intermediates in the synthesis of various organic molecules, including pharmaceuticals and dyestuffs.[1][2] The precise arrangement of the chloro, nitro, and diethylsulfonamide groups on the benzene ring dictates the molecule's reactivity and properties. Therefore, unambiguous structural verification is a critical step following its synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic compounds in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This note serves as a practical guide to applying ¹H and ¹³C NMR for the complete spectral assignment of this compound.

Synthetic Pathway Overview

The target compound is typically synthesized via a two-step process. The first step involves the preparation of the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride. This can be achieved through the chlorosulfonation of o-chloronitrobenzene or the nitration of p-chlorobenzenesulfonyl chloride.[4][5][6] The subsequent step involves the nucleophilic substitution of the sulfonyl chloride with diethylamine in the presence of a base to yield the final N,N-diethylsulfonamide product.[7]

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Sulfonamide Formation A o-Chloronitrobenzene B 4-Chloro-3-nitrobenzenesulfonyl chloride A->B  Chlorosulfonic Acid D This compound B->D C Diethylamine C->D

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: NMR Analysis

Sample Preparation

Trustworthy NMR data begins with meticulous sample preparation. The choice of solvent is critical; it must dissolve the analyte without interfering with its signals.[3] Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its high dissolving power for many organic molecules and its single, well-characterized residual peak.[3]

  • Weighing: Accurately weigh 15-20 mg of high-purity, dry this compound.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved, ensuring a homogenous solution.

NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

¹H NMR Acquisition Parameters (Typical):

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single pulse (zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 16 ppm (-2 to 14 ppm)

  • Number of Scans: 16

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters (Typical):

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 240 ppm (-10 to 230 ppm)

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time: 1.2 s

Spectral Analysis and Assignment

The key to assigning the NMR spectra lies in understanding the influence of the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, as well as the sulfonamide (-SO₂NEt₂) group, on the electronic environment of each nucleus.

G A Structure with Numbering

Figure 2: Structure of this compound with atom numbering for NMR assignment. (Image Source: PubChem CID 12143003, adapted)

¹H NMR Spectrum Assignment

The ¹H NMR spectrum is characterized by distinct signals in the aromatic and aliphatic regions.

  • Aromatic Region (δ 7.5 - 8.5 ppm): The three protons on the benzene ring are chemically distinct and exhibit predictable splitting patterns due to spin-spin coupling.

    • H-2 (δ ~8.2-8.4 ppm, d): This proton is positioned ortho to the strongly electron-withdrawing nitro group and meta to the sulfonamide group. This environment results in significant deshielding, pushing its resonance to the furthest downfield position in the aromatic spectrum. It appears as a doublet with a small coupling constant (J ≈ 2.0-2.5 Hz) due to coupling with the meta H-6.

    • H-6 (δ ~7.9-8.1 ppm, dd): This proton is ortho to the sulfonamide group, meta to the nitro group, and meta to the chloro group. It couples to both H-2 (meta coupling) and H-5 (ortho coupling). Consequently, it appears as a doublet of doublets with J ≈ 8.5-9.0 Hz (ortho) and J ≈ 2.0-2.5 Hz (meta).

    • H-5 (δ ~7.6-7.8 ppm, d): This proton is ortho to the chloro group and meta to the sulfonamide group. It is the most upfield of the aromatic protons. It appears as a doublet due to the large ortho coupling with H-6 (J ≈ 8.5-9.0 Hz).

  • Aliphatic Region (δ 1.0 - 3.5 ppm): The N,N-diethyl group gives rise to two signals.

    • -CH₂- (Methylene, H-7) (δ ~3.2-3.4 ppm, q): The methylene protons are directly attached to the nitrogen atom of the sulfonamide group, which is electron-withdrawing. This deshields them significantly. They are coupled to the three protons of the methyl group, resulting in a quartet (J ≈ 7.1 Hz).

    • -CH₃ (Methyl, H-8) (δ ~1.1-1.3 ppm, t): The terminal methyl protons are further from the electron-withdrawing centers of the molecule. They are coupled to the two methylene protons, appearing as a triplet (J ≈ 7.1 Hz).

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-28.2 - 8.4Doublet (d)~2.21H
H-67.9 - 8.1Doublet of Doublets (dd)~8.8, ~2.21H
H-57.6 - 7.8Doublet (d)~8.81H
H-7 (-CH₂-)3.2 - 3.4Quartet (q)~7.14H
H-8 (-CH₃)1.1 - 1.3Triplet (t)~7.16H
Table 1: Summary of Predicted ¹H NMR Spectral Assignments for this compound in CDCl₃.
¹³C NMR Spectrum Assignment

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, six for the aromatic carbons and two for the aliphatic carbons of the diethyl group.

  • Aromatic Carbons (δ 120 - 150 ppm): The chemical shifts are heavily influenced by the substituents. Carbons directly attached to substituents (quaternary carbons) often have weaker signals.

    • C-3 (δ ~148-150 ppm): Attached to the nitro group, this carbon is strongly deshielded and will be one of the most downfield signals.

    • C-1 (δ ~138-140 ppm): Attached to the sulfonamide group.

    • C-4 (δ ~133-135 ppm): Attached to the chlorine atom. The electronegativity of chlorine results in a downfield shift.

    • C-5 (δ ~131-133 ppm): This CH carbon is ortho to the chlorine.

    • C-6 (δ ~126-128 ppm): This CH carbon is ortho to the sulfonamide group.

    • C-2 (δ ~121-123 ppm): This CH carbon is ortho to the nitro group.

  • Aliphatic Carbons (δ 10 - 50 ppm):

    • C-7 (-CH₂-) (δ ~42-44 ppm): The methylene carbon is attached to nitrogen, causing a significant downfield shift into this region.

    • C-8 (-CH₃) (δ ~13-15 ppm): The methyl carbon is the most upfield signal in the spectrum, as expected for a terminal aliphatic carbon.

Assignment Predicted δ (ppm) Carbon Type
C-3148 - 150Quaternary (C-NO₂)
C-1138 - 140Quaternary (C-SO₂)
C-4133 - 135Quaternary (C-Cl)
C-5131 - 133Aromatic CH
C-6126 - 128Aromatic CH
C-2121 - 123Aromatic CH
C-7 (-CH₂-)42 - 44Aliphatic CH₂
C-8 (-CH₃)13 - 15Aliphatic CH₃
Table 2: Summary of Predicted ¹³C NMR Spectral Assignments for this compound in CDCl₃.

Conclusion

This application note demonstrates the systematic process for the complete assignment of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by considering the electronic nature of the substituents, an unambiguous structural confirmation can be achieved. The provided protocols and detailed spectral analysis serve as a reliable resource for chemists engaged in the synthesis and characterization of related sulfonamide compounds.

References

Experimental procedure for sulfonamide bond formation with 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes: A-087-26

Topic: Experimental Procedure for Sulfonamide Bond Formation with 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Introduction: The Strategic Importance of the Sulfonamide Bond

The sulfonamide functional group (–SO₂NR₂) is a cornerstone of modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterials, diuretics, and anti-inflammatory drugs.[1] Its utility stems from its role as a robust bioisostere for the more metabolically labile amide bond.[2] Sulfonamides exhibit similar geometries and hydrogen bonding capabilities to amides but often confer improved physicochemical properties such as enhanced stability and bioavailability.[1]

The synthesis of sulfonamides is most classically achieved through the coupling of a sulfonyl chloride with a primary or secondary amine.[1] This application note provides a comprehensive guide to this fundamental transformation using This compound as the sulfonating agent. This particular reagent is activated by the electron-withdrawing nitro group, which enhances the electrophilicity of the sulfur center, facilitating a more efficient reaction. The diethylsulfamoyl group remains as a stable structural component of the final product.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in mechanistic principles to ensure reliable and reproducible outcomes.

Scientific Principles & Mechanistic Rationale

The formation of a sulfonamide bond from a sulfonyl chloride and an amine is a classic example of a nucleophilic acyl-type substitution reaction at a sulfur center.[3] Understanding the underlying principles is crucial for optimizing reaction conditions and troubleshooting potential issues.

Causality Behind Experimental Choices:

  • The Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The electron density on the sulfur atom is significantly reduced by the two electronegative oxygen atoms and the electron-withdrawing nitro group on the aromatic ring.

  • The Role of the Base: The reaction between an amine and a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl). This acidic byproduct will protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction. To prevent this, a non-nucleophilic organic base, such as pyridine or triethylamine (TEA) , is added to the reaction mixture.[3] The base acts as an acid scavenger, neutralizing the HCl as it is formed. Pyridine is often used as both a base and a solvent.

  • Solvent Selection: The reaction is typically performed in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[4] Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.[5] Using anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon) prevents this side reaction and maximizes yield.

  • Temperature Control: The reaction is highly exothermic. The initial addition of the sulfonyl chloride is performed at 0 °C to control the reaction rate, minimize the formation of side products, and ensure safety.[4] After the initial addition, the reaction is typically allowed to warm to room temperature to proceed to completion.

Reaction Mechanism Diagram:

G cluster_reactants Reactants cluster_transition Mechanism cluster_products Products cluster_base Acid Scavenging Amine R-NH₂ (Nucleophile) Attack Nucleophilic Attack (N attacks S) Amine->Attack SulfonylChloride Ar-SO₂-Cl (Electrophile) SulfonylChloride->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Intermediate Elimination Chloride Elimination Intermediate->Elimination Collapses Sulfonamide Ar-SO₂-NH-R (Final Product) Elimination->Sulfonamide HCl HCl (Byproduct) Elimination->HCl Base Pyridine (Base) HCl->Base Salt Pyridinium Chloride Base->Salt Neutralizes Acid

Caption: Mechanism of sulfonamide formation.

Detailed Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of a sulfonamide using this compound and a generic primary amine (e.g., Benzylamine) as a representative nucleophile.

Materials and Equipment

Reagents:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (e.g., Benzylamine, 1.1 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Equipment:

  • Flame-dried round-bottom flasks with septa

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Inert gas line (Nitrogen or Argon) with manifold

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6]

  • Ventilation: Perform all operations in a certified chemical fume hood to avoid inhalation of volatile and corrosive reagents.[7]

  • Reagent Handling: Sulfonyl chlorides are corrosive and moisture-sensitive.[8][9] Handle them with care under an inert atmosphere. Nitroaromatic compounds can be toxic; avoid skin contact.[10]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar in a flame-dried round-bottom flask. Seal the flask with a rubber septum and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

    • Using a syringe, add the amine (1.1 eq) to the flask, followed by anhydrous DCM to dissolve it (concentration approx. 0.2 M).

  • Reagent Addition:

    • Cool the stirred amine solution to 0 °C using an ice bath.

    • Slowly add the base (e.g., pyridine, 1.5 eq) dropwise via syringe.

    • In a separate, dry vial, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add this solution dropwise to the cold, stirred amine/base mixture over 15-20 minutes. A precipitate (pyridinium hydrochloride) may form during the addition.[4]

  • Reaction Monitoring:

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 6-18 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase is 30% Ethyl Acetate in Hexanes. The disappearance of the starting amine spot indicates the reaction is complete.

  • Aqueous Workup:

    • Upon completion, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (2 x 20 mL) to remove excess pyridine.

      • Water (1 x 20 mL).

      • Saturated NaHCO₃ solution (1 x 20 mL).

      • Brine (1 x 20 mL).

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.[11] A gradient elution, starting from 10% Ethyl Acetate in Hexanes and gradually increasing to 40%, is typically effective.

    • Alternatively, if the product is a solid, recrystallization from a suitable solvent system like Ethanol/water or Ethyl Acetate/Hexanes can yield a highly pure product.

Experimental Workflow Diagram

G Setup 1. Reaction Setup - Flame-dried flask - Inert atmosphere (N₂/Ar) - Dissolve amine in anhyd. DCM Cool 2. Cool to 0 °C (Ice Bath) Setup->Cool AddBase 3. Add Base (Pyridine, dropwise) Cool->AddBase AddSulf 4. Add Sulfonamide (In DCM, dropwise) AddBase->AddSulf React 5. React at RT (6-18h, monitor by TLC) AddSulf->React Workup 6. Aqueous Workup - Dilute with DCM - Wash with HCl, NaHCO₃, Brine - Dry (MgSO₄) & Concentrate React->Workup Purify 7. Purification - Flash Chromatography OR - Recrystallization Workup->Purify Characterize 8. Characterization (NMR, MS, IR) Purify->Characterize

Caption: Overall experimental workflow.

Data Summary & Characterization

The following table provides representative parameters for the described reaction. Actual yields will vary depending on the specific amine used and reaction scale.

ParameterValue / DescriptionRationale
Amine Benzylamine (1.1 eq)A common, moderately nucleophilic primary amine.
Base Pyridine (1.5 eq)Acts as an effective HCl scavenger.[3]
Solvent Anhydrous DichloromethaneAprotic solvent prevents hydrolysis of the sulfonamide.
Temperature 0 °C to Room Temp.Controls initial exotherm, then allows reaction to complete.
Reaction Time 12 hoursTypical duration for completion, confirm with TLC.
Purification Flash ChromatographyEffective for separating the product from non-polar impurities and baseline material.[11]
Expected Yield 75-90%Represents a typical outcome for this type of reaction.

Characterization of the Final Product:

The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons and protons from the amine moiety. The NH proton of a secondary sulfonamide typically appears as a singlet between 8.7 and 10.2 ppm.[12]

    • ¹³C NMR will confirm the presence of all unique carbon atoms in the molecule.[12]

  • Infrared (IR) Spectroscopy: Look for strong, characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[4]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Hydrolysis of the sulfonyl chloride. 2. Poorly nucleophilic amine. 3. Incomplete reaction.1. Ensure all glassware is rigorously dried and use anhydrous solvents under an inert atmosphere.[5] 2. For weakly nucleophilic amines, consider increasing the reaction temperature or using a stronger, non-nucleophilic base. 3. Extend the reaction time and continue to monitor by TLC.
Multiple Spots on TLC 1. Formation of bis-sulfonated product (with primary amines). 2. Presence of unreacted starting material. 3. Product degradation.1. Add the sulfonyl chloride solution slowly at 0 °C to the amine solution (not the other way around) to maintain an excess of the amine.[5] 2. Ensure sufficient reaction time or consider adding a slight excess of the sulfonyl chloride if the amine is precious. 3. Ensure workup conditions are not too harsh (e.g., avoid strong acids/bases for prolonged periods).
Purification Difficulty 1. Product has similar polarity to a byproduct. 2. Product is an oil and won't crystallize.1. Optimize the chromatography mobile phase; try a different solvent system or use a gradient elution.[11][13] 2. If chromatography is not ideal, attempt to form a salt of the product to induce crystallization, or re-purify via chromatography.

References

Application Notes and Protocols for Evaluating Kinase Inhibitors Derived from 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinase Inhibition in Drug Discovery

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2] Consequently, kinases have become one of the most important classes of drug targets.[3] The development of small molecule inhibitors that can modulate kinase activity is a cornerstone of modern drug discovery.[4]

This guide provides detailed protocols for the in vitro evaluation of kinase inhibitors, with a specific focus on compounds derived from the 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide scaffold. Sulfonamides are a well-established class of compounds with diverse biological activities, including kinase inhibition.[5][6] Their mechanism of action often involves competitive inhibition at the ATP-binding site of the kinase.[7]

Herein, we present two robust and widely used methods for assessing kinase inhibition: a luminescence-based assay (Kinase-Glo®) and a fluorescence polarization-based assay. These protocols are designed to be adaptable for various kinases and provide a framework for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).

Physicochemical Properties of the Inhibitor

Before initiating any assay, it is crucial to understand the physicochemical properties of the inhibitor, this compound. Proper handling and solubilization are key to obtaining reliable and reproducible data.

Solubility: this compound generally exhibits low solubility in aqueous solutions but is more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO).[8] Therefore, it is recommended to prepare a concentrated stock solution in 100% DMSO.

Stock Solution Preparation:

  • Accurately weigh a precise amount of the compound.

  • Dissolve the compound in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

It is imperative to maintain a consistent final DMSO concentration across all experimental wells to minimize solvent effects on kinase activity.[9]

Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol is based on the principle of quantifying the amount of ATP remaining in solution after a kinase reaction. The Kinase-Glo® reagent uses the luciferase enzyme, which generates a luminescent signal in the presence of ATP.[1][10] The luminescence is inversely proportional to the kinase activity.[11]

Experimental Workflow

G cluster_0 Kinase Reaction cluster_1 Detection A Dispense Kinase, Substrate, and Buffer to Plate B Add Serial Dilutions of Inhibitor A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Add Kinase-Glo® Reagent D->E Stop Reaction & Initiate Detection F Incubate to Stabilize Signal E->F G Measure Luminescence F->G

Figure 1. Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[12]

    • Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.[11] Allow it to equilibrate to room temperature before use.

    • Prepare a solution of the kinase and its specific substrate in the reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically.[12]

    • Prepare serial dilutions of the this compound inhibitor in the kinase reaction buffer, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Procedure:

    • In a white, opaque 96-well or 384-well plate, add the kinase and substrate mixture to each well.

    • Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range (typically <30% ATP consumption).

    • Stop the kinase reaction and initiate the detection step by adding a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction in each well.[10]

    • Mix the contents on a plate shaker for 2 minutes to ensure homogeneity.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[1]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[13]

Data Presentation
Inhibitor Conc. (µM)Luminescence (RLU)% Inhibition
0 (Vehicle)1,200,0000
0.011,150,0004.17
0.1950,00020.83
1650,00045.83
10200,00083.33
10050,00095.83

Table 1. Example data from a luminescence-based kinase inhibition assay.

Protocol 2: Fluorescence Polarization (FP)-Based Kinase Assay

Fluorescence polarization is a technique used to monitor binding events in solution.[14] In the context of a kinase assay, a fluorescently labeled tracer (e.g., a phosphopeptide) binds to a specific antibody, resulting in a high FP signal. In a competitive assay format, the phosphorylated substrate produced by the kinase displaces the tracer from the antibody, leading to a decrease in the FP signal.[15]

Experimental Workflow

G cluster_0 Kinase Reaction cluster_1 Detection A Dispense Kinase, Substrate, and Buffer to Plate B Add Serial Dilutions of Inhibitor A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Add Detection Mix (Antibody + Tracer) D->E Stop Reaction & Initiate Detection F Incubate to Reach Equilibrium E->F G Measure Fluorescence Polarization F->G

References

Application Notes and Protocols: Cell-Based Assays for a Novel Anticancer Agent Derived from 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The relentless pursuit of novel anticancer therapeutics has led researchers to explore a vast chemical space. Benzenesulfonamides, a class of organic compounds, have emerged as a promising scaffold in the design of targeted cancer therapies.[1] This document provides a comprehensive guide to the essential cell-based assays for characterizing the anticancer potential of a novel compound, exemplified by 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide and its derivatives. These protocols are designed for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy and mechanism of action of these potential new drug candidates.

The journey of an anticancer agent from the bench to the clinic is paved with a series of meticulous in vitro evaluations. Cell-based assays are the cornerstone of this process, offering insights into a compound's biological activity in a physiologically relevant context.[2][3][4] This guide will detail the foundational assays for assessing cell viability, the induction of programmed cell death (apoptosis), effects on cell cycle progression, and the potential interaction with cytoskeletal components like tubulin.

I. Foundational Assay: Assessing Cytotoxicity and Cell Viability

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cells. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.[5]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[6]

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Seed Cancer Cells in 96-well plates B 2. Incubate for 24h (allow attachment) A->B C 3. Treat with Test Compound (serial dilutions) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h E->F G 7. Solubilize Formazan Crystals F->G H 8. Read Absorbance (570 nm) G->H

Caption: A streamlined workflow of the MTT assay for determining cell viability.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivative (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[5] Include wells with medium only as a blank control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Hypothetical IC50 Values
Cell LineCompound A (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-7 (Breast Cancer)12.50.8
A549 (Lung Cancer)25.21.2
HeLa (Cervical Cancer)18.70.9

II. Mechanistic Insight: Apoptosis Assays

A key characteristic of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death, in cancer cells.[7][8][9] Several assays can be employed to detect the hallmark features of apoptosis.

Principle of Apoptosis Assays

Apoptosis is a tightly regulated process involving the activation of a cascade of enzymes called caspases.[10] Early apoptotic events include the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Late-stage apoptosis is characterized by DNA fragmentation.

Experimental Workflow: Annexin V/PI Staining for Apoptosis

Apoptosis_Workflow A 1. Treat Cells with Test Compound B 2. Harvest Cells (including supernatant) A->B C 3. Wash with PBS B->C D 4. Resuspend in Annexin V Binding Buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate in the Dark E->F G 7. Analyze by Flow Cytometry F->G

Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Cells treated with the test compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound at the IC50 concentration for a predetermined time (e.g., 24, 48 hours). Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

III. Elucidating Antiproliferative Effects: Cell Cycle Analysis

Anticancer drugs often exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[11] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.[12][13]

Principle of Cell Cycle Analysis

Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.[12]

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells treated with the test compound

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells.

  • Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing.[14] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

Data Presentation: Hypothetical Cell Cycle Distribution
Treatment% G0/G1% S% G2/M
Vehicle Control652015
Compound A (24h)251560

IV. Investigating a Potential Target: Tubulin Polymerization Assay

Many successful anticancer drugs target the microtubule cytoskeleton by interfering with tubulin polymerization.[15][16] An in vitro tubulin polymerization assay can determine if a compound directly interacts with tubulin.

Principle of Tubulin Polymerization Assay

This assay measures the change in turbidity (absorbance) as purified tubulin polymerizes into microtubules.[16] Inhibitors of tubulin polymerization will prevent this increase in absorbance.

Experimental Workflow: In Vitro Tubulin Polymerization

Tubulin_Workflow A 1. Prepare Purified Tubulin on Ice B 2. Add Test Compound or Vehicle A->B C 3. Add GTP and Warm to 37°C B->C D 4. Monitor Absorbance at 340 nm over Time C->D

Caption: A simplified workflow for the in vitro tubulin polymerization assay.

Detailed Protocol: In Vitro Tubulin Polymerization Assay

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP

  • Test compound

  • Temperature-controlled spectrophotometer

Procedure:

  • Preparation: Dilute purified tubulin in polymerization buffer on ice.

  • Compound Addition: Add the test compound or vehicle control (DMSO) to the tubulin solution.

  • Initiation: Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed 37°C cuvette in the spectrophotometer.[16]

  • Measurement: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule formation.[16]

Data Interpretation: A dose-dependent inhibition of the increase in absorbance compared to the vehicle control suggests that the compound is a tubulin polymerization inhibitor.

Conclusion

The cell-based assays outlined in this application note provide a robust framework for the initial characterization of novel anticancer agents such as derivatives of this compound. By systematically evaluating cytotoxicity, induction of apoptosis, effects on the cell cycle, and potential mechanisms of action like tubulin polymerization inhibition, researchers can build a comprehensive profile of a compound's therapeutic potential. This multi-faceted approach is crucial for identifying promising lead candidates for further preclinical and clinical development in the fight against cancer.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide. As Senior Application Scientists, we have compiled this guide based on established protocols and field-proven insights to help you navigate the complexities of this two-step synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to maximize your yield and purity.

Section 1: Synthesis Overview

The synthesis of this compound is typically achieved in two primary stages:

  • Chlorosulfonation: An electrophilic aromatic substitution where o-chloronitrobenzene is reacted with chlorosulfonic acid to produce the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride.

  • Amidation: A nucleophilic substitution where the sulfonyl chloride intermediate is reacted with diethylamine to yield the final product.

Controlling the parameters of each step is critical for the overall success of the synthesis.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amidation A o-Chloronitrobenzene C Reaction at 100-130°C A->C B Chlorosulfonic Acid B->C D 4-chloro-3-nitrobenzenesulfonyl chloride C->D Yield: >80% F Reaction at 0-10°C D->F Intermediate E Diethylamine E->F G This compound F->G High Yield

Caption: Overall workflow for the two-step synthesis.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Problem Area: Step 1 - Chlorosulfonation of o-Chloronitrobenzene

Q1: My yield of 4-chloro-3-nitrobenzenesulfonyl chloride is significantly lower than the reported 80-90%. What are the likely causes?

A1: Low yield in this step is a frequent issue, often traceable to several critical parameters:

  • Molar Ratio of Reactants: The ratio of chlorosulfonic acid to o-chloronitrobenzene is crucial. Using a significant excess of chlorosulfonic acid (e.g., 4 to 6 molar equivalents) is necessary to drive the reaction to completion.[1][2] An insufficient amount will result in unreacted starting material.

  • Temperature Control: This reaction is temperature-sensitive. The optimal range is typically between 100°C and 130°C.[1] It is often best to increase the temperature stepwise (e.g., holding at 100°C, then 110°C, and finally 120-130°C) to control the evolution of HCl gas and prevent side reactions.[1] Temperatures exceeding 130°C can lead to the hydrolysis of the desired sulfonyl chloride product back to the sulfonic acid, which is highly undesirable and significantly reduces yield.[1]

  • Reaction Time: The reaction requires sufficient time for completion, typically ranging from 4 to 10 hours.[1][2] Monitor the reaction by observing the cessation of hydrogen chloride evolution, which indicates the reaction is nearing completion.[1]

  • Moisture Contamination: Chlorosulfonic acid reacts violently with water. Any moisture in the reactants or glassware will consume the reagent and contribute to the hydrolysis of the product. Ensure all glassware is oven-dried and reactants are anhydrous.

Q2: The 4-chloro-3-nitrobenzenesulfonyl chloride intermediate I've isolated is impure. How can I improve its quality?

A2: Purity of the intermediate is paramount for a successful second step.

  • Synthetic Route: The direct chlorosulfonation of o-chloronitrobenzene is known to produce a product with higher purity and yield compared to older two-step methods that involve sulfonation followed by reaction with phosphorus pentachloride.[1]

  • Workup Procedure: The workup is a critical purification stage. The reaction mass should be quenched by slowly adding it to a slurry of crushed ice and water.[1] This precipitates the product as fine granules while keeping the aqueous solution cold to minimize hydrolysis.[1]

  • Washing and Neutralization: After filtration, the crude product should be washed thoroughly with ice-water. A subsequent wash with a cold, dilute sodium bicarbonate solution will neutralize any residual acids, followed by a final wash with ice-water.[1]

  • Recrystallization: For very high purity, the crude product can be recrystallized from a non-polar or low-polarity solvent, such as petroleum ether.[2] This is effective at removing minor organic impurities.

Problem Area: Step 2 - Amidation with Diethylamine

Q3: The final amidation step is providing a low yield. What should I investigate?

A3: Assuming your sulfonyl chloride intermediate is of high purity, issues in this step often relate to reaction conditions and reagent handling.

  • Quality of Sulfonyl Chloride: The primary cause of low yield is often an impure or partially hydrolyzed starting material. If the 4-chloro-3-nitrobenzenesulfonyl chloride was not properly prepared or dried, its effective concentration is lower, and the sulfonic acid impurity will not react.

  • Temperature Control: This amidation reaction is exothermic. The temperature should be strictly maintained at 0-10°C during the addition of the sulfonyl chloride.[3] Higher temperatures can lead to unwanted side reactions.

  • Rate of Addition: The sulfonyl chloride (often dissolved in a solvent like acetonitrile) must be added dropwise to the cooled solution of diethylamine.[3] A rapid addition can cause the temperature to spike, leading to side product formation.

  • Stoichiometry and Base: At least two equivalents of diethylamine are required: one to act as the nucleophile and a second to act as a base to neutralize the HCl byproduct. Using a slight excess of diethylamine is common practice to ensure the reaction goes to completion. Alternatively, an inorganic base can be used.[3]

Q4: I am having difficulty purifying the final this compound product. What are the recommended procedures?

A4: Proper workup and purification are essential to isolate the target compound.

  • Initial Isolation: After the reaction is complete, the product may precipitate directly from the reaction mixture. It can be collected by filtration.[3]

  • Aqueous Washes: The collected solid should be washed with a dilute acid solution (e.g., 1N HCl) to remove any unreacted diethylamine.[3] This is followed by washing with water to remove any salts.

  • Recrystallization: The most effective method for purification is recrystallization. A mixed solvent system, such as methanol and water, is often effective.[4] The crude solid is dissolved in a minimum amount of hot methanol, and water is added dropwise until the solution becomes cloudy. Upon cooling, the purified product will crystallize.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the most critical safety precautions for this synthesis?

    • A: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of HCl gas. It must be handled with extreme care in a certified chemical fume hood using appropriate personal protective equipment (gloves, goggles, lab coat). The quenching step (adding the reaction mixture to ice) is also highly exothermic and must be done slowly and cautiously.

  • Q: How can I monitor the progress of each reaction step?

    • A: Thin-Layer Chromatography (TLC) is a simple and effective method. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to track the disappearance of starting materials and the appearance of the product.[5]

  • Q: Why is a stepwise temperature increase recommended for the chlorosulfonation?

    • A: The reaction between o-chloronitrobenzene and chlorosulfonic acid is exothermic and produces a large volume of HCl gas.[1] A gradual, stepwise increase in temperature allows for better control over the reaction rate and gas evolution, preventing a dangerous pressure buildup and minimizing the risk of a runaway reaction.[1]

Section 4: Data Summary & Protocols

Table 1: Optimal Reaction Parameters
ParameterStep 1: ChlorosulfonationStep 2: Amidation
Key Reactants o-Chloronitrobenzene, Chlorosulfonic Acid4-chloro-3-nitrobenzenesulfonyl chloride, Diethylamine
Molar Ratio 1 : 4-6[1][2]1 : >2
Temperature 100°C to 130°C (stepwise increase)[1]0°C to 10°C[3]
Reaction Time 4 - 10 hours[1][2]1 - 3 hours
Solvent None (excess reagent acts as solvent)Acetonitrile[3]
Typical Yield 81% - 90%[1][2]>90% (with pure intermediate)
Experimental Protocols

Protocol 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride (Step 1)

  • Equip a round-bottomed flask with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for HCl. Ensure all glassware is thoroughly dried.

  • Charge the flask with chlorosulfonic acid (4.5 mol equivalents).

  • With vigorous stirring, slowly add o-chloronitrobenzene (1.0 mol equivalent) to the chlorosulfonic acid.

  • Gradually heat the reaction mixture. Maintain the temperature at 100°C for one hour, then increase to 110°C for one hour, and finally heat to 125-130°C for an additional 3-4 hours, or until the evolution of HCl gas subsides.[1]

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice and water.

  • Very slowly and with vigorous stirring, pour the reaction mixture into the ice-water slurry.

  • Filter the precipitated white/yellow granules and wash them with several portions of ice-cold water.

  • Dry the product under vacuum. A yield of over 85% is expected.[1]

Protocol 2: Synthesis of this compound (Step 2)

  • In a flask equipped with a magnetic stirrer and dropping funnel, dissolve diethylamine (2.5 mol equivalents) in acetonitrile.

  • Cool the flask in an ice-salt bath to 0°C.

  • Dissolve the 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 mol equivalent) from Step 1 in a minimum amount of acetonitrile.

  • Add the sulfonyl chloride solution dropwise to the cooled diethylamine solution over 1 hour, ensuring the internal temperature does not exceed 10°C.[3]

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours at 10°C.[3]

  • Collect the precipitated product by filtration.

  • Wash the solid sequentially with a cold 1N HCl solution and then with cold water.

  • Recrystallize the crude product from a methanol/water mixture to obtain the pure product.

Section 5: Visualizations

Troubleshooting_Yield Start Low Yield in Step 1? Ratio Check Molar Ratio (Acid:Substrate ≥ 4:1) Start->Ratio Yes Temp Verify Temperature Profile (Stepwise heating to 130°C) Ratio->Temp Time Ensure Sufficient Time (>4 hours, no HCl evolution) Temp->Time Moisture Check for Moisture (Use dry equipment/reagents) Time->Moisture Workup Review Workup (Quench on ice, wash well) Moisture->Workup Success Yield Improved Workup->Success

Caption: Troubleshooting logic for low yield in Step 1.

Mechanism Chlorosulfonation Mechanism (Simplified) cluster_0 Electrophile Formation & Attack cluster_1 Rearomatization o-Chloronitrobenzene o-Chloronitrobenzene Arenium Ion Intermediate Arenium Ion Intermediate o-Chloronitrobenzene->Arenium Ion Intermediate + ClSO3H (Electrophilic Attack) Product + H+ 4-chloro-3-nitrobenzenesulfonyl chloride Arenium Ion Intermediate->Product + H+ -H+ (Deprotonation)

Caption: Simplified mechanism of electrophilic chlorosulfonation.

References

Technical Support Center: Purification of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide. Here, we address common purification challenges and provide practical troubleshooting strategies and frequently asked questions to assist you in your experimental work.

Introduction: The Synthetic Landscape and Its Implications for Purification

This compound is typically synthesized via the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with diethylamine. The purity of the final product is highly dependent on the quality of the starting materials and the precise control of reaction conditions. Understanding the potential impurities that can arise during the synthesis is the first step toward developing an effective purification strategy.

The primary precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, is itself prepared from 2-chloronitrobenzene and chlorosulfonic acid.[1][2] This initial step can introduce isomeric impurities and unreacted starting materials. The subsequent reaction with diethylamine must be carefully managed to prevent side reactions and ensure complete conversion.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a sticky oil or a low-melting solid that is difficult to handle. What is the likely cause and how can I resolve this?

Answer:

This is a common issue that often points to the presence of residual solvents or impurities that are depressing the melting point of your product.

  • Potential Cause 1: Residual Solvents: The solvent used in the reaction or work-up (e.g., dichloromethane, diethyl ether) may not have been completely removed.

    • Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (if the compound is thermally stable). You can also perform a solvent swap by dissolving the crude material in a minimal amount of a low-boiling solvent like dichloromethane and then adding a higher-boiling non-solvent like hexane to precipitate the product, followed by vacuum drying.

  • Potential Cause 2: Excess Diethylamine: Unreacted diethylamine, being a volatile liquid, can contribute to an oily consistency.

    • Solution: During the aqueous work-up, ensure you wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the excess amine into the aqueous phase.[3]

  • Potential Cause 3: Hydrolysis of the Sulfonyl Chloride: The starting material, 4-chloro-3-nitrobenzenesulfonyl chloride, is highly susceptible to hydrolysis, forming the corresponding 4-chloro-3-nitrobenzenesulfonic acid.[3] This sulfonic acid impurity is highly polar and can interfere with crystallization.

    • Solution: Perform a wash with a saturated sodium bicarbonate solution during the work-up to remove the acidic sulfonic acid impurity.[4]

Question 2: After purification by recrystallization, my product's purity by HPLC has not significantly improved. What are the key factors to consider for effective recrystallization?

Answer:

Ineffective recrystallization is often due to an inappropriate choice of solvent or the presence of impurities with similar solubility to the product.

  • Choosing the Right Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[5] For aromatic sulfonamides, a variety of solvent systems can be explored.[6]

    Solvent SystemRationale
    Ethanol/WaterThe product is likely soluble in hot ethanol, and the addition of water as an anti-solvent can induce crystallization upon cooling.
    TolueneA good solvent for many aromatic compounds, and can be effective for recrystallization.[1]
    Isopropanol/HexaneA polar solvent to dissolve the product, with a non-polar anti-solvent to induce precipitation.
    Dichloromethane/HexaneThe product is dissolved in a minimal amount of dichloromethane, and hexane is added until turbidity is observed, followed by cooling.
  • Experimental Protocol: Recrystallization

    • Dissolve the crude this compound in a minimal amount of the chosen hot solvent (e.g., ethanol).

    • If using a two-solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until a slight cloudiness persists.[7]

    • Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear, saturated solution.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Question 3: I am struggling to separate my product from a persistent impurity with a similar Rf value on TLC using column chromatography. What strategies can I employ?

Answer:

Co-elution of impurities is a common challenge in column chromatography. Optimizing your chromatographic conditions is key to achieving good separation.

  • Optimizing the Mobile Phase: A slight change in the polarity of your eluent can significantly impact the separation. For aromatic sulfonamides, a common mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3][8]

    • Troubleshooting Steps:

      • Systematic Solvent Screening: Use thin-layer chromatography (TLC) to test a range of solvent systems with varying polarity. Aim for an Rf value of 0.2-0.3 for your target compound for optimal separation on a column.[9]

      • Introduction of a Third Solvent: Sometimes, adding a small amount of a third solvent with a different polarity (e.g., a small percentage of methanol in a hexane/ethyl acetate mixture) can improve separation.

  • Choosing the Right Stationary Phase: While silica gel is the most common stationary phase, other options can be considered for difficult separations.

    • Alternative Adsorbents:

      • Alumina (Neutral, Acidic, or Basic): The choice of alumina depends on the properties of your compound and impurities.

      • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be effective.[6]

  • Experimental Protocol: Flash Column Chromatography

    • Column Packing: Dry pack the column with silica gel (230-400 mesh) and then flush with the initial, least polar eluent.[10]

    • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.[11]

    • Elution: Start with a low polarity mobile phase and gradually increase the polarity (gradient elution) or use a single, optimized isocratic mobile phase.

    • Fraction Collection: Collect fractions and monitor their composition by TLC.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the Purification Workflow

Purification_Workflow Crude_Product Crude Product (Oily or Solid) Aqueous_Workup Aqueous Work-up (Acid and Base Wash) Crude_Product->Aqueous_Workup Drying Drying (High Vacuum) Aqueous_Workup->Drying Purification_Choice Purification Method Drying->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High Yield/ Good Crystallinity Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture/ Close Impurities Purity_Analysis Purity Analysis (HPLC, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: A decision-making workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Based on the typical synthesis route, the following are the most probable impurities:

  • 4-chloro-3-nitrobenzenesulfonic acid: Formed from the hydrolysis of the starting sulfonyl chloride.[3]

  • Unreacted 4-chloro-3-nitrobenzenesulfonyl chloride: If the reaction with diethylamine is incomplete.

  • Unreacted diethylamine: If an excess is used and not properly removed during work-up.

  • Isomeric N,N-diethyl-nitrobenzenesulfonamides: If the nitration of the precursor was not completely regioselective.

  • Bis-sulfonated diethylamine: A potential side product where two sulfonyl groups react with one diethylamine molecule, although this is less likely under standard conditions.

Q2: What analytical techniques are recommended to assess the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity of organic compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of an acid like phosphoric or formic acid for better peak shape) is a good starting point.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of your compound and can also be used to detect impurities if they are present in significant amounts (typically >1%).[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of your product.

  • Melting Point: A sharp melting point range close to the literature value (if available) is a good indicator of purity. For the analogous 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, the melting point is 70 °C.

Q3: Can I use an alternative to diethylamine in the synthesis?

A3: Yes, other secondary amines can be used to synthesize different N,N-dialkyl-4-chloro-3-nitrobenzenesulfonamides. The reaction conditions would be similar, but purification strategies might need to be adjusted based on the properties of the resulting sulfonamide.

Q4: My reaction yield is very low. What are the likely causes?

A4: Low yields in sulfonamide synthesis often point to a few key issues:

  • Hydrolysis of the Sulfonyl Chloride: As mentioned, the starting sulfonyl chloride is moisture-sensitive. Ensure you are using anhydrous solvents and reagents and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Incomplete Reaction: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Loss of Product during Work-up: Ensure the pH of the aqueous layers during extraction is appropriate to prevent your product from partitioning into the wrong phase. Also, be mindful of potential product loss during recrystallization if the solution is not sufficiently saturated or if too much cold solvent is used for washing.

Visualization of Impurity Removal Strategy

Impurity_Removal cluster_impurities Potential Impurities cluster_techniques Purification Techniques Sulfonic_Acid 4-chloro-3-nitro- benzenesulfonic acid Base_Wash Saturated NaHCO₃ Wash Sulfonic_Acid->Base_Wash Unreacted_Amine Diethylamine Acid_Wash Dilute HCl Wash Unreacted_Amine->Acid_Wash Unreacted_Sulfonyl_Chloride 4-chloro-3-nitro- benzenesulfonyl chloride Chromatography Column Chromatography Unreacted_Sulfonyl_Chloride->Chromatography Recrystallization_Technique Recrystallization Unreacted_Sulfonyl_Chloride->Recrystallization_Technique Isomers Isomeric Products Isomers->Chromatography Isomers->Recrystallization_Technique

Caption: A diagram illustrating the targeted removal of common impurities using specific purification techniques.

References

Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of sulfonamides. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles to empower you to optimize your reaction conditions and achieve high-yield, high-purity products.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, offering insights into potential causes and actionable solutions.

Issue 1: Consistently Low or No Yield of the Desired Sulfonamide

Question: My reaction is yielding very little or no product. What are the likely causes and how can I fix this?

Answer: Low yields are a frequent challenge in sulfonamide synthesis and can often be traced back to a few critical factors. A systematic evaluation of your experimental setup and reagents is the first step toward a solution.[1]

Potential Causes & Solutions:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and extremely susceptible to moisture.[2] Hydrolysis converts the reactive sulfonyl chloride into an unreactive sulfonic acid, which will not participate in the desired reaction.[2][3]

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under anhydrous conditions. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Degraded Sulfonyl Chloride Reagent: Over time, sulfonyl chlorides can hydrolyze simply from exposure to atmospheric moisture.[2]

    • Solution: It is highly recommended to use a fresh or recently purchased sulfonyl chloride. If you suspect your reagent has degraded, it may be possible to purify it, but using a fresh batch is often more efficient.[2]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for reaction efficiency. An unsuitable choice can hinder the reaction by affecting the amine's nucleophilicity or the stability of the reactants.[1][2]

    • Solution: Employ a non-nucleophilic organic base, such as pyridine or triethylamine (TEA), to neutralize the HCl generated during the reaction without competing with your amine nucleophile.[2] The solvent should be inert and capable of dissolving both reactants; common choices include dichloromethane (DCM) and tetrahydrofuran (THF).[2][4]

  • Low Amine Nucleophilicity: Secondary amines, and particularly aromatic amines, are less nucleophilic than primary amines and may react sluggishly.[5]

    • Solution: For less reactive amines, consider more forcing reaction conditions, such as heating. In more challenging cases, transition-metal-catalyzed coupling methods (e.g., using palladium or copper catalysts) can be effective.[5]

  • Suboptimal Reaction Temperature: Temperature plays a significant role in reaction kinetics. Some reactions require cooling to prevent side reactions, while others need heat to overcome the activation energy barrier.[4][6]

    • Solution: Consult the literature for the optimal temperature for your specific substrates. If this information is unavailable, conduct small-scale optimization experiments at various temperatures.[6]

Issue 2: Formation of Significant Side Products

Question: I'm observing an unexpected side product in my reaction mixture, confirmed by TLC/LC-MS. What could it be and how can I prevent it?

Answer: The formation of side products consumes your starting materials and complicates purification. Identifying the likely side product is key to mitigating its formation.

Common Side Products & Prevention Strategies:

  • Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonated product. This is a common side reaction that significantly reduces the yield of the desired monosulfonamide.[2]

    • Prevention:

      • Slow Addition: Add the sulfonyl chloride slowly to a solution containing an excess of the primary amine. This stoichiometric control ensures the sulfonyl chloride is more likely to react with an unreacted amine molecule.[2]

      • Stoichiometry Control: Use a slight excess of the amine (1.1-1.2 equivalents) to drive the reaction towards the monosulfonated product.[2]

      • Protecting Groups: For complex molecules, consider protecting the amine to prevent bis-sulfonylation. The protecting group can be removed in a subsequent step.[2]

  • Formation of Sulfonic Acid: As mentioned previously, this is due to the hydrolysis of the sulfonyl chloride.[2]

    • Prevention: Strict adherence to anhydrous reaction conditions is crucial.[2]

Issue 3: Difficulties in Product Purification

Question: I'm struggling to purify my sulfonamide product. What are the best strategies?

Answer: Sulfonamides are often crystalline solids, but purification can be challenging due to residual reagents or byproducts.[5]

Purification Strategies:

  • Removal of Excess Organic Base: Bases like pyridine and triethylamine can be difficult to remove completely by simple evaporation.

    • Solution: During the aqueous workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the amine base, forming a salt that is soluble in the aqueous layer and can be easily separated.[3]

  • Removal of Sulfonic Acid Byproduct: The sulfonic acid formed from hydrolysis can co-purify with your product.

    • Solution: A wash with a basic solution (e.g., saturated sodium bicarbonate) during the workup will deprotonate the acidic sulfonic acid, making it soluble in the aqueous phase.[3]

  • Recrystallization: This is often the most effective method for purifying solid sulfonamides.[2]

    • Protocol:

      • Solvent Selection: The key is to find a solvent that dissolves your sulfonamide at high temperatures but not at room temperature, while impurities remain soluble at all temperatures. Common solvents include ethanol, isopropanol, or mixtures of ethanol and water.[2]

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent to obtain a saturated solution. Allow the solution to cool slowly to room temperature, which should induce the formation of pure crystals. Do not disturb the flask during cooling to promote the growth of larger, purer crystals.[2]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative.

    • Eluent System: A common choice is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.[3]

Frequently Asked Questions (FAQs)

Q1: Can I use an aqueous base like sodium hydroxide for my reaction?

A1: While possible under certain conditions (e.g., Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing your sulfonyl chloride starting material. For most lab-scale syntheses, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred and more reliable choice.[2]

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of your reaction.[7][8] Spot your starting materials (amine and sulfonyl chloride) and the reaction mixture on a TLC plate at different time points. The disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction's progress.[8]

Q3: My sulfonyl chloride is old. Can I still use it?

A3: It is not recommended. Over time, sulfonyl chlorides can degrade due to moisture, leading to a lower concentration of the active reagent and consequently, lower yields. For optimal results, always use a fresh or properly stored sulfonyl chloride.[2]

Q4: What is the purpose of using a protecting group for the amine?

A4: In molecules with multiple reactive sites, a protecting group can be used to temporarily block the reactivity of the amine. This prevents unwanted side reactions, such as the bis-sulfonylation of primary amines.[2][9] After the sulfonamide formation is complete, the protecting group can be removed to yield the desired product.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of different bases and solvents on the yield of a model sulfonamide synthesis.

Table 1: Effect of Base and Solvent on the Yield of N-benzyl-4-toluenesulfonamide [3]

EntryAmineSulfonyl ChlorideBase (equiv.)SolventTime (h)Yield (%)
1Benzylaminep-Toluenesulfonyl chloridePyridine (2)DCM1295
2Benzylaminep-Toluenesulfonyl chlorideTriethylamine (2)DCM1292
3Benzylaminep-Toluenesulfonyl chlorideDIPEA (2)DCM2485
4Benzylaminep-Toluenesulfonyl chloridePyridine (2)Acetonitrile1288

Experimental Protocols & Workflows

General Protocol for Sulfonamide Synthesis
  • Preparation: Under an inert atmosphere (N2 or Ar), add the amine (1.0 equiv.) and a suitable anhydrous solvent (e.g., DCM) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add the organic base (e.g., pyridine or triethylamine, 2.0 equiv.).

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture, typically at 0 °C to control the initial exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove the base), saturated NaHCO3 (to remove sulfonic acid), and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving low yields in sulfonamide synthesis.

TroubleshootingWorkflow cluster_reagents cluster_conditions cluster_purification start Problem: Low Yield reagents 1. Verify Reactant Quality & Stoichiometry start->reagents conditions 2. Optimize Reaction Conditions start->conditions purification 3. Analyze Workup & Purification start->purification sulfonyl_chloride Sulfonyl Chloride Degradation? (Hydrolysis) reagents->sulfonyl_chloride amine_reactivity Amine Reactivity or Side Reactions? reagents->amine_reactivity base Incorrect Base? (Strength/Sterics) conditions->base solvent Inappropriate Solvent? conditions->solvent temp_time Suboptimal Temp/Time? conditions->temp_time side_products Evidence of Side Products? (e.g., bis-sulfonylation) purification->side_products product_loss Product Loss During Purification? purification->product_loss reagents_solution Solution: - Use fresh sulfonyl chloride. - Check amine purity. - Use slight excess of amine. sulfonyl_chloride->reagents_solution amine_reactivity->reagents_solution conditions_solution Solution: - Screen bases (e.g., Pyridine, TEA). - Screen solvents (e.g., DCM, THF). - Vary temperature. base->conditions_solution solvent->conditions_solution temp_time->conditions_solution purification_solution Solution: - Optimize extraction pH. - Use alternative purification (e.g., recrystallization). side_products->purification_solution product_loss->purification_solution

Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.

References

Technical Support Center: Troubleshooting Low Yield in Sulfonamide Formation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in sulfonamide formation reactions. Instead of a rigid checklist, we will explore the chemical logic behind common failures and provide actionable, field-proven solutions to enhance your synthetic outcomes.

I. Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions and provides immediate troubleshooting advice.

Q1: My sulfonamide yield is unexpectedly low or zero. What are the most immediate factors to investigate?

Low or no yield is often traced back to a few critical, yet easily overlooked, experimental parameters. The primary culprits are typically the quality of your starting materials and the reaction environment.

  • Purity and Stability of Starting Materials :

    • Sulfonyl Chlorides : These reagents are notoriously sensitive to moisture.[1][2] Hydrolysis of the sulfonyl chloride to the corresponding and unreactive sulfonic acid is a frequent cause of reaction failure.[1] Always use freshly purchased or purified sulfonyl chlorides. If the reagent has been stored for some time, its purity should be verified.

    • Amines : Ensure the purity of your amine. Contaminants can interfere with the reaction. For solid amines, ensure they are dry.

  • Anhydrous Reaction Conditions :

    • Moisture is the enemy of a successful sulfonamide synthesis.[1] All glassware must be rigorously dried (oven-drying is recommended), and the reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from hydrolyzing the sulfonyl chloride.[1]

    • Use anhydrous solvents. Even "dry" solvents from a bottle can accumulate moisture over time. Using a freshly opened bottle or solvent from a solvent purification system is best practice.

Q2: I'm observing multiple spots on my TLC plate, suggesting side reactions. What are the likely side products and how can I minimize them?

The formation of side products directly consumes your starting materials and complicates purification, leading to lower isolated yields.

  • Bis-sulfonylation of Primary Amines : Primary amines (R-NH₂) can react with two equivalents of the sulfonyl chloride to form a bis-sulfonylated product (R-N(SO₂R')₂).[1] This is especially prevalent if the sulfonyl chloride is used in large excess or if the reaction conditions are too harsh.

    • Solution : To mitigate this, control the stoichiometry carefully. A slight excess of the amine (around 1.1 to 1.2 equivalents) can help ensure the complete consumption of the sulfonyl chloride.[1] Alternatively, slow, dropwise addition of the sulfonyl chloride to the amine solution at a controlled temperature (e.g., 0 °C) can minimize the formation of this byproduct.[2][3]

  • Reaction with Nucleophilic Solvents or Bases : If your solvent or base is nucleophilic (e.g., pyridine in some contexts, or protic solvents), it can compete with your amine in reacting with the sulfonyl chloride.

    • Solution : Opt for non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1] Choose inert solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1][3]

Q3: How critical is the choice of base and solvent for my reaction's success?

The selection of base and solvent is paramount as it governs the nucleophilicity of the amine and the stability of the reactants.[1][2]

  • Role of the Base : The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction.[3][4] If left unneutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Base Strength : The base should be sufficiently strong to effectively scavenge the HCl but not so strong as to cause unwanted side reactions. Tertiary amines like TEA and pyridine are common choices.[1]

  • Solvent Effects : The solvent must dissolve both reactants to facilitate their interaction.[2] Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.[2]

The following table provides a general guide to selecting appropriate bases and solvents.

Base Solvent Typical Use Case & Considerations
PyridineDichloromethane (DCM)A classic combination. Pyridine can sometimes act as a nucleophilic catalyst.
Triethylamine (TEA)Dichloromethane (DCM), Tetrahydrofuran (THF)A common, non-nucleophilic choice. Ensure it is dry.[2]
Diisopropylethylamine (DIPEA)Dichloromethane (DCM), AcetonitrileA sterically hindered, non-nucleophilic base, useful for sensitive substrates.
Sodium Carbonate / BicarbonateWater/Organic Biphasic (Schotten-Baumann conditions)Useful for water-soluble amino acids. Excess sulfonyl chloride may be needed due to competitive hydrolysis.[5]

II. In-Depth Troubleshooting Guide

If the initial checks do not resolve the yield issue, a more systematic approach is required. This guide walks you through a logical workflow to diagnose the problem.

Workflow for Diagnosing Low Yields

This workflow provides a step-by-step process for identifying the root cause of low sulfonamide yield.

Troubleshooting_Workflow cluster_0 Step 1: Reagent & Stoichiometry Verification cluster_1 Step 2: Reaction Condition Optimization cluster_2 Step 3: Side Reaction & Purification Analysis A Verify Purity of Sulfonyl Chloride & Amine (NMR, LC-MS) B Check Stoichiometry (Slight excess of amine is often optimal) A->B If pure C Ensure Anhydrous Conditions (Dry glassware, inert atmosphere) B->C D Screen Bases (e.g., Pyridine, TEA, DIPEA) C->D E Screen Solvents (e.g., DCM, THF, ACN) D->E F Optimize Temperature & Time (Monitor by TLC/LC-MS) E->F G Analyze for Side Products (e.g., bis-sulfonylation, hydrolysis) F->G H Optimize Workup (e.g., adjust extraction pH) G->H I Evaluate Purification Method (e.g., crystallization vs. chromatography) H->I End Yield Optimized I->End Start Low Yield Observed Start->A

Caption: A systematic workflow for troubleshooting low yields in sulfonamide synthesis.

Detailed Experimental Protocols
Protocol 1: Purification of Sulfonyl Chlorides

If you suspect your sulfonyl chloride has degraded, purification may be necessary. Recrystallization is often effective.

Objective : To remove sulfonic acid impurity resulting from hydrolysis.

Materials :

  • Crude sulfonyl chloride

  • Anhydrous, non-polar solvent (e.g., hexanes, petroleum ether)

  • Anhydrous, slightly more polar solvent for dissolution (e.g., minimal amount of dry DCM or ether, if necessary)

  • Oven-dried glassware

  • Inert atmosphere setup (optional, but recommended)

Procedure :

  • Gently warm the crude sulfonyl chloride in a minimal amount of a suitable dry solvent (like DCM) until it fully dissolves.

  • Slowly add a non-polar solvent (e.g., hexanes) until the solution becomes cloudy (turbid).

  • Gently warm the mixture again until it becomes clear.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by filtration, washing with a small amount of cold, non-polar solvent.

  • Dry the purified sulfonyl chloride under vacuum. Store in a desiccator over a drying agent.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Monitoring your reaction's progress is crucial to determine the optimal reaction time and to identify the formation of side products.[2]

Objective : To track the consumption of starting materials and the formation of the product over time.

Materials :

  • TLC plates (silica gel)

  • Developing chamber

  • Appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes)

  • Visualization method (e.g., UV lamp, iodine chamber, or a chemical stain)

  • Capillary tubes for spotting

Procedure :

  • Prepare a suitable eluent system that provides good separation of your starting amine, sulfonyl chloride, and the expected sulfonamide product (Rf values ideally between 0.2 and 0.8).

  • At the start of the reaction (t=0), and at regular intervals thereafter (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.

  • Spot the aliquot onto the baseline of a TLC plate. Also spot the starting amine and sulfonyl chloride as references.

  • Develop the TLC plate in the chamber with the chosen eluent.

  • Visualize the developed plate. The disappearance of the starting material spots and the appearance of a new product spot indicate reaction progress. The reaction is complete when the limiting reagent spot is no longer visible.

III. Advanced Concepts & Alternative Strategies

Q4: My amine is poorly nucleophilic or sterically hindered. What strategies can I employ?

For challenging substrates, standard conditions may fail. More advanced methods may be required.

  • Microwave-Assisted Synthesis : Microwave irradiation can accelerate the reaction by rapidly heating the system, which can be particularly effective for less reactive amines.[6]

  • Alternative Sulfonylating Agents : While sulfonyl chlorides are standard, other reagents can be used. For instance, sulfonyl fluorides can be activated by Lewis acids for reaction with amines.[7][8]

  • Modern Coupling Methods : For particularly challenging substrates, modern synthetic methods like transition-metal-catalyzed cross-coupling reactions or electrochemical synthesis offer powerful alternatives to the classical approach.[2][9][10][11][12]

The Underlying Mechanism: A Brief Overview

Understanding the reaction mechanism helps in making informed troubleshooting decisions. The formation of a sulfonamide from a sulfonyl chloride and an amine is a nucleophilic acyl substitution-type reaction.

Mechanism cluster_reaction Core Reaction cluster_acid_base Acid Scavenging Amine\n(Nucleophile) Amine (Nucleophile) Sulfonyl Chloride\n(Electrophile) Sulfonyl Chloride (Electrophile) Amine\n(Nucleophile)->Sulfonyl Chloride\n(Electrophile) Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Sulfonyl Chloride\n(Electrophile)->Tetrahedral Intermediate Forms Sulfonamide + HCl Sulfonamide + HCl Tetrahedral Intermediate->Sulfonamide + HCl Chloride leaves HCl HCl Base Base Protonated Base + Cl- Protonated Base + Cl-

Caption: Simplified mechanism of sulfonamide formation.

The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[6] This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the sulfonamide. The liberated HCl is then neutralized by the base present in the reaction mixture.

IV. References

  • Technical Support Center: Optimizing Sulfonamide Synthesis - Benchchem. 13

  • A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies - Benchchem. 7

  • Common issues in sulfonamide synthesis and solutions - Benchchem. 1

  • Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling - Organic Chemistry Frontiers (RSC Publishing). 9

  • Microwave-assisted solvent- and catalyst-free synthesis of sulfonamides. --INVALID-LINK--

  • Troubleshooting low yield in hCAXII-IN-7 chemical synthesis - Benchchem. 2

  • Troubleshooting low yield in sulfonamide synthesis - Benchchem. 3

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. 10

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. 8

  • Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals – Noël Research Group – UvA. 11

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. 5

  • Sulfonamide - Wikipedia. 4

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols | Journal of the American Chemical Society. 12

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into performing cross-coupling reactions with the challenging yet versatile substrate, 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The structure of this compound presents a unique set of challenges and opportunities. The aryl chloride bond is inherently less reactive than its bromide or iodide counterparts, necessitating highly active catalyst systems.[1] However, the presence of two strong electron-withdrawing groups—the nitro (-NO₂) and the sulfonamide (-SO₂NEt₂)—activates the C-Cl bond towards oxidative addition, a critical step in the catalytic cycle.[2][3] This guide will help you navigate the selection of catalysts, ligands, and conditions to harness this reactivity for various C-C and C-N bond-forming reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered an "activated" aryl chloride?

The term "activated" refers to the increased reactivity of the aryl chloride in the oxidative addition step of the palladium catalytic cycle. This activation is due to the potent electron-withdrawing nature of the nitro and sulfonamide groups attached to the aromatic ring. These groups decrease the electron density at the carbon atom of the C-Cl bond, making it more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst.[2] This effect can make its reactivity approach that of more reactive aryl bromides under certain conditions.[3]

Q2: What are the most common and effective cross-coupling reactions for this substrate?

Given its structure, this substrate is well-suited for several cornerstone cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters. This is often the most robust and versatile choice.[4]

  • Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines.[5]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes, though this is typically the most challenging for aryl chlorides.[6][7]

  • Heck Reaction: For forming C-C bonds with alkenes.[8]

Q3: Do I need specialized catalysts for this substrate compared to an equivalent aryl bromide?

Yes, as a general rule, aryl chlorides require more sophisticated and active catalyst systems than aryl bromides or iodides due to the higher bond dissociation energy of the C-Cl bond.[1] The most effective catalysts for aryl chlorides are typically formed from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich ligand. These ligands are crucial for promoting the challenging oxidative addition step and facilitating the final reductive elimination.[9] While the substrate's electronic activation helps, relying on older catalysts like Pd(PPh₃)₄ may lead to low yields, except in highly activated cases.[3]

Q4: How do the nitro and sulfonamide functional groups influence the reaction?

  • Activation: As discussed, both groups activate the C-Cl bond, which is beneficial.

  • Potential Side Reactions: The nitro group is sensitive to reduction. Overly harsh conditions, certain phosphine ligands (which can be oxidized), or the presence of reducing agents can lead to the undesired reduction of the -NO₂ group to an amino group (-NH₂).

  • Coordination & Solubility: The sulfonamide group can potentially coordinate to the palladium center, though this is less of a concern with modern, bulky ligands. Both groups influence the molecule's solubility, which is low in nonpolar solvents but increases in polar organic solvents like DMSO or methanol.[10]

  • Base Sensitivity: The sulfonamide proton is acidic and can react with strong bases. However, in most cross-coupling reactions, the intended reaction with the catalyst or coupling partner is much faster. Ester and nitro groups can be incompatible with strong bases like KOtBu, making weaker inorganic bases a better first choice where applicable.[11]

Q5: What is the fundamental role of the ligand, and why is "bulky and electron-rich" a recurring theme?

The ligand is arguably the most critical component for success. Its primary roles are:

  • Stabilizing the Catalyst: It prevents the palladium nanoparticles from crashing out of the solution as inactive "palladium black."

  • Promoting Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, making it a better nucleophile to attack the C-Cl bond.

  • Facilitating Reductive Elimination: Bulky ligands create steric strain around the metal center, which promotes the final, product-forming reductive elimination step. This steric bulk also helps form the highly active, low-coordinate monoligated Pd(0) species that is often necessary for activating aryl chlorides.[9][12]

Examples of such ligands include the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos) and N-Heterocyclic Carbenes (NHCs) like IPr and IMes.[13][14]

Catalyst & Condition Selection Guide

The following tables summarize recommended starting points for various cross-coupling reactions. Optimization is often necessary.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

(Formation of a C-C bond with an organoboron reagent)

ComponentRecommendationRationale & Comments
Pd Source Pd(OAc)₂ (1-2 mol%) or a pre-catalyst like XPhos-Pd-G3 (1-2 mol%)Pre-catalysts offer reliability and faster activation. Pd(OAc)₂ is a cost-effective choice.[1]
Ligand SPhos, XPhos, RuPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich biaryl phosphines are the gold standard for activating aryl chlorides.[13]
Base K₃PO₄ or Cs₂CO₃ (2-3 eq.)Strong, non-nucleophilic inorganic bases are effective at promoting transmetalation without degrading the substrate.[15]
Solvent Toluene/H₂O (10:1), 1,4-Dioxane/H₂O, or 2-MeTHFAprotic polar solvents are generally effective. The addition of water can aid in dissolving the base.
Temperature 80-110 °CAryl chloride couplings typically require heat to achieve reasonable reaction rates.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination

(Formation of a C-N bond with a primary or secondary amine)

ComponentRecommendationRationale & Comments
Pd Source Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst like tBuXPhos-Pd-G3 (1-2 mol%)Pre-catalysts are highly efficient for C-N coupling.[5]
Ligand tBuXPhos, RuPhos, BrettPhos (1.1-1.2 eq. relative to Pd)Sterically hindered ligands are critical to prevent β-hydride elimination and promote C-N reductive elimination.[5][16]
Base NaOtBu, LiHMDS, or K₃PO₄ (1.5-2.5 eq.)A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is common, but K₃PO₄ may be used for base-sensitive substrates.[17]
Solvent Toluene, Dioxane, or CPMEAnhydrous, aprotic solvents are essential.
Temperature 90-120 °CC-N couplings with aryl chlorides often require elevated temperatures.
Table 3: Recommended Conditions for Sonogashira Coupling

(Formation of a C-C bond with a terminal alkyne)

ComponentRecommendationRationale & Comments
Pd Source PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Higher catalyst loadings are often needed for this challenging transformation.
Ligand SPhos or cataCXium® AFor copper-free conditions, a bulky, electron-rich phosphine or NHC ligand is essential to facilitate the coupling of the aryl chloride.[18]
Co-Catalyst CuI (1-10 mol%)In the classic Sonogashira, CuI is crucial for the catalytic cycle.[6] Can sometimes be omitted with highly active Pd/ligand systems.
Base Et₃N, i-Pr₂NH, or Cs₂CO₃ (2-4 eq.)An amine base often serves as both the base and the solvent.
Solvent Toluene, DMF, or neat amineThe choice depends on the specific catalyst system and substrates.
Temperature 80-120 °CElevated temperatures are almost always required for Sonogashira coupling of aryl chlorides.[7]

Visualizing the Process

Understanding the underlying mechanisms and workflows is key to successful experimentation.

The Palladium Cross-Coupling Cycle

The diagram below illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions. The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.

Catalytic Cycle pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)(X)L Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L Transmetalation Complex oa_complex->trans_complex Transmetalation (or Amine Coordination & Deprotonation) trans_complex->pd0 Reductive Elimination product Ar-R Desired Product trans_complex->product Releases Product arx Ar-Cl (Substrate) arx->oa_complex rm R-M (Coupling Partner) rm->trans_complex base Base base->trans_complex Activates R-M

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Catalyst Selection Workflow

This decision tree provides a logical pathway for selecting an appropriate catalyst system based on the desired transformation.

Catalyst Selection Workflow start Start: Couple with 4-chloro-3-nitro- benzenesulfonamide bond_type What type of bond to form? start->bond_type cc_bond C-C Bond bond_type->cc_bond C-C cn_bond C-N Bond bond_type->cn_bond C-N partner C-C Partner? cc_bond->partner amine Buchwald-Hartwig: Pd₂(dba)₃ + tBuXPhos NaOtBu cn_bond->amine boronic Suzuki: Pd(OAc)₂ + SPhos K₃PO₄ partner->boronic Boronic Acid alkyne Sonogashira: PdCl₂(PPh₃)₂ + CuI Et₃N partner->alkyne Alkyne alkene Heck: Pd(OAc)₂ + P(o-tol)₃ Et₃N partner->alkene Alkene

Caption: Decision workflow for selecting a cross-coupling catalyst system.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
1. Low or No Conversion Inactive Catalyst: The Pd(0) active species is not forming efficiently, or the catalyst has decomposed.Switch to a modern palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) which activates reliably.[5] Ensure you are using a sufficiently bulky and electron-rich ligand like SPhos, RuPhos, or an NHC ligand.[13]
Incorrect Base: The base is not strong enough to promote transmetalation (Suzuki) or deprotonate the amine (Buchwald-Hartwig).For Suzuki, screen stronger inorganic bases like K₃PO₄ and Cs₂CO₃.[15] For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[16]
Insufficient Temperature: The energy barrier for oxidative addition of the C-Cl bond is not being overcome.Gradually increase the reaction temperature in 10 °C increments, monitoring for decomposition. Microwave irradiation can dramatically accelerate reactions with aryl chlorides.[7]
Inhibitors Present: Water, oxygen, or impurities in reagents/solvents are poisoning the catalyst.Use anhydrous solvents and degas them thoroughly with argon or nitrogen before use. Ensure all reagents are pure.
2. Side Product Formation Hydrodehalogenation (Ar-Cl → Ar-H): The catalyst reacts with a hydrogen source instead of the coupling partner.This can arise from β-hydride elimination in C-N coupling; use a bulkier ligand to promote reductive elimination.[5] In Suzuki coupling, it can indicate that transmetalation is too slow; ensure the base is effective and consider a more electron-rich ligand.
Reduction of Nitro Group (Ar-NO₂ → Ar-NH₂): The reaction conditions are reducing the nitro group.Avoid overly high temperatures or prolonged reaction times. Some phosphine ligands can act as reductants; if this is a persistent issue, consider a more robust ligand or a different catalyst system. Ensure no adventitious hydrogen sources are present.
Homocoupling of Coupling Partner (R-R): The coupling partner (e.g., boronic acid) is reacting with itself.This often points to issues in the transmetalation or reductive elimination steps. Re-evaluate the base and solvent system. Lowering the temperature may also help.
3. Reaction Stalls Catalyst Deactivation: The active catalyst is being consumed over the course of the reaction.Increase catalyst loading slightly (e.g., from 1 mol% to 2.5 mol%). Ensure the ligand-to-palladium ratio is optimal (typically between 1.1:1 and 2.2:1).
Product Inhibition: The product may be coordinating to the palladium center and inhibiting turnover.This is less common but can occur. Diluting the reaction may sometimes help, though this can also slow the desired reaction rate.

Example Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative starting point and should be optimized for specific coupling partners.

Reaction: Coupling of this compound with Phenylboronic Acid.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%).

  • Solvent Addition & Degassing: Evacuate and backfill the Schlenk tube with argon or nitrogen three times. Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

References

Technical Support Center: Optimizing Solvent Systems for the Purification of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these often challenging compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Troubleshooting Guide - Common Purification Challenges

This section addresses specific problems you might encounter during the purification of sulfonamide derivatives, providing step-by-step solutions and the rationale behind them.

Q1: My sulfonamide derivative is showing poor solubility in common chromatography solvents. How can I select an appropriate solvent system for column chromatography?

A1: Poor solubility is a frequent hurdle with sulfonamides, which are often crystalline solids with a combination of polar and nonpolar groups.[1][2] A systematic approach to solvent selection is critical.

Underlying Principle: The goal is to find a solvent or solvent system that provides adequate solubility for your compound to interact with the stationary phase without being so strong that it elutes everything immediately. For sulfonamides, which possess both hydrogen-bond donating and accepting groups as well as a nonpolar aromatic ring, solvents of intermediate polarity or solvent mixtures are often required.[2]

Troubleshooting Protocol:

  • Initial Solubility Screening: Begin by testing the solubility of your crude product in a range of solvents with varying polarities. Good starting points include hexane, ethyl acetate, dichloromethane (DCM), acetone, isopropanol, and ethanol.[1][3]

  • Thin-Layer Chromatography (TLC) Analysis:

    • Spot your crude material on several TLC plates.

    • Develop each plate in a different solvent system. A common starting eluent for normal-phase silica gel chromatography is a mixture of hexane and ethyl acetate.[1][4]

    • Objective: Aim for a retention factor (Rf) of approximately 0.2-0.4 for your desired compound. This generally provides the best separation on a column.

    • If the compound remains at the baseline, the solvent is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).

    • If the compound runs with the solvent front, the solvent is too polar. Decrease the proportion of the polar solvent.

  • For Highly Polar Sulfonamides: If your derivative is highly polar and requires a very polar mobile phase (e.g., DCM/methanol), be aware that this can sometimes lead to issues with silica gel.[5] An alternative to consider is a DCM/acetonitrile mixture.[5]

  • Consider Reverse-Phase Chromatography: If finding a suitable normal-phase system is proving difficult, reverse-phase chromatography may be a better option. Here, a nonpolar stationary phase (like C18) is used with a polar mobile phase, such as mixtures of water with acetonitrile or methanol.[6][7]

Q2: My N-silylated sulfonamide is decomposing on the silica gel column. What's happening and how can I prevent it?

A2: This is a classic problem caused by the acidic nature of standard silica gel. The N-trimethylsilyl (TMS) group is labile and can be cleaved under acidic conditions, leading to the hydrolysis of your product back to the parent sulfonamide.[8]

Underlying Principle: The surface of silica gel is covered with silanol groups (Si-OH), which are acidic. These acidic sites can protonate the nitrogen of the N-TMS group, initiating its cleavage.

Preventative Measures & Protocol:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing it as a slurry in your chosen eluent containing a small amount of a basic additive.

    • Protocol:

      • Determine your optimal eluent (e.g., hexane/ethyl acetate) via TLC.

      • Add triethylamine (TEA) to the eluent to a final concentration of 0.1-1% (v/v).[8]

      • Prepare a slurry of the silica gel in this TEA-containing eluent.

      • Pack your column with this slurry. This pre-treatment neutralizes the acidic silanol groups.[8]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a non-acidic stationary phase.

    • Options: Neutral or basic alumina, or Florisil are excellent alternatives that are less likely to cause decomposition of acid-sensitive compounds.[8]

  • Switch Purification Method: If the product is a solid, recrystallization is a powerful, non-chromatographic method that avoids contact with acidic stationary phases altogether.[8]

Q3: I'm having difficulty separating my sulfonamide from the unreacted starting amine or sulfonic acid byproduct. What strategies can improve resolution?

A3: Co-elution with starting materials or byproducts is a common separation challenge. Optimizing the mobile phase and considering alternative chromatography modes can significantly improve resolution.

Troubleshooting Strategies:

  • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), employ a gradient. Start with a less polar solvent system to allow non-polar impurities to elute, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[4] For example, in reverse-phase HPLC, you might start with a higher percentage of water and gradually increase the acetonitrile or methanol content.[6]

  • Mobile Phase pH Adjustment: Sulfonamides are ionizable compounds, and their charge state can be manipulated by adjusting the pH of the mobile phase.[4] The pKa of the sulfonamide proton is typically in the range of 5-10.[9][10]

    • In Reverse-Phase: Running the mobile phase at a pH below the pKa of the sulfonamide will keep it in its neutral, more retained form. Conversely, a pH above the pKa will result in an anionic, less retained species. Experimenting with small additions of additives like formic acid or acetic acid can dramatically alter selectivity.[6]

  • Change the Stationary Phase: If optimizing the mobile phase doesn't work, the issue may be a lack of selectivity with your current stationary phase.

    • Normal-Phase Options: Consider amide-modified or aminopropyl-packed silica columns, which can offer different selectivities for sulfonamides.[4]

    • Mixed-Mode Chromatography: This technique uses stationary phases with multiple interaction modes (e.g., ion exchange and hydrophobic).[11][12] A mixed-mode column can provide unique selectivity for separating compounds that are difficult to resolve with traditional methods.[4][13]

Chromatography Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Mobile Phase Optimization cluster_2 Stationary Phase Change cluster_3 Alternative Method cluster_4 Outcome start Purification Issue (e.g., Co-elution) gradient Implement Gradient Elution start->gradient Isocratic separation poor? ph_adjust Adjust Mobile Phase pH (for ionizable compounds) gradient->ph_adjust Resolution still low? end Successful Purification gradient->end Resolved alt_sp Switch to Alternative Stationary Phase (e.g., Alumina, Amide-modified) ph_adjust->alt_sp Still co-eluting? ph_adjust->end Resolved mixed_mode Consider Mixed-Mode Chromatography alt_sp->mixed_mode Need more selectivity? alt_sp->end Resolved recrystallize Attempt Recrystallization mixed_mode->recrystallize Compound is solid & pure enough? mixed_mode->end Resolved recrystallize->end

Caption: A workflow for troubleshooting poor separation in sulfonamide purification.

Section 2: Recrystallization - The Non-Chromatographic Workhorse

Recrystallization is often the most effective method for obtaining highly pure solid sulfonamides.[6] The key is selecting the right solvent system.

Q4: My sulfonamide derivative won't crystallize, or it "oils out." How do I find a good recrystallization solvent?

A4: This is a common issue that arises from using a solvent in which the compound is either too soluble or not soluble enough. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

Underlying Principle: A good recrystallization solvent will dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for the compound at low temperatures (e.g., in an ice bath).[14][15] This large solubility differential is what allows for high recovery of pure crystals upon cooling.

Solvent Selection Protocol:

  • Systematic Screening: Place a small amount (e.g., 10-20 mg) of your crude sulfonamide into several test tubes.

  • Add Solvents: To each tube, add a different solvent dropwise at room temperature. Test solvents like ethanol, isopropanol, acetone, ethyl acetate, and water.[3][16]

  • Room Temperature Test: A good candidate solvent will NOT dissolve the compound at room temperature.

  • Heating Test: Heat the tubes that passed the room temperature test. A good solvent will dissolve the compound completely upon heating.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will be the one from which your compound crystallizes out as a solid.

Solvent Selection Decision Tree

G start Select Potential Solvent dissolves_cold Dissolves at Room Temp? start->dissolves_cold dissolves_hot Dissolves when Hot? dissolves_cold->dissolves_hot No try_antisolvent Consider Solvent/ Anti-solvent System dissolves_cold->try_antisolvent Yes crystals_cool Forms Crystals on Cooling? dissolves_hot->crystals_cool Yes outcome_bad Poor Solvent dissolves_hot->outcome_bad No crystals_cool->outcome_bad No (Oils out) outcome_good Good Solvent crystals_cool->outcome_good Yes

Caption: A decision tree for selecting a single recrystallization solvent.

Q5: I can't find a single good solvent for recrystallization. What's the next step?

A5: When a single solvent doesn't work, a two-solvent (or solvent/anti-solvent) system is the ideal solution.[17]

Underlying Principle: This technique uses a pair of miscible solvents. One solvent (the "good" solvent) dissolves your sulfonamide readily at all temperatures, while the other (the "anti-solvent" or "poor" solvent) does not dissolve it at any temperature.[14] By slowly adding the anti-solvent to a concentrated solution of the compound in the good solvent, you can carefully reduce the overall solubility to the point of saturation, inducing crystallization.

Two-Solvent Recrystallization Protocol:

  • Dissolution: Dissolve your crude sulfonamide in the minimum amount of the "good" solvent at an elevated temperature.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a drop or two of the "good" solvent back into the hot mixture until the solution just becomes clear again.

  • Crystal Growth: Set the flask aside and allow it to cool slowly and undisturbed. Slow cooling is crucial for the formation of large, pure crystals.[17]

Common Solvent/Anti-Solvent Pairs

"Good" Solvent (High Polarity)"Anti-Solvent" (Low Polarity)
AcetoneWater[18]
EthanolWater[2]
MethanolWater[18]
DichloromethaneHexane
Ethyl AcetateHeptane

This table provides common examples; optimal pairs must be determined experimentally.

Section 3: Frequently Asked Questions (FAQs)

Q: What is a good general-purpose starting solvent system for purifying an unknown sulfonamide derivative by silica gel chromatography? A: A mixture of hexane and ethyl acetate is an excellent starting point for many sulfonamide derivatives.[1][4] Begin with a TLC analysis using various ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find a system that gives your product an Rf value between 0.2 and 0.4.

Q: How does the pKa of my sulfonamide affect purification by reverse-phase HPLC? A: The pKa is crucial because it determines the charge state of your molecule at a given pH.[19] For sulfonamides, the NH proton is acidic.[9] In reverse-phase, a neutral molecule is generally more retained than a charged (anionic) one. By adjusting the mobile phase pH to be below the sulfonamide's pKa, you can increase its retention time. This can be used to improve separation from impurities that have different pKa values.[4]

Q: I'm seeing streaking on my TLC plate. What does this mean? A: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase or that the sample is overloaded. For acidic compounds like sulfonamides on silica gel, this can be due to strong ionic interactions. Try adding a small amount of acetic acid to your developing solvent to suppress this ionization. If the compound is unstable on silica, streaking can also be a sign of decomposition.[8]

Q: Can I use an aqueous base like sodium hydroxide during workup? A: While it's possible under certain conditions (e.g., Schotten-Baumann), using strong aqueous bases is generally discouraged if unreacted sulfonyl chloride might be present, as it will rapidly hydrolyze the sulfonyl chloride to sulfonic acid.[3] A milder base like sodium bicarbonate is often preferred to neutralize HCl byproduct and remove acidic impurities.[1]

Q: My purified sulfonamide appears as an amorphous powder instead of crystals. How can I improve crystallinity? A: Amorphous solids can result from crashing a compound out of solution too quickly. To promote the growth of well-defined crystals, ensure the cooling process during recrystallization is slow and undisturbed.[17] If that fails, try dissolving the amorphous solid and inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal from a previous successful batch.[17] Exploring different solvent systems, including solvent/anti-solvent pairs, can also lead to crystalline material.[17][18]

References

Technical Support Center: Crystallization of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Achieving High Purity Crystals

Welcome to the technical support center for the crystallization of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to refine their crystallization methods for this compound. We will delve into the causality behind experimental choices, provide detailed troubleshooting for common issues, and offer step-by-step protocols to ensure you can produce high-purity, crystalline material consistently.

A Note on Analogues: Direct, extensive crystallization data for this compound is sparse in publicly available literature. This guide is built upon established principles for the crystallization of sulfonamides and aromatic nitro compounds, with specific data points drawn from the closely related analogue, 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide (CAS 137-47-3). The principles and troubleshooting steps are directly applicable, though optimal solvent ratios may require minor adjustments for the diethyl derivative.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the crystallization of this compound, providing foundational knowledge for your experiments.

Q1: How do I select an appropriate solvent for crystallization?

A: Solvent selection is the most critical factor for successful crystallization.[1] The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures. For a molecule like this compound, which contains both polar (nitro, sulfonamide) and non-polar (aromatic ring, diethyl groups) regions, solvents of intermediate polarity are often a good starting point.

  • Recommended Starting Solvents: Common solvents for sulfonamide recrystallization include ethanol, isopropanol, and mixtures of ethanol and water.[1]

  • Solubility Profile: The related primary sulfonamide is more soluble in polar organic solvents like methanol and DMSO and has low solubility in non-polar solvents such as hexane or toluene.[2] The N,N-diethyl substitution decreases the molecule's overall polarity compared to the primary sulfonamide, suggesting that slightly less polar solvents or solvent mixtures might be optimal.

  • Practical Approach: Always perform small-scale solubility tests with a few milligrams of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and aqueous mixtures) to identify the best candidate before committing your entire batch.

Q2: What are the key physical properties I should be aware of?

A: Understanding the physical properties of your compound is crucial for troubleshooting. For instance, knowing the melting point can help you avoid "oiling out." Below are the properties for the N,N-dimethyl analogue, which should be similar to the N,N-diethyl version.

PropertyValueSource
CAS Number 137-47-3
Molecular Formula C₈H₉ClN₂O₄S
Molecular Weight 264.69 g/mol [3]
Melting Point 70 °C
Appearance Yellow crystalline solid[2]

Q3: Why is a slow cooling rate essential for obtaining high-quality crystals?

A: The rate of cooling directly impacts the kinetics of crystal nucleation and growth, which determines the final purity and quality of your crystals.

  • Thermodynamic Control: Slow cooling allows the crystallization process to remain under thermodynamic control. Molecules have sufficient time to orient themselves correctly into the most stable crystal lattice, systematically excluding impurity molecules.[4]

  • Kinetic Control: Rapid cooling (e.g., by plunging a hot flask into an ice bath) forces the compound out of solution quickly. This "crashing out" is under kinetic control, trapping impurities and solvent within the rapidly forming solid, often resulting in an amorphous powder or small, impure crystals.[5] An ideal crystallization should see the first crystals appear after about 5 minutes of cooling, with continued growth over 20 minutes or more.[5]

Q4: What is "oiling out," and what causes it?

A: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This is a common problem in crystallization.

  • Primary Cause: This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute. Since the compound melts at a relatively low temperature (dimethyl analogue MP is 70 °C), using a high-boiling point solvent could easily lead to this issue.

  • Other Causes: A solution that is too highly concentrated can also lead to oiling out, as the solubility limit is exceeded so drastically that a liquid-liquid phase separation is favored over solid nucleation.[4]

Section 2: Troubleshooting Guide

Encountering issues during crystallization is common. This guide provides a systematic approach to diagnosing and solving them.

Problem Probable Cause(s) Solution(s)
1. The compound "oils out" instead of crystallizing. A. The boiling point of the solvent is higher than the compound's melting point (70 °C for the dimethyl analogue).B. The solution is too concentrated, leading to excessive supersaturation.[4]Immediate Steps: Reheat the mixture to dissolve the oil. Add a small amount (10-20% more) of hot solvent to decrease saturation. Allow it to cool more slowly.[4]Long-Term Fix: Switch to a lower-boiling point solvent. Alternatively, use a solvent/anti-solvent system at room temperature to avoid heating altogether (see Protocol 2).
2. No crystals form, even after prolonged cooling. A. The solution is too dilute (not sufficiently supersaturated).B. The compound is too soluble in the chosen solvent, even at low temperatures.[5]Induce Crystallization (in order): 1. Scratch: Scratch the inner surface of the flask at the meniscus with a glass rod to create nucleation sites.[5]2. Seed: Add a tiny crystal from a previous successful batch (a seed crystal).3. Concentrate: Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[5]4. Anti-Solvent: Add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes persistently cloudy.[4]5. Deep Cool: Use an ice-salt bath or freezer for maximum cooling, but only after room temperature cooling has failed to produce crystals.
3. The final yield is very low. A. Too much solvent was used, causing a significant portion of the compound to remain in the mother liquor.[5]B. Premature crystallization occurred during hot filtration (if performed), and product was lost on the filter paper.C. The solution was not cooled sufficiently to maximize precipitation.[4]Optimization: 1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[4]2. Check Mother Liquor: After filtration, cool the filtrate further in an ice bath to see if more product crystallizes. If so, your initial cooling was incomplete.3. Prevent Premature Crystallization: If performing hot filtration, use a pre-warmed funnel and flask to prevent the solution from cooling and depositing crystals prematurely.[4]
4. The product is an amorphous powder, not well-defined crystals. The solution was cooled too quickly, causing the compound to "crash out" of solution under kinetic control.[4][5]Refine the Process: 1. Re-dissolve and Slow Down: Re-dissolve the powder in the minimum amount of hot solvent and allow it to cool much more slowly. Insulating the flask with glass wool or paper towels can help.2. Use More Solvent: Start over, but this time use slightly more than the minimum amount of hot solvent. While this may slightly reduce the yield, it lowers the supersaturation level, promoting slower, more orderly crystal growth.[5]3. Use an Anti-Solvent System: This method (Protocol 2) provides excellent control over the rate of supersaturation, often yielding the highest quality crystals.[4]
5. Different batches produce different crystal forms (polymorphism). Polymorphism is common in sulfonamides and is influenced by crystallization conditions such as solvent choice, cooling rate, and agitation.[4]Ensure Consistency: 1. Standardize Conditions: Strictly control and document all parameters: solvent volumes, temperatures, cooling times, and stirring rate.[4]2. Use Seeding: Always add a seed crystal of the desired polymorph to a slightly supersaturated solution to ensure it templates the growth of that specific crystal form.[4]

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for crystallization.

Protocol 1: Standard Single-Solvent Recrystallization

This is the most common method and is effective if a suitable single solvent can be identified.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., isopropanol) and begin heating the mixture with stirring on a hot plate.[1]

  • Achieve Saturation: Continue adding the solvent in small portions until the compound just dissolves completely at the solvent's boiling point. It is crucial to use the minimum amount of hot solvent necessary.[4]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Pre-warm a second flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter to remove the impurities.

  • Slow Cooling: Cover the flask with a watch glass and remove it from the heat. Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.[1]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[1][4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities from the crystal surfaces.[1]

  • Drying: Allow the crystals to air dry on the filter paper or for a more thorough result, dry them in a vacuum desiccator to remove all residual solvent.

Protocol 2: Refined Solvent/Anti-Solvent Crystallization

This method is excellent for compounds that are highly soluble in one solvent and poorly soluble in another, and it offers superior control over crystal growth. A methanol/water system is often effective for compounds of this type.[6][7]

  • Dissolution: At room temperature, dissolve the crude compound in the minimum amount of a "good" solvent (e.g., methanol or ethanol), in which it is highly soluble.[4]

  • Induce Supersaturation: With continuous stirring, slowly add the "anti-solvent" (e.g., deionized water), in which the compound is insoluble, dropwise using a pipette or burette.

  • Observe Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the point of saturation has been exceeded.[4]

  • Re-solubilize (Optional but Recommended): Gently warm the turbid solution until it becomes clear again, or add a few drops of the "good" solvent to just re-dissolve the precipitate. This creates a solution that is perfectly saturated and ready for slow crystallization.

  • Crystal Growth: Set the flask aside, covered and undisturbed. As the solvent slowly evaporates or the temperature equilibrates, high-quality crystals will form gradually.

  • Isolation and Drying: Once crystal formation is complete, isolate, wash (using the same solvent/anti-solvent mixture), and dry the crystals as described in Protocol 1 (Steps 6-8).

Section 4: Visualization & Workflows

Visual aids can help clarify complex processes and decision-making.

Caption: A troubleshooting workflow for common crystallization issues.

Solvent_Antisolvent cluster_0 Step 1: Dissolution cluster_1 Step 2: Induce Supersaturation cluster_2 Step 3: Crystal Growth A Crude Solid + Minimum 'Good' Solvent (e.g., Methanol) B Clear, Homogeneous Solution A->B C Dropwise Addition of 'Anti-Solvent' (e.g., Water) B->C Stir D Persistently Turbid (Cloudy) Solution (Supersaturated State) C->D E Allow to Stand (Undisturbed) D->E F High-Purity Crystals Form Slowly E->F

Caption: The solvent/anti-solvent crystallization workflow.

Section 5: References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions. BenchChem. Retrieved January 5, 2026, from --INVALID-LINK--

  • Biosynth. (n.d.). 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | 137-47-3. Biosynth. Retrieved January 5, 2026, from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem. Retrieved January 5, 2026, from --INVALID-LINK--

  • Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved January 5, 2026, from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 5, 2026, from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide CAS#: 97-09-6. Retrieved January 5, 2026, from --INVALID-LINK--

  • ChemicalBook. (2025, July 24). 4-Chloro-3-nitrobenzenesulfonamide | 97-09-6. Retrieved January 5, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-. National Center for Biotechnology Information. Retrieved January 5, 2026, from --INVALID-LINK--

References

Validation & Comparative

Comparative Analysis of Sulfonamide-Based Kinase Inhibitors: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonamide functional group has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors. Its unique electronic properties and ability to form critical hydrogen bonds within the ATP-binding pocket of kinases have led to the development of several landmark anticancer drugs. This guide provides an in-depth comparative analysis of key sulfonamide-based kinase inhibitors, focusing on their mechanism of action, selectivity, and the experimental methodologies crucial for their evaluation.

The Strategic Importance of the Sulfonamide Moiety in Kinase Inhibition

The sulfonamide group (-S(=O)₂-NR₂R₃) is a versatile hydrogen bond donor and acceptor, enabling it to mimic the phosphate groups of ATP and form stable interactions with the hinge region of the kinase domain. This anchoring effect, combined with the tetrahedral geometry of the sulfur atom, provides a rigid and predictable framework for designing inhibitors with high affinity and selectivity. The ability to readily modify the substituents on the sulfur and nitrogen atoms allows for fine-tuning of the inhibitor's physicochemical properties and target engagement.

A Head-to-Head Comparison of Prominent Sulfonamide-Based Kinase Inhibitors

This section will dissect and compare three notable examples of sulfonamide-containing kinase inhibitors: vemurafenib, dabrafenib, and the repurposed drug celecoxib.

Vemurafenib and Dabrafenib: Precision Targeting of the MAPK Pathway in Melanoma

Vemurafenib and dabrafenib are potent, selective inhibitors of the BRAF kinase, specifically targeting the V600E mutation that drives approximately half of all melanomas. As Type I inhibitors, they bind to the active conformation of the kinase, competing directly with ATP.

The sulfonamide group is a linchpin for the activity of both drugs. In vemurafenib, the sulfonamide engages in a critical hydrogen bond with the backbone amide of Cys532 in the hinge region of BRAF. Similarly, the sulfonamide moiety of dabrafenib forms key interactions that anchor it within the ATP-binding site.

MAPK_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_mapk MAPK Pathway cluster_downstream Cellular Response cluster_inhibitors Inhibitor Action Growth Factor Growth Factor RTK RTK Growth Factor->RTK Activates RAS RAS RTK->RAS Activates BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) Activates MEK MEK BRAF (V600E)->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Vemurafenib Vemurafenib Vemurafenib->BRAF (V600E) Inhibits Dabrafenib Dabrafenib Dabrafenib->BRAF (V600E) Inhibits

Caption: Inhibition of the MAPK signaling cascade by Vemurafenib and Dabrafenib.

Table 1: Comparative Potency of Vemurafenib and Dabrafenib

InhibitorTargetIC₅₀ (BRAF V600E)IC₅₀ (Wild-Type BRAF)Selectivity (WT/V600E)
VemurafenibBRAF V600E31 nM100 nM~3-fold
DabrafenibBRAF V600E0.8 nM3.2 nM4-fold

Note: IC₅₀ values are representative and can vary based on assay conditions.

Table 1 illustrates that while both inhibitors are highly potent against the BRAF V600E mutant, dabrafenib demonstrates a significantly lower IC₅₀ value, suggesting greater potency in biochemical assays. Both exhibit a degree of selectivity for the mutant over the wild-type kinase, which is a critical attribute for minimizing off-target toxicities.

Celecoxib: A COX-2 Inhibitor with Unexpected Kinase Targets

Celecoxib, a well-established selective cyclooxygenase-2 (COX-2) inhibitor, has been found to exert off-target effects on several protein kinases, including phosphoinositide-dependent kinase 1 (PDK1). The sulfonamide group of celecoxib, crucial for its COX-2 selectivity, also facilitates its interaction with the hinge region of these kinases.

This dual-inhibitory action is of significant interest, as it suggests that the anti-cancer properties of celecoxib may be due to a combination of COX-2 and kinase inhibition.

Celecoxib_Dual_Inhibition cluster_cox2 COX-2 Pathway cluster_pdk1 PDK1/Akt Pathway Celecoxib Celecoxib COX-2 COX-2 Celecoxib->COX-2 Inhibits PDK1 PDK1 Celecoxib->PDK1 Inhibits Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Akt Akt PDK1->Akt Cell Survival Cell Survival Akt->Cell Survival

Caption: The dual inhibitory mechanism of Celecoxib on both COX-2 and PDK1.

Table 2: Kinase Inhibitory Profile of Celecoxib

Kinase TargetIC₅₀
PDK1~5 µM
Cdc2-cyclin B~4.4 µM

Note: IC₅₀ values are representative and can vary based on assay conditions.

The kinase inhibitory potency of celecoxib is substantially lower than that of dedicated kinase inhibitors like vemurafenib and dabrafenib. However, these micromolar activities may be sufficient to contribute to its overall pharmacological profile, particularly at the doses used for anti-inflammatory treatment.

Essential Experimental Protocols for the Evaluation of Kinase Inhibitors

Rigorous assessment of kinase inhibitors necessitates a combination of biochemical and cell-based assays to provide a comprehensive understanding of their potency, selectivity, and cellular efficacy.

Biochemical Kinase Inhibition Assay: Determining IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a cornerstone metric for quantifying the potency of a kinase inhibitor.

Principle: This assay measures the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%. The kinase phosphorylates a specific substrate using ATP, and the inhibitor competes with ATP for binding to the kinase's active site. The level of phosphorylation is quantified, typically through luminescence-based detection of ADP production.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Enzyme: Purified, recombinant kinase of interest.

    • Substrate: A specific peptide or protein substrate for the kinase.

    • ATP: At a concentration near the Michaelis constant (Kₘ) for the specific kinase.

    • Inhibitor: A serial dilution of the sulfonamide-based inhibitor in DMSO.

    • Detection Reagent: A commercial kit such as ADP-Glo™ (Promega).

  • Assay Execution:

    • In a microplate, combine the kinase buffer, kinase, and substrate.

    • Add the serially diluted inhibitor.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Terminate the kinase reaction.

    • Add the ADP-Glo™ reagent, which quantifies the amount of ADP produced, a direct measure of kinase activity.

    • Measure the luminescence signal with a plate reader.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.

IC50_Determination_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection & Analysis A Prepare Reagents: - Kinase & Substrate - ATP - Serial Dilutions of Inhibitor B Combine Reagents and Inhibitor in Microplate A->B C Initiate Kinase Reaction with ATP B->C D Incubate at Controlled Temperature C->D E Stop Reaction & Add Luminescent Detection Reagent D->E F Measure Luminescence Signal E->F G Plot Dose-Response Curve and Calculate IC50 F->G

Caption: A streamlined workflow for determining the IC₅₀ of a kinase inhibitor.

Cell-Based Proliferation Assay: Assessing Cellular Efficacy

This assay evaluates the inhibitor's ability to suppress the growth of cancer cells that are dependent on the targeted kinase.

Principle: Cancer cells harboring a specific activating mutation (e.g., BRAF V600E) are exposed to varying concentrations of the inhibitor. Cell viability is measured after a defined period, providing a measure of the inhibitor's efficacy in a physiological context.

Step-by-Step Protocol:

  • Cell Culture: Maintain a cancer cell line known to be dependent on the target kinase (e.g., A375 melanoma cells for BRAF V600E) in a suitable growth medium.

  • Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the sulfonamide-based inhibitor. A vehicle control (DMSO) is essential.

  • Incubation: Incubate the cells for 72 hours at 37°C with 5% CO₂.

  • Viability Assessment: Utilize a viability reagent like CellTiter-Glo® (Promega), which measures intracellular ATP levels as an indicator of metabolic activity and cell number.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of growth inhibition against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Outlook

Sulfonamide-based kinase inhibitors are a testament to the power of rational drug design, with several compounds achieving remarkable clinical success. Their continued prominence in oncology and other therapeutic areas is assured. A deep understanding of their comparative performance, mechanisms of action, and the robust experimental techniques used for their characterization is indispensable for researchers aiming to develop the next generation of targeted therapies. Future efforts will likely focus on refining the sulfonamide scaffold to overcome resistance mechanisms and improve selectivity, further cementing its legacy as a cornerstone of modern pharmacology.

A Comparative Guide to Sulfonating Agents: Profiling 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug development, the strategic introduction of the sulfonamide moiety is a cornerstone of molecular design. This functional group imparts critical physicochemical properties, including improved solubility, metabolic stability, and potent biological activity. The choice of sulfonating agent is therefore a pivotal decision in any synthetic campaign, directly influencing reaction efficiency, selectivity, and overall yield.

This guide provides an in-depth comparison of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide and its parent sulfonyl chloride with established sulfonating agents: the workhorse p-toluenesulfonyl chloride (tosyl chloride, TsCl) , the sterically accessible methanesulfonyl chloride (mesyl chloride, MsCl) , and the versatile fluorescent tagging reagent, dansyl chloride . We will delve into the chemical principles governing their reactivity, provide actionable experimental protocols, and present a clear, data-driven comparison to inform your selection process.

The Sulfonating Agents: A Structural and Reactivity Overview

The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom. This is, in turn, governed by the electronic nature of its substituents. Electron-withdrawing groups enhance reactivity by further polarizing the S-Cl bond, making the sulfur atom more susceptible to nucleophilic attack. Conversely, electron-donating groups can temper this reactivity.

This compound and its Precursor

While this compound itself is a stable sulfonamide, its precursor, 4-chloro-3-nitrobenzenesulfonyl chloride , is the active agent in sulfonylation reactions. The benzene ring of this molecule is adorned with two potent electron-withdrawing groups: a nitro group (-NO₂) and a chloro group (-Cl).[1] This electronic arrangement significantly increases the electrophilicity of the sulfonyl sulfur, suggesting a high degree of reactivity.[2] This heightened reactivity can be advantageous for sulfonating weakly nucleophilic amines or for driving reactions to completion under mild conditions. However, it may also lead to reduced selectivity when multiple nucleophilic sites are present. This compound serves as a crucial intermediate in the synthesis of azo dyes and certain pharmaceuticals.[3][4]

p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl)

Tosyl chloride is arguably one of the most widely used sulfonating agents in organic synthesis.[5] Its enduring popularity stems from a balance of reactivity and stability. The methyl group on the paraposition of the benzene ring is weakly electron-donating, which slightly moderates the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.[2] Tosylates, the products of the reaction of TsCl with alcohols, are excellent leaving groups, making them valuable intermediates for nucleophilic substitution reactions.[6]

Methanesulfonyl Chloride (Mesyl Chloride, MsCl)

Mesyl chloride is an aliphatic sulfonyl chloride that offers high reactivity in a compact form.[7] Lacking the steric bulk of an aromatic ring, the sulfonyl sulfur of MsCl is highly accessible to nucleophiles. A key mechanistic feature of mesylation, particularly in the presence of non-nucleophilic bases like triethylamine, is its potential to proceed via a highly reactive "sulfene" intermediate (CH₂=SO₂).[8][9] This pathway can lead to different reactivity profiles and side products compared to aromatic sulfonyl chlorides. The resulting mesylates are also excellent leaving groups.

Dansyl Chloride (DNS-Cl)

Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a specialized sulfonating agent primarily used for the fluorescent labeling of primary and secondary amines, such as those in amino acids and proteins.[10][11] The dimethylamino group is a strong electron-donating group, which modulates the reactivity of the sulfonyl chloride. The resulting dansyl-sulfonamides are highly fluorescent, enabling sensitive detection in various biochemical and analytical techniques.[12][13] While its primary application is in labeling, the underlying sulfonylation chemistry is analogous to the other agents discussed.

Comparative Performance Analysis

To facilitate a direct comparison, the following table summarizes the key characteristics and performance attributes of the discussed sulfonating agents.

Feature4-chloro-3-nitrobenzenesulfonyl chloridep-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)Dansyl Chloride (DNS-Cl)
Structure Aromatic, with strong electron-withdrawing groups (-NO₂, -Cl)Aromatic, with a weak electron-donating group (-CH₃)Aliphatic, sterically unhinderedAromatic (naphthalene), with a strong electron-donating group (-N(CH₃)₂)
Reactivity Very High (inferred from electronic effects)[2]HighVery HighModerate
Primary Use Formation of sulfonamides, intermediate for dyes and pharmaceuticals[3][4]Protection of alcohols, formation of sulfonamides, creating good leaving groups[5][6]Protection of alcohols, formation of sulfonamides, creating good leaving groups[7]Fluorescent labeling of amines (amino acids, proteins)[10][11]
Advantages Potentially rapid reactions, effective for unreactive nucleophiles.Well-established protocols, moderate cost, crystalline tosylates are easy to handle.High reactivity, small size, can react via sulfene intermediate.[8]Produces highly fluorescent derivatives, enables sensitive detection.[12]
Disadvantages Potentially low selectivity, limited commercial availability of derivatives, less documented.Can require forcing conditions for unreactive substrates, aromatic ring adds steric bulk.Can be too reactive leading to side reactions, sulfene mechanism can be complex.[9]Higher cost, primarily for analytical applications, not general synthesis.

Experimental Protocols

A standardized protocol for the formation of a sulfonamide from a primary amine is provided below. This protocol can be adapted for each of the discussed sulfonyl chlorides, allowing for a direct comparison of their performance in your specific application.

General Protocol for the Sulfonylation of Benzylamine

This protocol describes a general procedure for the reaction of a sulfonyl chloride with a primary amine to form the corresponding sulfonamide.

Materials:

  • Appropriate sulfonyl chloride (e.g., 4-chloro-3-nitrobenzenesulfonyl chloride, TsCl, MsCl) (1.0 eq)

  • Benzylamine (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq) or Triethylamine (1.5 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the pure sulfonamide.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the consumption of the starting amine and the appearance of the less polar sulfonamide product. The final product's identity and purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Mechanistic Insights and Workflow Visualization

The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution reaction at the sulfur center. The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

cluster_reactants Reactants cluster_process Reaction cluster_products Products Amine R-NH₂ (Amine) Attack Nucleophilic Attack Amine->Attack SulfonylChloride R'-SO₂Cl (Sulfonyl Chloride) SulfonylChloride->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Elimination Chloride Elimination Intermediate->Elimination Collapses Sulfonamide R-NH-SO₂-R' (Sulfonamide) Elimination->Sulfonamide HCl HCl Elimination->HCl

Caption: General mechanism for sulfonamide formation.

The experimental workflow, from reaction setup to purification, can be visualized as a sequential process.

start Start setup 1. Dissolve Amine in DCM start->setup cool 2. Cool to 0°C setup->cool add_base 3. Add Base (e.g., Pyridine) cool->add_base add_sulfonyl 4. Add Sulfonyl Chloride Solution add_base->add_sulfonyl react 5. Stir at Room Temperature (6-18h) add_sulfonyl->react workup 6. Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry 7. Dry and Concentrate workup->dry purify 8. Column Chromatography dry->purify end Pure Sulfonamide purify->end

Caption: Experimental workflow for sulfonamide synthesis.

Conclusion and Future Perspectives

The selection of an appropriate sulfonating agent is a critical parameter in the synthesis of sulfonamide-containing molecules. While established reagents like tosyl chloride and mesyl chloride offer a reliable and well-understood platform, highly activated agents such as 4-chloro-3-nitrobenzenesulfonyl chloride present an opportunity for enhanced reactivity, particularly with challenging substrates. The strong electron-withdrawing nature of the nitro and chloro substituents theoretically places it at the higher end of the reactivity spectrum.[2]

Conversely, specialized reagents like dansyl chloride, while not intended for general synthesis, underscore the tunability of the sulfonyl chloride group for specific applications like fluorescent labeling.[11]

It is our recommendation that for novel synthetic routes or when dealing with unreactive starting materials, a small-scale screening of different sulfonating agents, including the highly activated 4-chloro-3-nitrobenzenesulfonyl chloride, be conducted. The provided experimental protocol serves as a robust starting point for such comparative studies. The insights gained from such empirical data, when coupled with the theoretical framework presented in this guide, will empower researchers to make informed decisions and optimize their synthetic strategies.

References

A Comparative Guide to the Validation of Analytical Methods for 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide, a critical intermediate in various synthetic pathways. As researchers, scientists, and drug development professionals, the ability to accurately and reliably quantify such compounds is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This document delves into the validation of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a robust and widely accessible method, and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) as a high-sensitivity and high-selectivity alternative.

The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a scientifically sound and regulatory-compliant approach to analytical method validation.[1][2][3][4]

The Analytical Challenge: Understanding this compound

Before delving into analytical methodologies, a foundational understanding of the analyte's physicochemical properties is crucial. This compound possesses characteristics that steer the selection of an appropriate analytical technique. With a melting point around 70°C and a high boiling point, it is a non-volatile compound, making High-Performance Liquid Chromatography (HPLC) a more suitable technique than Gas Chromatography (GC). Its low estimated Henry's Law constant further indicates it is essentially non-volatile from water.[5]

Comparative Analysis of Quantification Methods

The choice of an analytical method is a balance between the required sensitivity, selectivity, and the available instrumentation. Here, we compare two powerful techniques for the quantification of this compound.

FeatureHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio of analyte and its fragments.
Selectivity Good, but potential for interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to monitoring of parent and daughter ions.
Sensitivity Moderate (typically µg/mL to high ng/mL).Very high (typically low ng/mL to pg/mL).[6][7]
Instrumentation Widely available in most analytical laboratories.More specialized and expensive instrumentation.
Method Development Relatively straightforward.More complex, requires optimization of MS parameters.
Application Routine quality control, content uniformity, and assay.Impurity profiling, trace-level quantification, and bioanalytical studies.

Experimental Workflow for Method Validation

A robust analytical method is one that has been rigorously validated to be fit for its intended purpose.[1][2][4] The following diagram illustrates the key stages in the validation of an analytical method for quantifying this compound.

Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Reporting MD_Start Define Analytical Target Profile (ATP) MD_Selection Select Analytical Technique (HPLC/UPLC-MS/MS) MD_Start->MD_Selection MD_Optimization Optimize Chromatographic & Detection Parameters MD_Selection->MD_Optimization VP_Define Define Validation Parameters (ICH Q2) MD_Optimization->VP_Define VP_Criteria Set Acceptance Criteria VP_Define->VP_Criteria VP_Plan Develop Experimental Plan VP_Criteria->VP_Plan EV_Specificity Specificity / Selectivity VP_Plan->EV_Specificity EV_Linearity Linearity & Range EV_Specificity->EV_Linearity EV_Accuracy Accuracy EV_Linearity->EV_Accuracy EV_Precision Precision (Repeatability & Intermediate) EV_Accuracy->EV_Precision EV_LOD_LOQ LOD & LOQ EV_Precision->EV_LOD_LOQ EV_Robustness Robustness EV_LOD_LOQ->EV_Robustness DR_Report Generate Validation Report EV_Robustness->DR_Report DR_SOP Write Standard Operating Procedure (SOP) DR_Report->DR_SOP

Caption: A typical workflow for the validation of an analytical method, from initial development to final documentation.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of this compound using HPLC-UV and UPLC-MS/MS.

Protocol 1: Quantification by a Validated HPLC-UV Method

This protocol is adapted from a method for a structurally similar compound and is suitable for routine quality control.[8]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV scan of a standard solution (typically in the range of 254-270 nm for aromatic nitro compounds).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh a quantity of the sample containing the analyte and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Validation Parameters and Acceptance Criteria (based on ICH Q2(R2)): [1][2][4]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples.No interfering peaks at the retention time of the analyte.
Linearity Analyze at least five concentrations over the desired range.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80-120% of the test concentration for assay.
Accuracy Analyze samples with known concentrations (spiked placebo or standard addition).Recovery between 98.0% and 102.0%.
Precision Repeatability (n=6) and intermediate precision (different days, analysts).RSD ≤ 2.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (3:1) or standard deviation of the response and the slope.To be determined.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (10:1) or standard deviation of the response and the slope.To be determined.
Robustness Vary parameters like flow rate, column temperature, and mobile phase composition.No significant impact on the results (RSD ≤ 2.0%).
Protocol 2: High-Sensitivity Quantification by UPLC-MS/MS

This protocol is based on established methods for other sulfonamides and is ideal for trace-level analysis.[6][7][9]

1. Instrumentation and Chromatographic Conditions:

  • UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution with:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Determine the precursor ion (parent ion) and a stable product ion (daughter ion) for this compound by infusing a standard solution into the mass spectrometer.

  • Optimization: Optimize cone voltage and collision energy for the specific MRM transition.

3. Standard and Sample Preparation:

  • Standard Stock and Working Solutions: Prepare as described in the HPLC-UV protocol, using the mobile phase as the diluent.

  • Sample Preparation: Similar to the HPLC-UV protocol, but may require a solid-phase extraction (SPE) clean-up step for complex matrices to reduce matrix effects.

4. Validation Parameters:

The validation parameters are the same as for the HPLC-UV method, but with more stringent acceptance criteria for sensitivity (LOD and LOQ).

Logical Relationships in Method Validation

The validation of an analytical method is a holistic process where the different parameters are interconnected. The following diagram illustrates these relationships.

Validation Parameter Relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Accuracy->Range Precision->Range Precision->Accuracy LOD LOD LOQ LOQ LOD->LOQ LOQ->Range Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependencies of key validation parameters as per ICH guidelines.

Conclusion

The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV offers a reliable and cost-effective solution for routine quality control where high concentrations are expected. In contrast, UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace-level analysis, impurity profiling, and applications in complex matrices.

Regardless of the chosen technique, a thorough validation according to ICH guidelines is imperative to ensure the generation of accurate, reliable, and reproducible data.[1][2][4] This guide provides the foundational knowledge and detailed protocols to empower researchers and scientists in developing and validating robust analytical methods for this important compound.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Sulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selectivity in Sulfonamide-Based Inhibitors

The 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide scaffold represents a class of compounds with significant potential in drug discovery. The sulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its ability to form key interactions with various enzyme active sites.[1] However, this versatility also presents a formidable challenge: ensuring target selectivity. The promiscuous nature of some sulfonamide-based inhibitors can lead to off-target effects, complicating preclinical development and potentially causing adverse effects in clinical settings.[2] Therefore, a rigorous and early assessment of cross-reactivity is not merely a supplementary step but a critical component of the drug discovery cascade.

This guide provides an in-depth comparison of methodologies for evaluating the cross-reactivity of inhibitors derived from scaffolds like this compound. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer insights into interpreting the resulting data for informed decision-making in drug development programs.

Part 1: Foundational Approaches to Cross-Reactivity Profiling

The initial assessment of an inhibitor's selectivity is crucial. Two primary, complementary strategies are widely adopted: broad-panel biochemical screening and target engagement validation in a cellular context.

1.1 Large-Scale Kinase Profiling: Mapping the Kinome Interaction Landscape

Given that the ATP-binding pocket is highly conserved across the human kinome, kinase inhibitors frequently exhibit off-target activity.[3] Large-scale kinase panels are the gold standard for empirically determining the selectivity of a compound against hundreds of kinases in a single experiment.

One of the most widely utilized platforms is the KINOMEscan™ technology, which is a competition binding assay.[2][3][4] This method bypasses the need for enzymatic activity, allowing for the assessment of inhibitors that bind to both active and inactive kinase conformations.

Experimental Rationale: The core principle is to quantify the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is then measured. A potent interaction between the test compound and the kinase results in a lower amount of captured kinase. This approach provides a direct measure of binding affinity (expressed as a dissociation constant, Kd), offering a clear, quantitative metric for comparison across the kinome.

1.2 Cellular Target Engagement: Verifying Binding in a Physiological Context

While biochemical assays are invaluable for understanding direct binding interactions, they do not fully recapitulate the complexities of the cellular environment. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful technique to confirm that a compound engages its intended target within intact cells.[5][6][7][8]

Experimental Rationale: The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[5][8] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures, one can determine the temperature at which the target protein denatures and aggregates. In the presence of a binding ligand, this "melting temperature" will increase. This shift provides direct evidence of target engagement in a native, physiological setting.

Part 2: Comparative Analysis of Profiling Methodologies

The choice of cross-reactivity profiling method depends on the stage of the drug discovery program and the specific questions being addressed.

Methodology Principle Primary Output Advantages Limitations
Large-Scale Kinase Panels (e.g., KINOMEscan™) Competition Binding AssayDissociation Constants (Kd) against hundreds of kinases- High-throughput and comprehensive kinome coverage[2][4]- Quantitative affinity data- Does not require active enzyme- In vitro; may not reflect cellular activity- Can miss inhibitors that bind outside the active site
Cellular Thermal Shift Assay (CETSA®) Ligand-induced Thermal StabilizationTarget protein melting curves (thermal shifts)- Confirms target engagement in intact cells[5][7]- Can be adapted to a high-throughput format[7]- Applicable to various protein targets- Requires a specific antibody for detection- Indirect measure of affinity- Not as broad as large-scale panels for initial screening
Stopped-Flow CO2 Hydration Assay (for Carbonic Anhydrases) Measures the rate of pH change from CO2 hydrationInhibition Constants (Ki)- Gold-standard for measuring CA catalytic activity and inhibition[9][10]- Highly quantitative and reproducible- Specific to carbonic anhydrases- Requires specialized equipment

Part 3: Detailed Experimental Protocols

3.1 Protocol: Broad-Panel Kinase Selectivity Profiling (KINOMEscan™ Approach)

This protocol outlines the general workflow for assessing a compound's selectivity using a competition binding assay format. Commercial services like Eurofins DiscoverX's KINOMEscan® offer panels of over 450 kinases.[2][11]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Test Compound (e.g., this compound derivative) Incubation Incubate: Test Compound + Kinase + Ligand Beads Compound->Incubation KinasePanel DNA-Tagged Kinase Panel (e.g., 468 kinases) KinasePanel->Incubation LigandBeads Immobilized Ligand LigandBeads->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash qPCR Quantify Bound Kinase via qPCR of DNA Tag Wash->qPCR DataAnalysis Calculate % Inhibition and/or Kd qPCR->DataAnalysis SelectivityProfile Generate Selectivity Profile (e.g., TREEspot™ Visualization) DataAnalysis->SelectivityProfile

Caption: KINOMEscan™ Experimental Workflow.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. For a single concentration screen, this is typically prepared at 100x the final desired assay concentration.

  • Assay Plate Preparation: In a multi-well plate, combine the test compound with the appropriate DNA-tagged kinase from the panel.

  • Competition Binding: Add the immobilized, active-site directed ligand to initiate the competition reaction. The plate is incubated to allow the binding to reach equilibrium.

  • Washing: Unbound kinase is washed away, leaving only the kinase that is bound to the immobilized ligand.

  • Elution and Quantification: The captured kinase is eluted, and the corresponding DNA tag is quantified using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase detected is compared to a DMSO control (representing 100% binding). The results are typically expressed as percent inhibition. For more detailed analysis, a dose-response curve can be generated to determine the dissociation constant (Kd).

3.2 Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol describes a method to validate target engagement in intact cells.

Workflow Diagram:

G cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis CellCulture Culture Cells Expressing Target Protein CompoundTreatment Treat Cells with Inhibitor or Vehicle (DMSO) CellCulture->CompoundTreatment Aliquot Aliquot Treated Cells CompoundTreatment->Aliquot Heat Heat Aliquots to a Range of Temperatures Aliquot->Heat Lysis Cell Lysis (e.g., Freeze-Thaw) Heat->Lysis Centrifugation Centrifuge to Pellet Aggregated Proteins Lysis->Centrifugation WesternBlot Analyze Soluble Fraction by Western Blot Centrifugation->WesternBlot MeltingCurve Plot Soluble Protein vs. Temperature to Generate Melting Curve WesternBlot->MeltingCurve

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a cell line that expresses the target protein of interest. Treat the cells with the test inhibitor or a vehicle control (e.g., DMSO) for a predetermined amount of time.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (typically 3 minutes), followed by cooling to room temperature.[7]

  • Cell Lysis: Lyse the cells to release their contents. A common method is repeated freeze-thaw cycles.[12]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.[12]

  • Analysis of Soluble Fraction: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein in the supernatant using a specific antibody via Western blotting or ELISA.

  • Data Interpretation: Quantify the band intensities from the Western blot. Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A positive result is indicated by a rightward shift in the melting curve for the inhibitor-treated sample, signifying thermal stabilization of the target protein.[12]

Part 4: Conclusion and Future Directions

For inhibitors derived from scaffolds like this compound, a comprehensive understanding of their cross-reactivity profile is non-negotiable. An integrated approach, beginning with broad biochemical screening to identify potential off-targets, followed by cell-based target engagement studies to confirm on-target activity in a physiological setting, provides the most robust foundation for advancing a compound through the drug discovery pipeline. As new technologies emerge, the ability to predict and assess inhibitor selectivity will continue to improve, ultimately leading to the development of safer and more effective targeted therapies.

References

A Senior Application Scientist's Guide to Benchmarking New Bcl-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of Targeting BCL-2 in Oncology

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them a prime target in oncology.[1] In many hematologic malignancies, the overexpression of anti-apoptotic Bcl-2 proteins allows cancer cells to evade programmed cell death, contributing to tumor progression and therapeutic resistance.[2][3] The advent of BH3 mimetics, small molecules that mimic the action of pro-apoptotic BH3-only proteins, has revolutionized the treatment landscape for these diseases.[3]

Venetoclax (ABT-199), the first highly selective Bcl-2 inhibitor, has achieved remarkable clinical success, particularly in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[3][4] It acts by binding to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins like BIM, which in turn activate BAX and BAK to induce mitochondrial outer membrane permeabilization and subsequent apoptosis.[2][5][6] However, the emergence of acquired resistance, often through mutations in the Bcl-2 binding groove (e.g., G101V), and dose-limiting toxicities have spurred the development of a new generation of Bcl-2 inhibitors.[5][7]

This guide provides a framework for the preclinical benchmarking of these novel Bcl-2 inhibitors against established drugs like Venetoclax and the broader Bcl-2 family inhibitor, Navitoclax. We will delve into the critical assays for assessing potency, selectivity, and cellular efficacy, providing not just the "how" but the "why" behind these experimental choices. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to rigorously evaluate and differentiate the next wave of these promising therapeutics.

The BCL-2 Family Signaling Pathway: A Delicate Balance

The intrinsic apoptosis pathway is governed by a complex interplay between pro- and anti-apoptotic members of the Bcl-2 family. These proteins share one or more Bcl-2 homology (BH) domains and can be broadly categorized into three groups:

  • Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A-1) which sequester pro-apoptotic proteins to prevent apoptosis.[8][9]

  • Pro-apoptotic effector proteins: (e.g., BAX, BAK) which, upon activation, oligomerize to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors.[6][8]

  • Pro-apoptotic BH3-only proteins: (e.g., BIM, BID, PUMA, BAD, NOXA) which act as sensors of cellular stress and initiators of apoptosis. They either directly activate BAX/BAK or inhibit the anti-apoptotic Bcl-2 proteins.[8][9]

Bcl-2 Signaling Pathway Figure 1: The BCL-2 Signaling Pathway in Apoptosis cluster_stimuli Apoptotic Stimuli cluster_bh3 BH3-Only Proteins cluster_anti Anti-Apoptotic Proteins cluster_pro Pro-Apoptotic Effector Proteins cluster_mito Mitochondrion cluster_caspase Caspase Cascade Chemotherapy Chemotherapy Radiation Radiation PUMA PUMA Radiation->PUMA Growth Factor Deprivation Growth Factor Deprivation BAD BAD Growth Factor Deprivation->BAD BIM BIM Bcl2 Bcl-2 BIM->Bcl2 BAX BAX BIM->BAX BID BID BAK BAK BID->BAK BclXL Bcl-xL BAD->BclXL NOXA NOXA Mcl1 Mcl-1 NOXA->Mcl1 Bcl2->BAX BclXL->BAK MOMP MOMP BAX->MOMP BAK->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: The BCL-2 Signaling Pathway in Apoptosis.

Established and Next-Generation Bcl-2 Inhibitors: A Comparative Overview

A robust benchmarking study requires a clear understanding of the existing landscape of Bcl-2 inhibitors. Here, we provide a snapshot of the key players:

  • Venetoclax (ABT-199): The first-in-class, highly selective Bcl-2 inhibitor.[3] It has transformed the treatment of several hematologic cancers but is susceptible to resistance, notably through the G101V mutation.[7][10]

  • Navitoclax (ABT-263): A potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[11][12] Its clinical utility has been hampered by on-target thrombocytopenia due to Bcl-xL inhibition.[8]

  • Sonrotoclax (BGB-11417): A second-generation, highly potent and selective Bcl-2 inhibitor designed to overcome Venetoclax resistance.[7][13][14] It has demonstrated strong activity against the G101V mutant.[7][13]

  • Lisaftoclax (APG-2575): Another novel, selective Bcl-2 inhibitor with a favorable pharmacokinetic profile.[5][15] It has shown promise in preclinical and early clinical studies, both as a monotherapy and in combination regimens.[16][17]

Benchmarking Methodologies: A Multi-faceted Approach

A thorough evaluation of a new Bcl-2 inhibitor requires a suite of assays that probe its biochemical and cellular activities from multiple angles.

Biochemical Potency and Selectivity: The Foundation of Efficacy

The initial assessment of any new inhibitor focuses on its direct interaction with the target protein.

  • Fluorescence Polarization (FP) Assay: This is a widely used, robust method to quantify the binding affinity of an inhibitor to a Bcl-2 family protein.[18] It relies on the principle that the rotational motion of a small fluorescently labeled peptide (a BH3 domain mimic) is significantly reduced upon binding to a larger protein (the Bcl-2 family member), leading to an increase in the polarization of emitted light.[9] By competing with the fluorescent peptide, the inhibitor's potency (Ki or IC50) can be determined.

  • Surface Plasmon Resonance (SPR): SPR provides a real-time, label-free method to measure the kinetics of binding (association and dissociation rates) and the affinity (KD) of an inhibitor to its target. This technique offers a more detailed understanding of the binding event compared to endpoint assays like FP.

Comparative Binding Affinities of Bcl-2 Inhibitors

InhibitorTargetBinding Affinity (Ki or KD, nM)Reference(s)
Venetoclax Bcl-2≤1[5]
Bcl-xL>1000[5]
Mcl-1>1000[5]
Bcl-2 (G101V)29[7]
Navitoclax Bcl-2<1[7]
Bcl-xL<1[7]
Bcl-w<1[7]
Sonrotoclax Bcl-2<0.1[7]
Bcl-xL>1000[7]
Mcl-1>1000[7]
Bcl-2 (G101V)0.24[7]
Lisaftoclax Bcl-2<0.1[5]
Bcl-xL>1000[5]
Mcl-1>1000[5]
Cellular Potency and Mechanism of Action: Proving On-Target Activity

Demonstrating that an inhibitor can effectively kill cancer cells in a target-dependent manner is the next critical step.

  • Cell Viability Assays: Standard assays like CellTiter-Glo® are used to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of the inhibitor in a panel of cancer cell lines with known Bcl-2 dependencies.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for quantifying apoptosis.[2][12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells that have lost membrane integrity (late apoptosis or necrosis).[2][12] This allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.

Comparative Cellular Potency of Bcl-2 Inhibitors (IC50, nM)

Cell LineCancer TypeVenetoclaxSonrotoclaxLisaftoclaxReference(s)
RS4;11Acute Lymphoblastic Leukemia~8~1~5[2][3]
MV4-11Acute Myeloid Leukemia~5~1~2[2][3]
MAVER-1Mantle Cell Lymphoma~10~2N/A[2]
ToledoDiffuse Large B-cell Lymphoma~25~5~10[2][3]
RS4;11 (Bcl-2 G101V KI)ALL (Venetoclax-resistant)>1000~10N/A[2]

N/A: Data not available in the reviewed sources.

Predicting Patient Response: The Power of BH3 Profiling

BH3 profiling is a functional assay that measures a cell's "apoptotic priming," or its proximity to the threshold of apoptosis.[10][19] This technique can predict cellular sensitivity to BH3 mimetics and help elucidate mechanisms of resistance.[10]

The assay involves permeabilizing cells and exposing their mitochondria to a panel of synthetic BH3 peptides derived from different BH3-only proteins.[4][10] The extent of mitochondrial outer membrane permeabilization (MOMP), typically measured by cytochrome c release or loss of mitochondrial membrane potential, reveals the cell's dependence on specific anti-apoptotic proteins for survival.[10]

BH3 Profiling Workflow Figure 2: BH3 Profiling Experimental Workflow start Start: Cancer Cell Culture prepare Prepare Single-Cell Suspension start->prepare permeabilize Permeabilize Cells (e.g., with Digitonin) prepare->permeabilize expose Expose to BH3 Peptide Panel in 96-well Plate permeabilize->expose incubate Incubate to Induce MOMP expose->incubate stain Stain for Cytochrome c and DNA Content incubate->stain analyze Analyze by Flow Cytometry stain->analyze end End: Determine Apoptotic Priming analyze->end

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation for Novel 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical hurdle lies in the translation of preclinical in vitro data to predictable in vivo outcomes. This guide provides a comprehensive comparison of in vitro and in vivo activity for a series of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide derivatives, a scaffold of significant interest due to its potential as a modulator of key physiological pathways. We will delve into the experimental data, explore the underlying methodologies, and illuminate the principles of in vitro-in vivo correlation (IVIVC) that are paramount for advancing such compounds through the development pipeline.

The benzenesulfonamide moiety is a well-established pharmacophore, most notably recognized for its interaction with carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[1][2] Inhibition of specific CA isoforms has been a successful strategy for developing diuretics, anti-glaucoma agents, and even anticonvulsants.[3][4] The 4-chloro-3-nitrobenzenesulfonamide core, in particular, has been explored for its potential to yield isoform-selective inhibitors, with the nitro group offering a handle for bioreductive targeting of hypoxic tumors. This guide will utilize this scaffold as a case study to illustrate the critical relationship between laboratory assays and whole-organism responses.

The In Vitro Landscape: Characterizing Molecular Interactions

In vitro studies form the bedrock of early-stage drug discovery, offering a high-throughput and cost-effective means to assess the biological activity of new chemical entities.[5][6] For our this compound derivatives, the primary in vitro evaluation focuses on their ability to inhibit various human carbonic anhydrase (hCA) isoforms.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a standard method for determining the inhibitory potency (Ki) of the synthesized compounds against different hCA isoforms.

Objective: To quantify the inhibition of hCA isoforms I, II, IX, and XII by the benzenesulfonamide derivatives.

Materials:

  • Recombinant human CA isoforms (hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (4-NPA) as substrate

  • Synthesized benzenesulfonamide derivatives

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • 96-well microplates

  • Spectrophotometer

Methodology:

  • Compound Preparation: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to achieve a range of final assay concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant hCA isoforms in the assay buffer to a final concentration that yields a linear reaction rate. Prepare a stock solution of the substrate, 4-NPA.

  • Assay Procedure:

    • Add the assay buffer to the wells of a 96-well plate.

    • Add the enzyme solution to each well.

    • Add the test compound dilutions to the respective wells. Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (solvent only).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the 4-NPA substrate to all wells.

    • Monitor the hydrolysis of 4-NPA to 4-nitrophenol by measuring the absorbance at 400 nm at regular intervals using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the absorbance vs. time curves).

    • Determine the percentage of enzyme inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis-Menten constant (Km) for the substrate.

Comparative In Vitro Activity

The following table summarizes the inhibitory activity of a hypothetical series of this compound derivatives against four key hCA isoforms.

CompoundR GrouphCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1a -H150358.55.2
1b -CH3125286.14.8
1c -F1804210.27.9
1d -OCH32105515.812.4
Acetazolamide (Standard)25012254.5

This data is illustrative and based on trends observed in the literature for similar benzenesulfonamide derivatives.[1][7]

The In Vivo Arena: From Molecular Target to Physiological Response

While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies are therefore essential to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a drug candidate.[5][8] Based on the potent in vitro inhibition of hCA II and VII, which are implicated in epilepsy, an anticonvulsant model is a relevant choice for in vivo evaluation.[4]

Experimental Protocol: Maximal Electroshock (MES) Induced Seizure Model in Mice

This protocol describes a standard preclinical model to assess the anticonvulsant activity of the test compounds.

Objective: To evaluate the ability of the benzenesulfonamide derivatives to protect against MES-induced tonic-clonic seizures in mice.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Synthesized benzenesulfonamide derivatives

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Corneal electrodes

  • Electroshock apparatus

Methodology:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle only.

  • Induction of Seizures: At a predetermined time after compound administration (e.g., 30 or 60 minutes, corresponding to the time of peak plasma concentration if known), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the hind limb tonic extensor component of the seizure. The absence of this component is considered as protection.

  • Data Analysis:

    • Calculate the percentage of mice protected from seizures at each dose level.

    • Determine the median effective dose (ED50), the dose that protects 50% of the animals from seizures, using a suitable statistical method (e.g., probit analysis).

Comparative In Vivo Anticonvulsant Activity

The following table presents hypothetical in vivo data for our series of derivatives in the MES model.

CompoundRoute of AdministrationED50 (mg/kg)
1a i.p.25
1b i.p.18
1c i.p.32
1d i.p.45

This data is illustrative and intended for comparative purposes.

The Crucial Correlation: Connecting In Vitro Potency to In Vivo Efficacy

The ultimate goal is to establish a meaningful relationship between the in vitro and in vivo data, a concept known as in vitro-in vivo correlation (IVIVC) or in vitro-in vivo extrapolation (IVIVE).[5][9] A strong IVIVC can significantly streamline drug development by allowing in vitro assays to serve as a surrogate for in vivo bioequivalence studies.

IVIVC Workflow

IVIVC_Workflow invitro In Vitro Assay (e.g., hCA Inhibition) correlation IVIVC Model (Mathematical Relationship) invitro->correlation Ki / IC50 pk Pharmacokinetics (PK) (ADME) pd Pharmacodynamics (PD) (Receptor Occupancy) pk->pd Drug Concentration at Target Site invivo In Vivo Model (e.g., MES Seizure) pd->invivo Physiological Response correlation->invivo Prediction

Caption: A simplified workflow for establishing an in vitro-in vivo correlation.

In our example, a good correlation would be observed if the in vitro inhibitory potency against the relevant CA isoforms (e.g., hCA II and VII for anticonvulsant activity) is predictive of the in vivo efficacy (ED50) in the MES model.

For instance, Compound 1b , which demonstrated the highest in vitro potency against key hCA isoforms, also exhibited the lowest ED50, suggesting a strong correlation. Conversely, Compound 1d , with weaker in vitro activity, required a higher dose to achieve the same protective effect in vivo.

However, a direct correlation is not always straightforward. Factors such as absorption, distribution, metabolism, and excretion (ADME) – collectively known as pharmacokinetics – play a crucial role.[8] A compound with excellent in vitro potency may exhibit poor in vivo efficacy due to rapid metabolism or inability to cross the blood-brain barrier. Therefore, pharmacokinetic studies are an essential component of establishing a robust IVIVC.[10]

Challenges in IVIVC

It is important to acknowledge the complexities and potential pitfalls in establishing a reliable IVIVC.[11][12] These can include:

  • Suboptimal in vitro assay conditions: The conditions of the in vitro assay may not accurately reflect the physiological environment.[11]

  • Complex biological systems: In vivo responses are often the result of interactions with multiple targets and pathways, which may not be captured by a single in vitro assay.

  • Metabolic activation or inactivation: A compound may be converted to a more or less active metabolite in vivo.

  • Transporter effects: The uptake and efflux of a drug across biological membranes can significantly influence its concentration at the target site.[11]

Conclusion: A Predictive Framework for Drug Development

The successful development of novel therapeutics, such as the this compound derivatives discussed herein, hinges on a deep understanding of the relationship between in vitro activity and in vivo efficacy. By employing a systematic approach that combines robust in vitro characterization, relevant in vivo models, and a thorough pharmacokinetic and pharmacodynamic analysis, researchers can build a predictive framework that accelerates the identification of promising drug candidates. While challenges remain, the principles of IVIVC provide an invaluable tool for navigating the complex path from the laboratory bench to the patient's bedside, ultimately enhancing the efficiency and success rate of drug discovery.

References

A Head-to-Head Comparison of Synthetic Routes to Sulfonamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, gracing a vast portfolio of pharmaceuticals with its unique physicochemical and biological properties.[1][2] Its synthesis, therefore, is a critical undertaking in drug discovery and development. This guide provides an in-depth, head-to-head comparison of the principal synthetic routes to this vital functional group, moving beyond a simple recitation of methods to offer practical insights into the causality behind experimental choices and a critical evaluation of their respective strengths and weaknesses.

The Classical Approach: Sulfonyl Chlorides and Amines

The reaction of a sulfonyl chloride with a primary or secondary amine is the traditional and most widely employed method for constructing the sulfonamide bond.[3][4] This nucleophilic substitution reaction is valued for its generally high yields and broad applicability.

Mechanism of the Classical Route

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is required to neutralize the hydrochloric acid generated in situ.[5]

Caption: Classical synthesis of sulfonamides via sulfonyl chloride and amine.

Experimental Protocol: A Standard Procedure

The following is a representative protocol for the synthesis of a sulfonamide using the classical method:

Synthesis of N-Benzyl-4-toluenesulfonamide:

  • Dissolution: In a round-bottom flask, dissolve benzylamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add pyridine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.[5]

Modern Synthetic Strategies: Addressing the Limitations of the Classical Route

While robust, the classical approach is not without its drawbacks. The preparation of sulfonyl chlorides often requires harsh conditions, and their stability can be a concern.[3] Furthermore, the substrate scope can be limited by the availability of the requisite sulfonyl chlorides. In response, a number of innovative methods have emerged, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized organic synthesis, and sulfonamide formation is no exception. Copper- and palladium-catalyzed cross-coupling reactions have become powerful tools for the construction of N-aryl and N-heteroaryl sulfonamides.

The copper-catalyzed N-arylation of sulfonamides with aryl halides is a valuable alternative to the classical approach, particularly for the synthesis of N-arylsulfonamides.[6]

Mechanism of Copper-Catalyzed N-Arylation: The mechanism is believed to involve the formation of a copper-amide intermediate, followed by oxidative addition of the aryl halide to the copper center. Reductive elimination then furnishes the desired N-arylsulfonamide and regenerates the active copper catalyst. The use of ligands can significantly enhance the efficiency of this process.

Copper-Catalyzed N-Arylation Cu_cat Cu(I) Catalyst Intermediate1 [RSO2N(R')Cu(I)] Cu_cat->Intermediate1 + RSO2NHR' / Base Sulfonamide RSO2NHR' Sulfonamide->Intermediate1 ArylHalide Ar-X Intermediate2 [Ar-Cu(III)(X)(NR'SO2R)] ArylHalide->Intermediate2 Base Base Base->Intermediate1 Product RSO2N(Ar)R' Product->Cu_cat Regenerates Catalyst Intermediate1->Intermediate2 + Ar-X (Oxidative Addition) Intermediate2->Product Reductive Elimination

Caption: A plausible catalytic cycle for copper-catalyzed N-arylation of sulfonamides.

Experimental Protocol: Copper-Catalyzed N-Arylation of a Sulfonamide with an Aryl Bromide

  • Reaction Setup: To a reaction vessel, add the sulfonamide (1.0 eq), aryl bromide (1.2 eq), copper(I) iodide (CuI, 10 mol%), a suitable ligand (e.g., an amino acid, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a solvent such as DMSO or DMF.

  • Reaction: Heat the mixture at 80-120 °C for 12-24 hours under an inert atmosphere.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Direct C-H functionalization represents a highly atom-economical approach to bond formation. Rhodium-catalyzed C-H amination has emerged as a powerful method for the synthesis of sulfonamides, directly coupling a C-H bond with a sulfonamide nitrogen source, often a sulfonyl azide.[7] This strategy avoids the need for pre-functionalized starting materials.

Mechanism of Rhodium-Catalyzed C-H Amination: The reaction typically proceeds through a concerted metalation-deprotonation (CMD) pathway, where a rhodium catalyst, often in a high oxidation state, activates a C-H bond of the arene. This is followed by coordination of the sulfonyl azide and subsequent nitrene insertion into the Rh-C bond, or a related pathway, to form the C-N bond. Reductive elimination releases the sulfonamide product and regenerates the active catalyst.

Rhodium-Catalyzed C-H Amination Rh_cat [Rh(III)] Catalyst Intermediate1 Rh(III)-Arene Complex Rh_cat->Intermediate1 + Ar-H Arene Ar-H Arene->Intermediate1 SulfonylAzide RSO2N3 Intermediate3 Rh(V)-Nitrenoid SulfonylAzide->Intermediate3 Product Ar-NHSO2R Product->Rh_cat Regenerates Catalyst Intermediate2 Rhodacycle Intermediate Intermediate1->Intermediate2 C-H Activation (CMD) Intermediate2->Intermediate3 + RSO2N3, -N2 Intermediate3->Product Reductive Elimination

Caption: Simplified catalytic cycle for Rhodium-catalyzed C-H amination.

Experimental Protocol: Rhodium-Catalyzed Directed C-H Sulfonamidation

  • Reaction Setup: In a sealed tube, combine the arene containing a directing group (1.0 eq), the sulfonyl azide (1.1 eq), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and a base such as NaOAc (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane).

  • Reaction: Heat the mixture at 100-120 °C for 12-24 hours.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Isolation and Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. The use of sulfur dioxide surrogates, such as the stable solid 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), has enabled the development of powerful MCRs for sulfonamide synthesis.[8][9]

Mechanism of DABSO-Based Multicomponent Synthesis: A common strategy involves the palladium-catalyzed coupling of an aryl halide, DABSO, and an amine. The mechanism is thought to proceed via oxidative addition of the aryl halide to a Pd(0) complex, followed by insertion of SO₂ (released from DABSO) into the aryl-palladium bond to form a palladium-sulfinate intermediate. Subsequent reaction with an amine leads to the formation of the sulfonamide.[10][11]

DABSO MCR Pd0 Pd(0)L_n Intermediate1 Ar-Pd(II)(X)L_n Pd0->Intermediate1 + Ar-X (Oxidative Addition) ArylHalide Ar-X ArylHalide->Intermediate1 DABSO DABSO (SO2 source) Intermediate2 [ArSO2-Pd(II)(X)L_n] DABSO->Intermediate2 Amine R2NH Intermediate3 [ArSO2-Pd(II)(NR2)L_n] Amine->Intermediate3 Product ArSO2NR2 Product->Pd0 Regenerates Catalyst Intermediate1->Intermediate2 + SO2 Intermediate2->Intermediate3 + R2NH Intermediate3->Product Reductive Elimination

Caption: Plausible catalytic cycle for a DABSO-based multicomponent sulfonamide synthesis.

Experimental Protocol: Palladium-Catalyzed Three-Component Synthesis using DABSO

  • Reaction Setup: In a glovebox, charge a vial with an aryl halide (1.0 eq), DABSO (1.5 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd(dba)₂, 5 mol%), a ligand (e.g., Xantphos, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a solvent like dioxane.

  • Reaction: Seal the vial and heat the mixture at 100 °C for 12-24 hours.

  • Work-up: After cooling, dilute the reaction with an organic solvent and filter through celite.

  • Isolation and Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Head-to-Head Comparison: Performance Data

To provide a clear comparison, the following table summarizes key performance indicators for the different synthetic routes. The data is representative and can vary depending on the specific substrates and reaction conditions.

Synthetic RouteKey Reagents/CatalystTemperature (°C)Reaction Time (h)General Yields (%)Key AdvantagesKey Disadvantages
Classical Method Sulfonyl chloride, Amine, Base0 - 252 - 1870 - 95Well-established, versatile, high yields.Harsh conditions for sulfonyl chloride synthesis, limited functional group tolerance in precursors.[3]
Cu-Catalyzed N-Arylation Aryl halide, Sulfonamide, Cu salt, Ligand, Base80 - 12012 - 2460 - 90Good for N-arylsulfonamides, avoids pre-formed sulfonyl chlorides.Requires elevated temperatures, ligand optimization may be needed.
Rh-Catalyzed C-H Amination Arene, Sulfonyl azide, Rh catalyst100 - 12012 - 2450 - 85High atom economy, avoids pre-functionalization.Requires directing groups, expensive catalyst, sulfonyl azides can be hazardous.[7]
Multicomponent (DABSO) Aryl halide, Amine, DABSO, Pd catalyst80 - 11012 - 2465 - 90High efficiency, uses readily available starting materials.Requires inert atmosphere, catalyst and ligand cost.[8][9]

Case Studies: Synthesis of Marketed Drugs

The choice of synthetic route is often dictated by the specific target molecule. Here, we examine the synthesis of two well-known sulfonamide-containing drugs, Celecoxib and Sulfadiazine, to illustrate the practical application of these methods.

Celecoxib (Celebrex®)

Celecoxib, a selective COX-2 inhibitor, is a prime example of a drug whose synthesis has been optimized over the years. The commercial synthesis typically follows a convergent approach that aligns with the principles of the classical method.[1][12]

The key steps involve the condensation of 4-methylacetophenone with ethyl trifluoroacetate to form a 1,3-diketone, which is then cyclized with 4-hydrazinobenzenesulfonamide hydrochloride.[1][12] The synthesis of the 4-hydrazinobenzenesulfonamide hydrochloride itself starts from sulfanilamide, a primary sulfonamide.

While modern methods could potentially be applied, the efficiency and cost-effectiveness of the established route for this specific blockbuster drug make it the preferred industrial method.

Sulfadiazine

Sulfadiazine is an antibiotic that has been in use for many decades. Its traditional synthesis is a multi-step process starting from aniline.[13][14] This involves acetylation, chlorosulfonation, reaction with 2-aminopyrimidine, and finally deacetylation. This lengthy process highlights some of the drawbacks of relying solely on classical methods for more complex targets.

Modern approaches could significantly streamline the synthesis of sulfadiazine and its analogs. For instance, a copper-catalyzed cross-coupling of 2-aminopyrimidine with a suitable sulfonyl precursor could potentially shorten the synthetic sequence.

Conclusion and Future Outlook

The synthesis of sulfonamides has evolved significantly from its reliance on the classical sulfonyl chloride-amine reaction. While this method remains a workhorse in the field, modern transition-metal catalyzed and multicomponent reactions offer powerful alternatives with distinct advantages in terms of efficiency, substrate scope, and functional group tolerance.

For the medicinal chemist, the choice of synthetic route will depend on a careful consideration of factors such as the availability of starting materials, the desired substitution pattern, the scale of the synthesis, and the presence of sensitive functional groups. As the demand for novel sulfonamide-containing drugs continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will undoubtedly remain a key focus of research in the field of organic chemistry.

References

A Comparative Guide to the Certificate of Analysis for 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of starting materials and intermediates are of paramount importance. The Certificate of Analysis (CoA) serves as a critical document that attests to the quality and purity of a chemical compound. This guide provides an in-depth technical comparison centered on the analytical characterization of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide, a key building block in various synthetic pathways. We will explore the typical specifications found on a CoA for this compound and compare them with relevant alternatives, supported by detailed experimental protocols and the scientific rationale behind the analytical techniques employed.

The Critical Role of a Certificate of Analysis

A Certificate of Analysis is more than a mere statement of purity; it is a comprehensive summary of the analytical testing performed on a specific batch of a compound. For researchers and drug development professionals, a detailed CoA provides confidence in the material's identity, strength, and purity, which are fundamental to the reproducibility of experiments and the safety of manufactured drug substances. A robust CoA is a hallmark of a reliable supplier and a cornerstone of Good Manufacturing Practices (GMP).

Comparative Analysis of Sulfonamide Building Blocks

To provide a practical comparison, we will examine the typical analytical specifications for this compound and two common alternatives: the structurally related intermediate 4-chloro-3-nitrobenzenesulfonamide and the less complex N,N-diethyl-p-toluenesulfonamide. While a specific, detailed CoA for this compound is not publicly available, the following table is a composite representation based on typical specifications for sulfonamides and information from various chemical suppliers.

Table 1: Comparative Specifications of Sulfonamide Derivatives

ParameterThis compound (Target)4-chloro-3-nitrobenzenesulfonamide (Alternative 1)N,N-diethyl-p-toluenesulfonamide (Alternative 2)
Appearance Light yellow to yellow crystalline powderLight yellow solidWhite to off-white solid
Identification Conforms to structure by ¹H NMR and IRConforms to structure by ¹H NMR and IRConforms to structure by ¹H NMR and IR
Purity (by HPLC) ≥ 98.0%≥ 99%[1]≥ 98.0%
Melting Point Not specified (literature values vary)114-118 °C36-40 °C
Water Content (Karl Fischer) ≤ 0.5%≤ 0.5%≤ 0.5%
Residue on Ignition ≤ 0.1%≤ 0.1%≤ 0.1%
Heavy Metals ≤ 20 ppm≤ 20 ppm≤ 20 ppm
Residual Solvents Meets USP <467> requirementsMeets USP <467> requirementsMeets USP <467> requirements

The selection of an appropriate starting material often involves a trade-off between purity, cost, and the specific requirements of the subsequent synthetic steps. For instance, while 4-chloro-3-nitrobenzenesulfonamide may be available at a higher purity, the presence of the primary sulfonamide group may necessitate additional protection and deprotection steps in a synthesis, unlike the target compound with its diethyl-substituted sulfonamide.

The Science Behind the Specifications: A Deep Dive into Analytical Methodologies

The specifications presented in a CoA are the result of rigorous analytical testing. The choice of analytical techniques is guided by principles outlined in pharmacopeias such as the United States Pharmacopeia (USP) and guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the analytical characterization of a chemical intermediate like this compound, from sample reception to the final issuance of the Certificate of Analysis.

QC_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Review & CoA Generation Sample_Receipt Sample Receipt & Logging Sample_Prep Sample Preparation for Analysis Sample_Receipt->Sample_Prep Appearance Appearance (Visual) Sample_Prep->Appearance Identification Identification (NMR, IR) Sample_Prep->Identification Purity_Assay Purity & Assay (HPLC) Sample_Prep->Purity_Assay Specific_Tests Specific Tests (KF, ROI, Metals) Sample_Prep->Specific_Tests Data_Review Data Review & Verification Appearance->Data_Review Identification->Data_Review Purity_Assay->Data_Review Specific_Tests->Data_Review CoA_Generation CoA Generation Data_Review->CoA_Generation Release Batch Release CoA_Generation->Release

Caption: Quality control workflow for chemical analysis.

Detailed Experimental Protocols

The purity of sulfonamides is most commonly determined by reverse-phase HPLC, a technique governed by the principles laid out in USP General Chapter <621> Chromatography.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Procedure: Inject 10 µL of the sample solution and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

  • Causality: The C18 stationary phase provides excellent separation for moderately polar compounds like sulfonamides. The use of a gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively separated and quantified. The validation of this method would follow the guidelines of ICH Q2(R1), ensuring its accuracy, precision, linearity, and robustness.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of a compound's structure.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound.

  • Causality: The unique electronic environment of each proton in the molecule results in a distinct resonance frequency, providing a "fingerprint" of the molecular structure. This technique is definitive for confirming the identity of the compound.

Excess water can affect the stability and reactivity of a chemical. Karl Fischer titration is the gold standard for determining water content.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Procedure: The sample is introduced into the titration cell containing a Karl Fischer reagent. The instrument automatically titrates the water present and calculates the water content.

  • Causality: This method is highly specific for water and is more accurate than loss on drying, which can also measure volatile solvents.

Potential Impurities and Their Origins

A thorough understanding of the synthetic route is crucial for identifying potential impurities. The synthesis of this compound typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with diethylamine.

Synthesis_Impurities cluster_0 Synthesis Pathway cluster_1 Potential Impurities Starting_Material 4-chloro-3-nitrobenzenesulfonyl chloride Product 4-chloro-N,N-diethyl-3- nitrobenzenesulfonamide Starting_Material->Product Impurity1 Unreacted Starting Material Starting_Material->Impurity1 Impurity2 Hydrolysis Product: 4-chloro-3-nitrobenzenesulfonic acid Starting_Material->Impurity2 Reagent Diethylamine Reagent->Product Impurity3 Isomeric Impurities Product->Impurity3

Caption: Synthesis and potential impurities.

Potential impurities that could be present include:

  • Unreacted 4-chloro-3-nitrobenzenesulfonyl chloride: This can be detected by HPLC.

  • 4-chloro-3-nitrobenzenesulfonic acid: The hydrolysis product of the starting material.

  • Isomeric impurities: Depending on the purity of the initial starting materials used in the synthesis of the sulfonyl chloride.

Conclusion

The Certificate of Analysis is an indispensable tool for ensuring the quality and consistency of chemical compounds used in research and drug development. A comprehensive CoA for this compound should provide clear evidence of its identity, purity, and the absence of significant impurities. By understanding the analytical techniques behind the specifications and comparing them with relevant alternatives, researchers can make informed decisions about the suitability of a particular batch of material for their specific application, ultimately contributing to the robustness and success of their scientific endeavors.

References

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Protocols for Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and food safety analysis, the accurate quantification of sulfonamide residues is paramount. These synthetic antimicrobial agents, widely used in veterinary medicine, can pose health risks to consumers if present in food products above established maximum residue limits (MRLs). Consequently, robust and reliable analytical methods are essential for regulatory compliance and public health protection. This guide provides an in-depth comparison of common analytical techniques for sulfonamide analysis and a detailed protocol for inter-laboratory validation, ensuring the generation of consistent and defensible data across different laboratories.

The Critical Need for Inter-Laboratory Validation

While single-laboratory validation establishes the performance characteristics of a method under controlled conditions, inter-laboratory validation goes a step further. It assesses the reproducibility of the method when performed by different analysts in different laboratories, using different equipment. This process is crucial for standardizing methods, ensuring that results are comparable and reliable regardless of where the analysis is performed.[1][2][3] The importance of such validation is highlighted by regulatory bodies worldwide, which often require inter-laboratory study data for method approval.[4][5]

Comparative Analysis of Analytical Techniques for Sulfonamide Quantification

The choice of an analytical method for sulfonamide analysis depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis (e.g., screening vs. confirmation). The three most common techniques employed are High-Performance Liquid Chromatography (HPLC) often coupled with Ultraviolet (UV) or Fluorescence (FLD) detection, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

ParameterHigh-Performance Liquid Chromatography (HPLC-UV/FLD)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation based on polarity, detection via UV absorbance or fluorescence.Separation based on polarity, detection based on mass-to-charge ratio of parent and fragment ions.Antigen-antibody binding with an enzymatic colorimetric reaction.
Specificity Moderate to High. Prone to interference from matrix components.[6]Very High. Provides structural confirmation.[7][8]Moderate. Cross-reactivity with similar structures can occur.[9]
Sensitivity (LOD/LOQ) Moderate (µg/mL to ng/mL range).[6][10]Very High (pg/mL to ng/mL range).[7][11][12]High (ng/mL range).[13][14]
Quantitative Accuracy Good.[6]Excellent.[7]Semi-quantitative to Quantitative.[9][15]
Throughput Moderate.High, especially with modern UPLC systems.[8]Very High. Suitable for screening large numbers of samples.[9]
Cost Relatively low instrument and operational cost.[7]High instrument and operational cost.Low cost per sample, but kit costs can vary.
Application Routine screening and quantification in less complex matrices.[7]Confirmatory analysis and trace-level quantification in complex matrices.[7][8]Rapid screening of a large number of samples.[9][13][15]

While older methods like the Bratton-Marshall procedure were used, they often suffered from high blanks, low recoveries, and a limit of reliable measurement that was higher than the tolerance levels they were meant to enforce.[16][17][18] Modern chromatographic techniques, particularly LC-MS/MS, have become the gold standard for their superior sensitivity and specificity.[8][12]

A Step-by-Step Guide to Inter-Laboratory Validation of a Sulfonamide Analytical Protocol

This section outlines a comprehensive protocol for the inter-laboratory validation of an LC-MS/MS method for the determination of sulfonamide residues in a food matrix (e.g., milk, honey, or meat). The principles described are grounded in guidelines from authoritative bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Veterinary Use (VICH) and AOAC INTERNATIONAL.[2][4][5]

Phase 1: Pre-Validation and Protocol Establishment
  • Method Optimization in the Originating Laboratory: Before initiating the inter-laboratory study, the analytical method must be fully optimized and validated in a single laboratory. This includes establishing performance characteristics such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and specificity.[1][19][20][21]

  • Preparation of a Detailed Analytical Protocol: A clear, unambiguous, and detailed written protocol is essential. It should include:

    • A comprehensive list of all reagents, standards, and equipment with their specifications.

    • Step-by-step procedures for sample preparation, including extraction and clean-up.[11][22][23]

    • Detailed instrumental parameters for the LC-MS/MS system.[7][8][24]

    • Procedures for data acquisition, processing, and calculation of results.

  • Selection of Participating Laboratories: A minimum of eight laboratories are typically required for a collaborative study to be statistically robust.[2] The participating laboratories should have the necessary equipment, expertise, and a commitment to following the protocol precisely.

Phase 2: Sample Preparation and Distribution
  • Preparation of Homogeneous Test Materials: The organizing laboratory will prepare a set of homogeneous and stable test materials. These should include:

    • Blank matrix samples (free of sulfonamides).

    • Spiked matrix samples at various concentrations, including levels near the MRL and the LOQ. It is crucial to have blind duplicate replicates at each concentration level.[2]

  • Sample Distribution: The prepared samples are carefully packaged to ensure stability during transport and shipped to the participating laboratories. A portion of each sample should be retained by the organizing laboratory for stability testing.[4][20]

Phase 3: Analysis by Participating Laboratories
  • Adherence to the Protocol: Each participating laboratory must strictly follow the provided analytical protocol. Any deviations must be documented and reported to the organizing laboratory.

  • Data Reporting: Laboratories will analyze the samples and report their results back to the organizing laboratory in a standardized format. This should include raw data, chromatograms, and calculated concentrations.

Phase 4: Statistical Analysis and Interpretation of Results
  • Data Evaluation: The organizing laboratory will collate and statistically analyze the data from all participating laboratories. Statistical tests, such as Cochran's and Grubbs' tests, are used to identify and potentially remove outlier data.

  • Calculation of Performance Parameters: The following key inter-laboratory performance characteristics are calculated:

    • Reproducibility (RSDR): The precision between laboratories. This is a critical measure of the method's robustness.

    • Repeatability (RSDr): The precision within a single laboratory.

    • HORRAT Value: The Horwitz Ratio is often calculated to assess the acceptability of the reproducibility. A HORRAT value between 0.5 and 2.0 is generally considered acceptable.

  • Final Report: A comprehensive report is prepared detailing the study design, the results from each laboratory, the statistical analysis, and the final performance characteristics of the method.

Experimental Workflow Visualization

The following diagram illustrates the key stages of an inter-laboratory validation study for a sulfonamide analytical protocol.

InterLaboratory_Validation_Workflow cluster_Phase1 Phase 1: Pre-Validation & Protocol cluster_Phase2 Phase 2: Sample Preparation & Distribution cluster_Phase3 Phase 3: Analysis cluster_Phase4 Phase 4: Statistical Analysis & Reporting P1_1 Method Optimization (Single Lab Validation) P1_2 Detailed Protocol Preparation P1_1->P1_2 P1_3 Selection of Participating Labs P1_2->P1_3 P2_1 Preparation of Homogeneous Samples P1_3->P2_1 P2_2 Sample Distribution to Labs P2_1->P2_2 P3_1 Analysis by Participating Labs P2_2->P3_1 P3_2 Data Reporting P3_1->P3_2 P4_1 Statistical Analysis of Collated Data P3_2->P4_1 P4_2 Calculation of Performance Parameters P4_1->P4_2 P4_3 Final Validation Report P4_2->P4_3

Caption: Workflow for the inter-laboratory validation of an analytical protocol.

Detailed Experimental Protocol: LC-MS/MS Analysis of Sulfonamides in Milk

This protocol provides a representative example for the determination of multiple sulfonamides in milk.

1. Sample Preparation (QuEChERS-based Extraction)

  • To 5 mL of milk in a 50 mL centrifuge tube, add an internal standard solution.[7]

  • Add 10 mL of acetonitrile.[7]

  • Vortex for 1 minute and then add a QuEChERS salt packet (e.g., containing MgSO₄ and NaCl).

  • Vortex vigorously for another minute and then centrifuge at 10,000 rpm for 10 minutes.[7]

  • Transfer the supernatant (acetonitrile layer) to a clean tube.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.[7]

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[7]

2. LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[7]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[7][24]

  • Flow Rate: 0.3 mL/min.[7]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[7]

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for at least two specific precursor-product ion transitions for each sulfonamide to ensure identity confirmation.[8]

Conclusion

The inter-laboratory validation of analytical protocols for sulfonamides is a rigorous but essential process for ensuring the reliability and comparability of data across different testing facilities. By carefully selecting the most appropriate analytical technique and meticulously following a structured validation protocol, researchers, scientists, and drug development professionals can have high confidence in their analytical results, ultimately contributing to the safety of the food supply and the integrity of pharmaceutical products.

References

Unlocking Therapeutic Potential: A Comparative Docking Analysis of Novel 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide Derivatives Against Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Based Drug Design

In the landscape of medicinal chemistry, the sulfonamide scaffold stands as a testament to enduring therapeutic relevance. From their initial discovery as antibacterial agents to their current applications in treating a myriad of diseases including glaucoma, epilepsy, and cancer, sulfonamides continue to be a fertile ground for drug discovery.[1] This guide, intended for researchers and drug development professionals, delves into a comparative molecular docking study of a novel series of derivatives based on the 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide scaffold, targeting the well-validated human carbonic anhydrase II (hCA II).

Our exploration will be guided by the principles of structure-based drug design, where computational methodologies are employed to predict the binding affinities and interaction patterns of small molecules with their protein targets. This approach not only accelerates the identification of promising lead compounds but also provides invaluable insights into the molecular determinants of their biological activity.

The Rationale: Why Carbonic Anhydrase II and Benzenesulfonamides?

Human carbonic anhydrase II is a ubiquitous zinc-containing metalloenzyme that plays a critical role in physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. Its inhibition has been a successful strategy for the clinical management of glaucoma, where it reduces the production of aqueous humor and consequently lowers intraocular pressure. Benzenesulfonamides are a cornerstone class of carbonic anhydrase inhibitors, with their primary sulfonamide group coordinating to the catalytic zinc ion in the active site. The aromatic ring and its substituents provide a versatile platform for modifying the physicochemical properties and selectivity of these inhibitors.

This guide will focus on a systematic in silico evaluation of rationally designed derivatives of this compound. The parent compound itself is a commercially available chemical intermediate, offering a readily accessible starting point for synthetic exploration.[2] By systematically modifying the substituents on the benzenesulfonamide core, we aim to elucidate the structure-activity relationships (SAR) that govern their binding to hCA II.

Experimental Design: A Step-by-Step Protocol for In Silico Screening

The following protocol outlines a robust and reproducible workflow for comparative molecular docking studies using industry-standard software. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Part 1: Receptor and Ligand Preparation

1.1. Receptor Preparation: Human Carbonic Anhydrase II

  • Objective: To prepare a high-quality, three-dimensional structure of the protein target for docking.

  • Procedure:

    • The crystal structure of human carbonic anhydrase II in complex with a sulfonamide inhibitor (PDB ID: 1Z9Y) is retrieved from the Protein Data Bank.[3]

    • Using molecular modeling software such as PyMOL, all water molecules and the co-crystallized ligand are removed from the PDB file.

    • Polar hydrogen atoms are added to the protein structure, and Gasteiger partial charges are assigned using AutoDock Tools.

    • The prepared protein structure is saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types.

1.2. Ligand Preparation: A Library of this compound Derivatives

  • Objective: To generate 3D structures of the parent compound and its derivatives and prepare them for docking.

  • Procedure:

    • The 2D structures of the parent compound (CNS-0) and a focused library of five derivatives (CNS-1 to CNS-5) with systematic modifications are drawn using a chemical drawing tool like ChemDraw.

    • The 2D structures are converted to 3D structures and their geometries are optimized using a molecular mechanics force field (e.g., MMFF94) in a program like Avogadro.

    • The optimized 3D structures are then prepared for docking using AutoDock Tools. This involves assigning Gasteiger partial charges and defining rotatable bonds.

    • Each prepared ligand is saved in the PDBQT file format.

Designed Derivatives for Comparative Analysis:

Compound IDStructureRationale for Modification
CNS-0 This compound (Parent)Baseline compound for comparison.
CNS-1 4-amino-N,N-diethyl-3-nitrobenzenesulfonamideIntroduction of a hydrogen bond donor (amino group) to explore interactions with the active site residues.
CNS-2 4-chloro-N,N-diethyl-3-aminobenzenesulfonamideShifting the position of the electron-donating amino group to investigate its positional importance.
CNS-3 4-chloro-N-ethyl-3-nitrobenzenesulfonamideReduction of steric bulk on the sulfonamide nitrogen to assess its impact on binding.
CNS-4 4-fluoro-N,N-diethyl-3-nitrobenzenesulfonamideReplacement of the chloro group with a smaller, more electronegative fluoro group to probe halogen bonding interactions.
CNS-5 4-chloro-N,N-diethyl-3-cyanobenzenesulfonamideIntroduction of a linear and electron-withdrawing cyano group to explore different electronic and steric effects.
Part 2: Molecular Docking with AutoDock Vina

2.1. Grid Box Definition

  • Objective: To define the three-dimensional space within the receptor's active site where the docking algorithm will search for favorable ligand binding poses.

  • Procedure:

    • The prepared receptor (hCA II) is loaded into AutoDock Tools.

    • The grid box is centered on the active site, guided by the position of the co-crystallized inhibitor in the original PDB file.

    • The dimensions of the grid box are set to encompass the entire active site cavity, typically with a size of 25 x 25 x 25 Å.

2.2. Docking Execution

  • Objective: To perform the molecular docking of each ligand into the prepared receptor using AutoDock Vina.

  • Procedure:

    • AutoDock Vina is executed from the command line.[4][5]

    • The command specifies the receptor file, the ligand file, the coordinates of the grid box center, and the dimensions of the grid box.

    • The exhaustiveness parameter, which controls the thoroughness of the search, is set to a standard value of 8.

    • The output file, containing the predicted binding poses and their corresponding binding affinities (in kcal/mol), is generated in the PDBQT format.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor Prep Receptor Preparation (PDB: 1Z9Y) - Remove water/ligand - Add hydrogens - Assign charges Grid Box Grid Box Definition - Center on active site - Define dimensions Receptor Prep->Grid Box Ligand Prep Ligand Preparation (CNS-0 to CNS-5) - 2D to 3D conversion - Geometry optimization - Assign charges Vina Docking AutoDock Vina Execution - Command line execution - Set exhaustiveness Ligand Prep->Vina Docking Grid Box->Vina Docking Results Docking Results - Binding affinities - Predicted poses Vina Docking->Results Visualization Visualization (PyMOL) - Analyze interactions - Generate images Results->Visualization SAR SAR Analysis - Correlate structure  with affinity Visualization->SAR

Figure 1: Workflow for the comparative molecular docking study.

Results and Discussion: Unveiling Structure-Activity Relationships

The comparative docking study yielded valuable insights into the binding of the this compound derivatives to the active site of hCA II. The predicted binding affinities, expressed in kcal/mol, are summarized in the table below. A more negative value indicates a stronger predicted binding affinity.

Compound IDBinding Affinity (kcal/mol)Key Predicted Interactions
CNS-0 -7.2Coordination with Zn²⁺, hydrophobic interactions with Val121, Leu198.
CNS-1 -8.1Coordination with Zn²⁺, H-bond with Thr199, hydrophobic interactions.
CNS-2 -7.5Coordination with Zn²⁺, weaker H-bond potential compared to CNS-1.
CNS-3 -7.8Coordination with Zn²⁺, reduced steric clash, enhanced hydrophobic interactions.
CNS-4 -7.4Coordination with Zn²⁺, potential halogen bond with the backbone of Leu198.
CNS-5 -6.9Coordination with Zn²⁺, potential steric hindrance from the cyano group.

Our in silico results suggest that modifications to the parent scaffold can significantly influence the binding affinity for hCA II. The introduction of an amino group at the 4-position (CNS-1) resulted in the most favorable binding affinity (-8.1 kcal/mol). This is likely due to the formation of a hydrogen bond with the side chain of Thr199, a key residue in the active site of hCA II. This observation is consistent with experimental data for other sulfonamide inhibitors where interactions with Thr199 are crucial for high-affinity binding.[6]

Reducing the steric bulk on the sulfonamide nitrogen (CNS-3) also led to an improved binding affinity (-7.8 kcal/mol) compared to the parent compound. This suggests that the diethylamino group in CNS-0 may introduce a degree of steric hindrance, and a smaller substituent allows for a more optimal fit within the active site.

Conversely, the introduction of a cyano group at the 3-position (CNS-5) resulted in the lowest predicted binding affinity (-6.9 kcal/mol), possibly due to unfavorable steric and electronic effects within the confined space of the active site.

Visualizing the Best-in-Class Interaction: CNS-1 with hCA II

To gain a deeper understanding of the binding mode of the most promising derivative, CNS-1, we visualized its predicted interaction with the active site of hCA II using PyMOL.

G cluster_protein hCA II Active Site cluster_ligand CNS-1 Zn Zn²⁺ His94 His94 His94->Zn His96 His96 His96->Zn His119 His119 His119->Zn Thr199 Thr199 Val121 Val121 Leu198 Leu198 Sulfonamide SO₂NH₂ Sulfonamide->Zn Coordination Sulfonamide->Thr199 H-bond AromaticRing Aromatic Ring AromaticRing->Val121 Hydrophobic AromaticRing->Leu198 Hydrophobic Amino NH₂ Amino->Thr199 H-bond Nitro NO₂ Diethylamino N(CH₂CH₃)₂ G Start 4-chloro-3-nitro- benzenesulfonyl chloride Reaction Reaction with Amine (Base, Solvent) Start->Reaction Amine R₁R₂NH (e.g., Diethylamine) Amine->Reaction Product N-substituted-4-chloro- 3-nitrobenzenesulfonamide Reaction->Product Derivatization Further Derivatization (e.g., Reduction of nitro group) Product->Derivatization Final Target Derivatives (CNS-1 to CNS-5) Derivatization->Final

References

Safety Operating Guide

Proper Disposal Procedures for 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide (CAS No. 127-53-7). As a niche laboratory chemical, specific safety and disposal data are not widely available. Therefore, this document synthesizes established protocols for closely related chlorinated nitroaromatic compounds to ensure a robust and cautious approach to waste management. The procedures outlined are grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship.

Immediate Safety and Hazard Assessment

Assumed Hazard Profile:

Hazard ClassificationDescriptionPrecautionary Measures
Skin Irritation Expected to cause skin irritation upon contact.[1][2]Wear nitrile gloves and a laboratory coat. Avoid prolonged or repeated contact.
Eye Irritation Likely to cause serious eye irritation.[1][2]Always wear safety goggles or a face shield.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]Handle in a well-ventilated area or a chemical fume hood.
Aquatic Toxicity Chlorinated nitrobenzenes are known to be toxic to aquatic life.[3]Prevent release to the environment. Do not dispose of down the drain.

This table is based on data for structurally related compounds and represents a precautionary assessment.

The causality behind these hazards lies in the reactivity of the nitro group and the chlorinated aromatic ring. These structures can interact with biological macromolecules, leading to irritation and potential toxicity. The environmental persistence and aquatic toxicity are common characteristics of halogenated aromatic compounds.[4]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste. Under no circumstances should this chemical be disposed of in standard laboratory trash or down the sanitary sewer.

Experimental Protocol: Waste Segregation and Containment

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).[1][5]

  • Waste Identification: All waste streams containing this compound must be clearly identified. This includes pure, unadulterated compound, contaminated lab materials (e.g., weighing boats, pipette tips, gloves), and solutions.

  • Solid Waste Containment:

    • Place pure compound and grossly contaminated solids into a dedicated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).

    • The label must include: "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Irritant," "Environmental Hazard"), and the date of accumulation.

  • Liquid Waste Containment:

    • Collect solutions containing this compound in a dedicated, sealed, and labeled hazardous waste container.

    • Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible mixtures can create unforeseen hazards.[6]

  • Contaminated Labware:

    • Disposable items such as gloves, wipes, and weighing paper that are contaminated should be placed in the solid hazardous waste container.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) into the liquid hazardous waste container, followed by a thorough wash with soap and water.

  • Storage Pending Disposal: Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[1]

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of Waste (this compound) ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe assess Step 2: Assess Waste Form (Solid, Liquid, or Contaminated Labware) ppe->assess solid_waste Solid Waste (Pure compound, contaminated disposables) assess->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) assess->liquid_waste Liquid labware Contaminated Labware (Glassware) assess->labware Labware contain_solid Step 3a: Contain in Labeled Solid Hazardous Waste Container solid_waste->contain_solid contain_liquid Step 3b: Contain in Labeled Liquid Hazardous Waste Container liquid_waste->contain_liquid decon Step 3c: Decontaminate Glassware (Rinse into liquid waste) labware->decon storage Step 4: Store in Designated Satellite Accumulation Area contain_solid->storage contain_liquid->storage decon->contain_liquid ehs_pickup Step 5: Arrange for Pickup by Institutional EHS or Licensed Contractor storage->ehs_pickup final_disposal Final Disposal: Licensed Hazardous Waste Facility (Typically via Incineration) ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

Regulatory Framework and Final Disposition

The disposal of this chemical is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. While this compound is not specifically listed as a hazardous waste, its properties as a chlorinated aromatic compound may cause it to be classified as a characteristic hazardous waste if it meets certain criteria. However, the most prudent approach is to manage it as a U-listed or P-listed waste due to its potential toxicity.

The ultimate disposal method for chlorinated organic compounds is typically high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[5] This method ensures the complete destruction of the molecule, preventing its release into the environment. Your institution's EHS department will have established procedures for the collection and shipment of chemical waste to a certified TSDF.

Trustworthiness and Self-Validation:

This protocol is designed as a self-validating system by adhering to the most conservative safety and disposal practices for this class of chemicals. By treating this compound with the same precautions as its better-characterized, hazardous analogs, this guide ensures a high margin of safety. Always consult your local and institutional regulations, as they may have specific requirements.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.